3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Description
Properties
IUPAC Name |
3-(methylamino)-1-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJVVFOJMOHFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869604 | |
| Record name | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116539-56-1 | |
| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN1J3TV06Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral β-amino alcohol that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its structural framework, featuring a thiophene ring, a hydroxyl group, and a secondary amine, makes it a valuable synthetic intermediate and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, with a focus on its chemical characteristics, synthesis, and its pivotal role as a precursor in the synthesis of the antidepressant Duloxetine. The stereochemistry of this molecule is of paramount importance, as the different enantiomers can exhibit distinct pharmacological profiles.
Chemical and Physical Properties
The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the methylamino group. This allows the compound to act as a Brønsted-Lowry base, accepting a proton to form a protonated species. The thiophene ring, an aromatic heterocycle, influences the electronic properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C8H13NOS | [][2][3] |
| Molecular Weight | 171.26 g/mol | [][2][4] |
| IUPAC Name | This compound | [2] |
| CAS Number | 116539-56-1 (racemate) | [2] |
| 116539-55-0 ((S)-enantiomer) | [4] | |
| 116539-57-2 ((R)-enantiomer) | [] | |
| Appearance | White powder | [5] |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the methine proton adjacent to the hydroxyl group, the methylene protons of the propane chain, and the methyl protons of the amino group. The chemical shifts and coupling patterns would provide valuable information about the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the different carbon environments within the molecule, including the carbons of the thiophene ring, the propane chain, and the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the O-H stretching of the alcohol group, the N-H stretching of the secondary amine, C-H stretching from the alkyl and aromatic parts of the molecule, and C=C and C-S stretching vibrations of the thiophene ring.
Mass Spectrometry (MS)
Mass spectrometry would reveal the molecular ion peak corresponding to the molecular weight of the compound (171.26 g/mol ).[][2][4] The fragmentation pattern would likely involve the loss of water, the methylamino group, or cleavage of the propane chain, providing further structural confirmation.
Synthesis and Stereochemistry
The synthesis of this compound is a critical step in the production of Duloxetine.[][6] Several synthetic routes have been developed, often starting from 2-acetylthiophene or 2-thiophenecarboxaldehyde.[7]
A common synthetic approach involves a Mannich reaction of 2-acetylthiophene with formaldehyde and dimethylamine to form a Mannich base, followed by reduction of the ketone to the corresponding alcohol. Subsequent N-demethylation can yield the desired secondary amine.
Caption: Generalized synthetic workflow for this compound.
The stereochemistry at the carbinol center is crucial for the synthesis of the desired enantiomer of Duloxetine.[] Enantiomerically pure (S)- or (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol can be obtained through asymmetric synthesis or by resolution of the racemic mixture.[][8]
Pharmacological Significance and Applications
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant.[][6] Specifically, the (S)-enantiomer is the precursor to (S)-Duloxetine.[7]
Beyond its role as a synthetic intermediate, the structural motif of a β-amino alcohol with an aromatic ring is a common pharmacophore in various biologically active compounds. The (R)-enantiomer, for instance, is noted as a versatile intermediate in the development of cardiovascular and central nervous system drugs, including β-blockers and antiarrhythmic agents, due to its resemblance to β-adrenergic agonists and antagonists.[] This makes it a valuable scaffold for drug discovery and in receptor binding studies.[]
Metabolism and Toxicology
There is limited publicly available information specifically on the metabolism and toxicological profile of this compound itself. In a drug development context, understanding the metabolic fate of such an intermediate would be important to assess potential impurities in the final active pharmaceutical ingredient (API).
Studies on structurally related compounds, such as 3-(phenylamino)propane-1,2-diol, have shown that metabolism can occur on the aromatic ring and the amino group, leading to various metabolites.[9][10] It is plausible that this compound could undergo similar metabolic transformations, such as oxidation of the thiophene ring or N-demethylation. However, specific studies on this compound are required for a definitive metabolic profile.
Toxicological data for this specific compound is not extensively reported in the public domain. As with any chemical intermediate, appropriate safety precautions should be taken during handling in a laboratory or industrial setting.
Conclusion
This compound is a compound of significant interest in the pharmaceutical industry, primarily due to its role as a crucial building block in the synthesis of Duloxetine. Its basic properties, stemming from the methylamino group, and its versatile chemical nature make it an important subject of study for synthetic and medicinal chemists. The stereochemistry of this molecule is a critical determinant of its utility in the synthesis of specific enantiomers of target drugs. Further research into the pharmacological, metabolic, and toxicological profiles of this compound itself could reveal additional applications and provide a more complete understanding of its biological behavior.
References
- 2. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, CasNo.116539-57-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol CAS number
An In-Depth Technical Guide to 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and its Stereoisomers for Pharmaceutical Research and Development
Introduction
This compound is a chiral β-amino alcohol that has garnered significant attention within the pharmaceutical industry. Its structural framework, which incorporates a thiophene ring and a methylamino propanol side chain, positions it as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a chiral center gives rise to different stereoisomers, each with potentially distinct pharmacological profiles, making stereoselective synthesis and characterization paramount.
This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, CAS numbers for its various forms, physicochemical properties, synthetic pathways, and its pivotal role as a key intermediate in drug development, most notably for the antidepressant Duloxetine.
Chemical Identity and CAS Numbers
This compound exists as a racemic mixture and as two distinct enantiomers, (R) and (S). It is crucial for researchers and drug development professionals to distinguish between these forms, as the biological activity and regulatory requirements can differ significantly. Each form is uniquely identified by its Chemical Abstracts Service (CAS) number.
| Form | IUPAC Name | CAS Number | Synonyms |
| Racemic | 3-(Methylamino)-1-thiophen-2-ylpropan-1-ol | 116539-56-1 | 3-Methylamino-1-(2-thienyl)-1-propanol, Duloxetine impurity B[1][2] |
| (R)-enantiomer | (1R)-3-(Methylamino)-1-thiophen-2-ylpropan-1-ol | 116539-57-2 | (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol[][4] |
| (S)-enantiomer | (1S)-3-(Methylamino)-1-thiophen-2-ylpropan-1-ol | 116539-55-0 | (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, Duloxetine hydrochloride impurity B [EP][5] |
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its handling, formulation, and pharmacokinetic profile when incorporated into a larger drug molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NOS | PubChem[2][5] |
| Molecular Weight | 171.26 g/mol | PubChem[2][5] |
| InChIKey | YEJVVFOJMOHFRL-UHFFFAOYSA-N (Racemic) | PubChem[2] |
| YEJVVFOJMOHFRL-SSDOTTSWSA-N ((R)-enantiomer) | BOC Sciences[] | |
| YEJVVFOJMOHFRL-ZETCQYMHSA-N ((S)-enantiomer) | PubChem[5] | |
| Appearance | White to light yellow powder or crystals | Sigma-Aldrich[6] |
Synthesis and Manufacturing Overview
The synthesis of this compound, particularly its enantiomerically pure forms, is a key step in the manufacturing of several pharmaceuticals. Various synthetic strategies have been developed, often starting from readily available thiophene derivatives such as 2-acetylthiophene or 2-thiophenecarboxaldehyde.[7][8]
A common synthetic approach involves the formation of the aminoketone precursor, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, followed by a reduction of the keto group to the corresponding alcohol.[9] The stereochemistry of the final product is critical and can be controlled through enantioselective reduction methods, such as using dehydrogenases or chiral reducing agents.[10]
Below is a generalized workflow for the synthesis of an enantiomerically pure form of this compound.
Caption: Generalized synthetic workflow for (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.
Role in Drug Development
The primary significance of this compound lies in its role as a versatile intermediate in the synthesis of complex pharmaceutical molecules.
Key Intermediate in the Synthesis of Duloxetine
The (S)-enantiomer, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, is a crucial intermediate in the synthesis of Duloxetine.[][7] Duloxetine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, generalized anxiety disorder, and other conditions.[11] The specific stereochemistry of the intermediate is essential for the desired pharmacological activity of the final drug product.
Applications in Cardiovascular Drug Discovery
The structural motif of this compound, particularly the (R)-enantiomer, aligns with the pharmacophore of β-adrenergic receptor agonists and antagonists.[] This makes it a valuable starting material for the synthesis of:
-
β-Blockers: Used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. The (R)-configuration can provide stereoselective binding to adrenergic receptors, potentially leading to higher efficacy and fewer side effects.[]
-
Antiarrhythmic Agents: Its structure serves as a scaffold for designing compounds that modulate adrenergic signaling to stabilize cardiac rhythm.[]
Scaffold for Asymmetric Synthesis
The well-defined stereochemistry of the enantiomerically pure forms of this compound makes it an ideal scaffold for asymmetric synthesis. Medicinal chemists utilize it to construct other complex chiral molecules with predictable stereochemical outcomes, accelerating the discovery of novel ligands, catalysts, and bioactive compounds.[]
Analytical Methodologies
The quality control and characterization of this compound and its derivatives rely on various analytical techniques. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is a common method for analyzing the compound and its impurities.[12] A typical method might use a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[12]
Safety and Handling
While specific toxicity data for this compound is not extensively detailed in the provided search results, the (S)-enantiomer has GHS classifications indicating it can be harmful if swallowed and may cause severe skin burns and eye damage.[5] It is also noted as being harmful to aquatic life with long-lasting effects.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. It should be stored in a dark place under an inert atmosphere at room temperature.[6]
Conclusion
This compound, in its racemic and enantiomerically pure forms, is a fundamentally important intermediate in the pharmaceutical industry. Its distinct CAS numbers for each stereoisomer allow for precise identification and sourcing. The compound's versatile chemical nature enables its use in the synthesis of a range of therapeutics, from the widely used antidepressant Duloxetine to potential new treatments for cardiovascular diseases. A thorough understanding of its synthesis, properties, and applications is therefore essential for researchers and professionals in the field of drug discovery and development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, CasNo.116539-57-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 5. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 8. CAS#:116539-56-1 | this compound | Chemsrc [chemsrc.com]
- 9. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 10. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol - Google Patents [patents.google.com]
- 11. This compound | High Purity [benchchem.com]
- 12. (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Synthesis, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a pivotal chemical intermediate in modern pharmaceutical synthesis. We will delve into its chemical structure, stereoisomerism, and its critical role in the production of duloxetine. This document will explore various synthetic pathways, offering insights into the rationale behind methodological choices and providing detailed experimental protocols.
Introduction: The Significance of a Thiophene-Containing Amino Alcohol
This compound is a chiral amino alcohol that has garnered significant attention in medicinal chemistry.[] Its structure is characterized by a thiophene ring, a secondary amine, and a hydroxyl group, which collectively contribute to its utility as a versatile building block in drug discovery. The thiophene moiety, a sulfur-containing five-membered aromatic ring, is a privileged pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability.[2][3][4][5]
The primary importance of this compound lies in its role as a key intermediate in the synthesis of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, and other conditions.[][6][7] The specific stereochemistry of this intermediate is crucial for the pharmacological activity of the final drug product.
Chemical Structure and Physicochemical Properties
The molecular structure of this compound consists of a propan-1-ol backbone substituted with a methylamino group at the 3-position and a thiophen-2-yl group at the 1-position.
Molecular Formula: C₈H₁₃NOS[8][9]
Molecular Weight: 171.26 g/mol [8][9]
IUPAC Name: this compound[8]
The presence of a chiral center at the carbon atom bearing the hydroxyl group gives rise to two enantiomers: (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol and (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. The (S)-enantiomer is the crucial precursor for the synthesis of (S)-(+)-Duloxetine.[6][10]
Below is a Graphviz diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthetic Strategies
The synthesis of this compound can be achieved through various routes, with the choice of method often depending on factors such as desired stereochemistry, scalability, and cost-effectiveness.
Mannich Reaction: A Classical Approach
A common and versatile method for the synthesis of β-amino alcohols is the Mannich reaction.[11][12][13] This three-component condensation reaction involves an aldehyde (typically formaldehyde), a primary or secondary amine (methylamine in this case), and a ketone with an acidic α-proton (2-acetylthiophene).[7][14]
Reaction Scheme:
2-Acetylthiophene + Formaldehyde + Methylamine → 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one → this compound
The reaction proceeds via the formation of a Mannich base, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, which is subsequently reduced to the desired amino alcohol.
Below is a Graphviz diagram illustrating the general scheme of the Mannich reaction for the synthesis of this compound.
References
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 7. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 8. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (S)-3-Methylamino-1-(thiophene-2-yl)propan-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of syn- and enantioenriched anti-β-amino alcohols by highly diastereoselective borono-Mannich allylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Mannich reaction - Wikipedia [en.wikipedia.org]
- 14. ijitee.org [ijitee.org]
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol molecular weight
An In-Depth Technical Guide to 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a chiral amino alcohol that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its structural architecture, featuring a thiophene ring, a secondary amine, and a hydroxyl group on a propane backbone, makes it a versatile and highly valuable synthetic intermediate. Most notably, it is a key precursor in the synthesis of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for treating major depressive disorder and other conditions.[] Beyond its role in antidepressant synthesis, its structural similarity to the β-adrenergic pharmacophore allows it to serve as a foundational scaffold for developing cardiovascular drugs, including β-blockers and antiarrhythmic agents.[] The compound's stereochemistry is of paramount importance, as different enantiomers can exhibit distinct pharmacological activities and potencies, making enantioselective synthesis a critical aspect of its production.[] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling.
Physicochemical and Structural Data
The fundamental properties of this compound are critical for its application in synthesis and research. These properties vary slightly depending on the isomeric form (racemate vs. specific enantiomers).
Core Properties
A summary of the key quantitative data for the compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃NOS | [][2][3][4][5] |
| Molecular Weight | 171.26 g/mol | [][2][3][4][6][7][8] |
| Appearance | White powder to Orange Solid | [2][5] |
| Melting Point | 56-61 °C | [3] |
| Boiling Point | 294.3 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
Structural Identifiers and Isomers
The compound exists as a racemate and as individual (R) and (S) enantiomers. The (S)-enantiomer is the specific precursor required for the synthesis of the active (S)-Duloxetine enantiomer.[6][9]
| Identifier | Racemic Form | (S)-Enantiomer | (R)-Enantiomer |
| CAS Number | 116539-56-1[2][4] | 116539-55-0[6][7] | 116539-57-2[][5] |
| IUPAC Name | This compound | (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | (1R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol |
| InChI | InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 | InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m0/s1 | InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m1/s1 |
| Canonical SMILES | CNCCC(C1=CC=CS1)O | CNCC--INVALID-LINK--O | CNCC--INVALID-LINK--O |
Molecular Structure
The chemical structure of this compound, highlighting the chiral center.
Caption: Molecular structure of this compound.
Role in Medicinal Chemistry and Drug Development
The utility of this molecule stems from its specific structural motifs which are recognized pharmacophores for several classes of therapeutic agents.
Keystone Intermediate for Duloxetine
The primary application of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is as the penultimate intermediate in the industrial synthesis of (S)-Duloxetine. The stereospecificity of this precursor is crucial for the efficacy of the final drug product. The synthetic pathway involves the subsequent reaction of this alcohol with 1-fluoronaphthalene to form the diaryl ether linkage characteristic of Duloxetine.[10]
Scaffold for Cardiovascular Drugs
The core structure of this compound aligns with the β-adrenergic pharmacophore.[] This makes it a valuable starting material for the synthesis of novel β-blockers and antiarrhythmic agents, which are used to manage conditions like hypertension and cardiac arrhythmias.[] The (R)-enantiomer, in particular, is noted for its potential in ensuring enantioselective binding to adrenergic receptors, which can lead to higher efficacy and a more favorable side-effect profile.[]
Caption: Synthetic utility as a precursor for various drug classes.
Synthetic Strategies and Methodologies
The synthesis of this compound, especially its enantiomerically pure forms, is a well-explored area. Routes typically begin from commercially available thiophene derivatives.[9][11]
Overview of Synthetic Routes
Several synthetic pathways have been developed, with the most common starting materials being:
-
2-Acetylthiophene: This is arguably the most frequent starting point, typically involving a Mannich reaction followed by reduction.[12][13]
-
2-Thiophenecarboxaldehyde: Aldol-type reactions can be employed.[9]
-
Thiophene: Friedel-Crafts acylation followed by further functionalization.[9]
The critical step in these syntheses is the stereoselective reduction of the ketone intermediate, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, to establish the desired stereochemistry at the hydroxyl-bearing carbon.[10]
Representative Protocol: Mannich Reaction and Reduction
This protocol outlines a generalized, two-step synthesis starting from 2-acetylthiophene. Disclaimer: This is an illustrative procedure and must be adapted and optimized under controlled laboratory conditions by qualified personnel.
Step 1: Mannich Reaction to form 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride
-
Reaction Setup: To a suitable reaction vessel, add 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde in a solvent such as ethanol or isopropanol.
-
Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain for several hours until TLC or HPLC analysis indicates consumption of the starting material.
-
Isolation: Cool the reaction mixture to room temperature and then chill in an ice bath to precipitate the product. Collect the solid by filtration, wash with a cold solvent (e.g., acetone), and dry under vacuum to yield the ketonic Mannich base hydrochloride.[12]
Step 2: Enantioselective Reduction to (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol This step is often achieved using advanced chemoenzymatic or catalytic asymmetric methods for high enantiomeric excess.
-
Biocatalytic Reduction: A highly effective method involves using a specific carbonyl reductase enzyme (e.g., from Rhodosporidium toruloides) that is selective for the (S)-enantiomer.[11][12]
-
Reaction Conditions: The ketone precursor is incubated with the enzyme in a buffered aqueous solution, often with a co-factor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Monitoring: The reaction is monitored for conversion and enantiomeric excess (ee) using chiral HPLC.
-
Workup and Purification: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield the high-purity (S)-alcohol.[12]
Caption: A common synthetic workflow from 2-acetylthiophene.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
GHS Hazard Statements:
-
Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is more than a simple chemical intermediate; it is a cornerstone molecule in the synthesis of complex pharmaceuticals. Its value is defined by its precise molecular architecture and, critically, its stereochemistry. A thorough understanding of its physicochemical properties, synthetic pathways, and handling requirements is essential for professionals in drug discovery and development who leverage this compound to create next-generation therapeutics for neurological and cardiovascular diseases.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS#:116539-56-1 | this compound | Chemsrc [chemsrc.com]
- 4. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, CasNo.116539-57-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 6. (1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol [lgcstandards.com]
- 7. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-3-Methylamino-1-(thiophene-2-yl)propan-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 10. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol - Google Patents [patents.google.com]
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol solubility data
An In-depth Technical Guide to the Solubility Profile of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Introduction and Compound Significance
This compound, with the molecular formula C8H13NOS and a molecular weight of 171.26 g/mol , is a structurally significant molecule in medicinal chemistry.[2] It exists as a racemic mixture and as individual (R) and (S) enantiomers, with the (R)-enantiomer being a crucial precursor for cardiovascular and central nervous system drugs, most notably Duloxetine.[]
The solubility of an active pharmaceutical ingredient (API) intermediate like this is a critical physicochemical parameter that profoundly impacts its handling, purification, reaction kinetics, and formulation development. A comprehensive understanding of its solubility profile is therefore essential for process optimization, ensuring reaction efficiency, and developing robust crystallization procedures for purification.
Physicochemical Profile
The fundamental properties of this compound are summarized below. These computed descriptors provide a baseline for understanding its chemical nature.
| Property | Value | Source |
| IUPAC Name | 3-(methylamino)-1-thiophen-2-ylpropan-1-ol | [2] |
| Molecular Formula | C8H13NOS | [][2] |
| Molecular Weight | 171.26 g/mol | [][2] |
| CAS Number (Racemate) | 116539-56-1 | [2] |
| CAS Number ((R)-enantiomer) | 116539-57-2 | [] |
| CAS Number ((S)-enantiomer) | 116539-55-0 | [3] |
Predicted Solubility Behavior and Influencing Factors
While specific experimental data is scarce, a robust solubility profile can be predicted by examining the molecule's constituent parts and applying fundamental chemical principles.
The Role of Structural Moieties
The molecule's structure presents a duality in polarity. The thiophene ring is an aromatic, sulfur-containing heterocycle that contributes significant lipophilic (hydrophobic) character.[4] In contrast, the propanol chain contains a secondary amine and a hydroxyl group, both of which are polar and capable of forming hydrogen bonds. This bifunctional nature suggests that its solubility will be highly dependent on the solvent system.
-
Aqueous Solubility: Due to the hydrophobic thiophene ring, the compound is predicted to have low intrinsic solubility in pure water.[4]
-
Organic Solvent Solubility: It is expected to be soluble in polar organic solvents, particularly alcohols (e.g., methanol, ethanol) and other solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can interact with the polar amino alcohol portion.[4]
Critical Influence of pH
The methylamino group is basic and will be protonated in acidic conditions. This ionization is the most critical factor governing aqueous solubility.
-
Low pH (Acidic): In an acidic medium (pH < pKa of the amine), the amino group will exist as a protonated cation (-NH2(CH3)+). This charged species dramatically increases the molecule's polarity, leading to a significant increase in aqueous solubility.[5][6]
-
High pH (Basic/Neutral): At neutral or basic pH (pH > pKa), the amine will be in its neutral, uncharged form. In this state, the molecule's low intrinsic aqueous solubility, dominated by the lipophilic thiophene ring, will be observed.
This pH-dependent behavior is a cornerstone of designing extraction, purification, and formulation strategies.
Experimental Protocol: Thermodynamic Solubility Determination
To obtain reliable and reproducible solubility data, the shake-flask method is the gold standard.[7] The following protocol is a self-validating system designed for accuracy.
Materials and Equipment
-
This compound (pure solid)
-
Selected solvents (e.g., deionized water, pH-buffered solutions, ethanol, methanol)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Solvent Systems: Prepare all solvents and buffer solutions. For pH-dependent studies, use a series of buffers (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.
-
Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Scientific Rationale: Agitation is crucial to maximize the surface area of the solid exposed to the solvent, accelerating the dissolution process. A constant temperature is maintained because solubility is temperature-dependent.[8]
-
-
Equilibrium Time: Agitate the mixtures for a sufficient time to reach thermodynamic equilibrium, typically 24 to 48 hours.[7]
-
Scientific Rationale: This extended period ensures that the rate of dissolution equals the rate of precipitation, resulting in a stable, saturated solution. Shorter times may only yield kinetic solubility, which can be misleadingly high.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For fine suspensions, centrifuge the vials to achieve clear separation of the supernatant.
-
Scientific Rationale: It is critical to sample only the liquid phase. Failure to remove undissolved solid particles will lead to an overestimation of solubility.
-
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter into a clean vial.
-
Scientific Rationale: Filtration is a final, mandatory step to remove any microscopic, undissolved particles before analysis.
-
-
Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the calibrated range of the HPLC method. Analyze the diluted sample via HPLC to determine the concentration.
-
Data Analysis: Using the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent (e.g., in mg/mL or µg/mL).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.
Caption: Workflow for thermodynamic solubility determination.
Conclusion
While direct, published solubility values for this compound are not widely available, its molecular structure provides clear indicators for its behavior. Its solubility is expected to be low in neutral water but significantly enhanced in acidic conditions due to the protonation of its basic amino group. For drug development professionals, the experimental determination of this pH-dependent profile is non-negotiable. The detailed protocol provided in this guide offers a robust and scientifically sound method for generating this critical data, enabling informed decisions in process chemistry, purification, and formulation development.
References
- 2. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Guide to the Spectral Analysis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A Key Pharmaceutical Intermediate
Introduction
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral β-amino alcohol that serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the serotonin-norepinephrine reuptake inhibitor, Duloxetine.[][2] The precise chemical structure and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Spectroscopic analysis provides the definitive means of confirming the molecular structure, identifying impurities, and ensuring batch-to-batch consistency.
This in-depth technical guide provides a comprehensive overview of the spectral data for this compound, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this molecule. While raw experimental data for this specific compound is not always publicly available, this guide will present a detailed predictive analysis based on established principles of spectroscopy and data from analogous structures. This approach will equip the reader with the necessary knowledge to interpret experimentally acquired spectra of this compound and similar molecules.
Molecular Structure and Functional Groups
A thorough understanding of the spectral data begins with an analysis of the molecule's constituent parts. This compound comprises a 2-substituted thiophene ring, a secondary alcohol, and a secondary amine integrated into a propanol backbone. Each of these functional groups will give rise to characteristic signals in the various spectra, allowing for a complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
In ¹H NMR spectroscopy of this compound, we expect to see distinct signals for each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| Thiophene H5 | ~7.2-7.4 | dd | J ≈ 5.0, 1.2 | The proton on the carbon adjacent to the sulfur and furthest from the substituent. |
| Thiophene H3 | ~6.9-7.0 | dd | J ≈ 3.5, 1.2 | The proton on the carbon between the sulfur and the substituent-bearing carbon. |
| Thiophene H4 | ~6.9-7.0 | dd | J ≈ 5.0, 3.5 | The proton on the carbon adjacent to the substituent-bearing carbon. |
| CH-OH | ~4.9-5.1 | t | J ≈ 6.5 | The methine proton attached to the hydroxyl group and the thiophene ring. |
| CH₂-N | ~2.8-3.0 | m | - | The methylene group adjacent to the nitrogen. |
| CH₂-CH | ~1.8-2.0 | m | - | The methylene group adjacent to the chiral center. |
| N-CH₃ | ~2.4 | s | - | The methyl group attached to the nitrogen. |
| OH | broad | s | - | The hydroxyl proton; its chemical shift is variable and depends on concentration and solvent. |
| NH | broad | s | - | The amine proton; its chemical shift is also variable. |
Note: Chemical shifts are predicted for a deuterated chloroform (CDCl₃) solvent. Actual values may vary.
Causality Behind Predicted Chemical Shifts:
-
Thiophene Protons: The protons on the thiophene ring are in the aromatic region (typically 6.5-8.0 ppm). Their specific shifts and coupling patterns are well-documented for 2-substituted thiophenes.[3][4]
-
Methine Proton (CH-OH): This proton is deshielded by the adjacent oxygen atom and the thiophene ring, hence its downfield shift.
-
Methylene Protons: The methylene groups of the propane chain will appear as complex multiplets due to coupling with each other and the adjacent methine and amine protons.
-
N-Methyl Protons: The methyl group attached to the nitrogen is a sharp singlet, a characteristic feature for N-methyl groups in ¹H NMR.[5]
-
Labile Protons (OH and NH): These protons often appear as broad singlets due to chemical exchange and hydrogen bonding. Their signals can be confirmed by a D₂O exchange experiment, where they will disappear from the spectrum.[5][6]
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Thiophene C2 (ipso) | ~145-150 | The carbon bearing the substituent. |
| Thiophene C5 | ~126-128 | The carbon adjacent to the sulfur and furthest from the substituent. |
| Thiophene C3 | ~124-126 | The carbon between the sulfur and the substituent-bearing carbon. |
| Thiophene C4 | ~123-125 | The carbon adjacent to the substituent-bearing carbon. |
| CH-OH | ~68-72 | The carbon attached to the hydroxyl group. |
| CH₂-N | ~50-55 | The carbon adjacent to the nitrogen. |
| CH₂-CH | ~35-40 | The carbon adjacent to the chiral center. |
| N-CH₃ | ~33-37 | The methyl carbon attached to the nitrogen. |
Note: Chemical shifts are predicted for a deuterated chloroform (CDCl₃) solvent. Actual values may vary.
Rationale for Predicted Chemical Shifts:
The chemical shifts of the thiophene carbons are influenced by the substitution pattern.[7][8] The carbons of the propanolamine side chain are in the aliphatic region, with their specific shifts determined by the proximity of electronegative atoms (oxygen and nitrogen).
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.
-
D₂O Exchange (Optional): To identify the OH and NH protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to the OH and NH protons will diminish or disappear.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | Broad, Strong |
| N-H (Secondary Amine) | Stretching | 3300-3500 | Weak to Medium, Sharper than O-H |
| C-H (Thiophene) | Stretching | ~3100 | Medium |
| C-H (Aliphatic) | Stretching | 2800-3000 | Medium to Strong |
| C=C (Thiophene) | Stretching | 1400-1600 | Medium |
| C-O (Alcohol) | Stretching | 1000-1200 | Strong |
| C-N (Amine) | Stretching | 1020-1250 | Medium to Weak |
Interpretation of IR Spectrum:
The IR spectrum will be dominated by a broad, strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol.[9] A weaker, sharper N-H stretching band for the secondary amine may be superimposed or adjacent to the O-H band.[5][10][11] The C-H stretching vibrations of the thiophene ring and the aliphatic chain will also be present, along with the characteristic C=C stretching of the aromatic ring and strong C-O and C-N stretching bands in the fingerprint region.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Spectrum Acquisition: Lower the ATR anvil to ensure good contact with the sample. Collect the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
Predicted Mass Spectral Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈H₁₃NOS), which is 171.26 g/mol .[12] According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][13]
-
Major Fragmentation Pathways:
-
α-Cleavage: A common fragmentation pathway for both alcohols and amines is the cleavage of the bond adjacent to the heteroatom.[13][14][15] For this compound, this can occur on either side of the chiral center or adjacent to the nitrogen.
-
Cleavage between the CH-OH and the CH₂ group would lead to a resonance-stabilized thiophenyl-methanol cation.
-
Cleavage adjacent to the nitrogen is also highly likely, leading to the formation of a stable iminium ion.
-
-
Dehydration: Alcohols often exhibit a loss of water (M-18), which may result in a significant peak at m/z 153.[15]
-
Table of Predicted Fragments:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 171 | [C₈H₁₃NOS]⁺ | Molecular Ion |
| 153 | [C₈H₁₁NS]⁺ | Loss of H₂O |
| 111 | [C₅H₃OS]⁺ | Cleavage of the propanolamine side chain |
| 44 | [CH₃NH=CH₂]⁺ | α-Cleavage at the amine |
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
GC Separation: Inject the sample into the gas chromatograph (GC). The compound will be vaporized and separated from any impurities as it passes through the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (e.g., an electron ionization source).
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The ions are detected, and a mass spectrum is generated.
Visualizing the Workflow
The logical progression of spectral analysis for structural confirmation follows a systematic workflow.
Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust methodology for its structural confirmation and purity assessment. While this guide has presented a predictive analysis, the principles and expected spectral features discussed herein provide a solid foundation for the interpretation of experimental data. For researchers and professionals in drug development, a meticulous application of these spectroscopic techniques is indispensable for ensuring the quality and integrity of this vital pharmaceutical intermediate.
References
- 2. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol synthesis intermediate
An In-depth Technical Guide to the Synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Introduction: The Strategic Importance of a Chiral Intermediate
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a molecule of significant interest within the pharmaceutical industry, primarily serving as a pivotal chiral intermediate in the synthesis of the potent antidepressant drug, Duloxetine.[1][] Marketed under trade names like Cymbalta®, Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, and fibromyalgia. The therapeutic efficacy of Duloxetine is critically dependent on its stereochemistry; the (S)-enantiomer is the pharmacologically active component. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a core objective for pharmaceutical chemists and process developers.
The principal challenge in synthesizing this intermediate lies in the precise construction of the chiral carbinol center, demanding high enantiomeric purity to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[3] This guide provides a detailed exploration of the predominant and most effective strategies for achieving this, focusing on asymmetric reduction and classical resolution. We will delve into the mechanistic underpinnings of these methods, provide field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.
Strategic Overview: Pathways to Enantiopurity
The synthesis of the target molecule can be broadly categorized into two primary strategies, each beginning from the common precursor, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one. The choice of strategy hinges on how the critical chiral center is introduced.
References
The Pivotal Role of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol in the Enantioselective Synthesis of Duloxetine
An In-depth Technical Guide
Introduction: The Significance of Duloxetine and its Chiral Synthesis
Duloxetine, marketed under trade names like Cymbalta®, is a potent and widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, and certain types of chronic pain.[1][2] It functions as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), effectively modulating the levels of these crucial neurotransmitters in the brain.[1] A critical aspect of duloxetine's pharmacology is its stereochemistry. The therapeutic activity resides almost exclusively in the (S)-enantiomer, which is reported to be twice as potent as its (R)-counterpart in inhibiting serotonin reuptake.[3][4] Consequently, the development of efficient, scalable, and enantioselective synthetic routes to produce pure (S)-duloxetine is of paramount importance in pharmaceutical manufacturing.
Many early and established syntheses of duloxetine involved the use of an N,N-dimethylated intermediate, (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol. This pathway, however, necessitated a final, often challenging, N-demethylation step to arrive at the secondary amine of the final product.[1][5][6] This additional step could lead to lower yields and the formation of impurities.[6]
A more direct and elegant approach involves the use of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol as the key chiral building block.[6][] This intermediate already contains the required N-methyl secondary amine functionality, thereby circumventing the need for a problematic demethylation step. This guide provides a detailed examination of the synthesis and utilization of this pivotal intermediate, outlining the causality behind experimental choices and presenting validated protocols for researchers in drug development.
Part 1: Synthesis and Chiral Resolution of the Key Intermediate
The synthesis of enantiomerically pure (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is the foundational stage for this streamlined approach to duloxetine. The common industrial strategy involves the synthesis of a racemic mixture followed by a highly efficient chiral resolution.
Racemic Synthesis
The synthesis typically begins with a readily available starting material, 2-acetylthiophene. The process proceeds through two main steps:
-
Mannich Reaction: 2-acetylthiophene is reacted with formaldehyde and methylamine (often as its hydrochloride salt) in a Mannich reaction to produce the β-aminoketone, 3-methylamino-1-(2-thienyl)-1-propanone.[8] This reaction efficiently constructs the core carbon-nitrogen backbone of the intermediate.
-
Ketone Reduction: The resulting keto-amine is then reduced to the corresponding racemic alcohol, (±)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are effective for this transformation.[3]
The overall racemic synthesis pathway is illustrated below.
Caption: Racemic synthesis of the key amino alcohol intermediate.
Industrial Chiral Resolution
While asymmetric synthesis methods exist, classical resolution via diastereomeric salt formation remains a robust, reproducible, and cost-effective method for large-scale production.[6][9] For 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, (S)-mandelic acid has been identified as a highly effective resolving agent.[6][9]
The principle behind this resolution is the reaction of the racemic amine with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts with different physical properties, most notably, solubility.
(±)-Amine + (S)-Acid → [(S)-Amine·(S)-Acid] + [(R)-Amine·(S)-Acid]
In this specific case, the (S)-amine·(S)-mandelic acid salt is significantly less soluble in certain solvent systems, allowing it to be selectively crystallized from the solution. An optimized process uses 2-butanol with a small amount of water, which facilitates the formation of a unique hydrogen-bonding network in the crystal lattice of the desired diastereomer.[6]
Caption: Workflow for the chiral resolution of the amino alcohol.
Following filtration, the diastereomerically pure salt is treated with a base (e.g., sodium hydroxide) to neutralize the mandelic acid and liberate the free (S)-amino alcohol, which can then be extracted. This process reliably yields the (S)-intermediate with exceptionally high enantiomeric purity (>99.9% ee).[6][9]
Part 2: Conversion to (S)-Duloxetine
With the enantiomerically pure intermediate in hand, the final steps of the synthesis are direct and efficient. The core transformation is the formation of the naphthyl ether via a nucleophilic aromatic substitution (SNAr) reaction.
The SNAr Condensation Reaction
The key step involves the coupling of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol with 1-fluoronaphthalene. This reaction is a classic example of SNAr, where the highly electronegative fluorine atom activates the naphthalene ring for nucleophilic attack.
-
Mechanism: The reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of the amino alcohol.[4] This generates a potent nucleophile, the corresponding alkoxide, which then attacks the C1 position of 1-fluoronaphthalene, displacing the fluoride ion to form the desired ether linkage.
Caption: The core nucleophilic aromatic substitution (SNA_r) reaction.
This direct coupling is a significant advantage of using the N-methyl intermediate, as it constructs the final duloxetine molecule in a single, high-yielding step from the chiral building block.[6]
Salt Formation and Isolation
The crude (S)-duloxetine, which is an oily free base, is typically converted to a stable, crystalline, and pharmaceutically acceptable salt for formulation. The hydrochloride salt is most common.[5][10] This is achieved by treating a solution of the duloxetine base in a suitable organic solvent (e.g., acetone or ethyl acetate) with hydrochloric acid. The resulting (S)-duloxetine hydrochloride precipitates and can be isolated by filtration, washed, and dried.[5][11]
Part 3: Quantitative Data and Protocol Validation
The efficiency of a synthetic route is measured by its yield and purity at each step. The use of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol provides a robust and high-fidelity pathway.
| Step | Key Reagents | Solvent(s) | Typical Yield | Final Purity (ee) | Reference(s) |
| Chiral Resolution | (S)-Mandelic Acid | 2-Butanol / H₂O | ~40-45% (of theoretical max 50%) | >99.9% | [6] |
| SNAr Condensation | 1-Fluoronaphthalene, NaH | DMSO | 78-85% | >99% | [4] |
| Salt Formation | Hydrochloric Acid | Acetone / Ethyl Acetate | >95% | >99.5% | [5] |
Part 4: Detailed Experimental Protocols
The following protocols are representative methodologies based on published literature and are intended for trained chemists in a controlled laboratory setting.
Protocol 1: Chiral Resolution of (±)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
-
Preparation: In a suitable reaction vessel, dissolve racemic this compound (1.0 eq) and (S)-mandelic acid (0.5 - 0.6 eq) in 2-butanol containing a small molar equivalent of water.[6] Heat the mixture until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to ambient temperature with gentle stirring. The less soluble diastereomeric salt, (S)-amine·(S)-acid·H₂O, will begin to crystallize.
-
Isolation: Cool the resulting slurry further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold 2-butanol.
-
Liberation of Free Amine: Suspend the isolated salt in a mixture of water and a water-immiscible organic solvent (e.g., toluene). Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 2M NaOH).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol as a highly enantiopure oil or solid.
Protocol 2: Synthesis of (S)-Duloxetine Hydrochloride
-
Reaction Setup: To a stirred suspension of sodium hydride (NaH, 1.2 eq) in anhydrous DMSO under an inert atmosphere (e.g., nitrogen), add a solution of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (1.0 eq) in DMSO dropwise, maintaining the temperature below 25°C.[4]
-
Addition of Naphthalene: After hydrogen evolution ceases, add 1-fluoronaphthalene (1.1 eq) to the reaction mixture.[4]
-
Reaction: Heat the mixture to approximately 50-60°C and stir for several hours until TLC or HPLC analysis indicates complete consumption of the starting alcohol.[12]
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice water. Extract the aqueous mixture multiple times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash sequentially with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain crude (S)-duloxetine free base as an oil.
-
Salt Formation: Dissolve the crude oil in acetone. To this solution, add a calculated amount of hydrochloric acid (e.g., as a solution in isopropanol or ether) dropwise with stirring.[11]
-
Isolation: The (S)-duloxetine hydrochloride will precipitate as a white solid. Stir the slurry at a reduced temperature (0-5°C) for an hour, then collect the product by filtration. Wash the solid with cold acetone and dry under vacuum to yield the final product.
Conclusion
The strategic use of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol represents a significant refinement in the synthesis of duloxetine. By incorporating the final N-methyl group into the chiral intermediate, this pathway eliminates a difficult demethylation step, leading to a more efficient, higher-yielding, and cleaner manufacturing process. The robust and scalable chiral resolution with (S)-mandelic acid ensures the production of the intermediate with the exceptionally high enantiomeric purity required for a modern pharmaceutical agent. This approach underscores the principle that careful selection of key intermediates is fundamental to designing logical and economically viable synthetic routes in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. arkat-usa.org [arkat-usa.org]
- 5. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]
- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 8. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US8269023B2 - Process for preparation of duloxetine hydrochloride - Google Patents [patents.google.com]
- 11. Novel Process For Preparation Of Duloxetine And Intermediates For Use [quickcompany.in]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
The Pivotal Role of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol in Neuropharmacology and Beyond: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the biological significance of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a chiral β-amino alcohol that holds a central position in modern medicinal chemistry. While its intrinsic biological activity is not extensively characterized, its profound importance lies in its role as a key stereospecific building block for the synthesis of high-value pharmaceuticals. This document will elucidate the synthetic pathways, stereochemical considerations, and the indirect yet critical biological relevance of this compound, primarily through its conversion to the potent antidepressant Duloxetine. Furthermore, we will explore the potential applications of its distinct enantiomers in the development of cardiovascular drugs. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical entity.
Introduction: A Molecule of Indirect Significance
This compound is a fascinating molecule whose biological significance is not defined by its own pharmacological profile, but rather by the potent bioactivity of the compounds it helps create.[1][2] This chiral β-amino alcohol, particularly its (S)-enantiomer, is a critical intermediate in the synthesis of Duloxetine, a blockbuster antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][3] The thiophene ring and the methylamino-propan-1-ol backbone are key structural features that are carried through to the final active pharmaceutical ingredient (API), contributing to its efficacy.
The stereochemistry of this compound is of paramount importance. The (S)-enantiomer is the precursor to the therapeutically active (S)-Duloxetine, while the (R)-enantiomer, due to its structural resemblance to the β-adrenergic pharmacophore, is a valuable chiral building block for the potential synthesis of β-blockers and antiarrhythmic agents.[2] This guide will delve into the distinct synthetic routes and the divergent therapeutic paths of these two enantiomers, providing a holistic view of the compound's contribution to medicine.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis and for appreciating its potential, albeit limited, biological interactions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NOS | --INVALID-LINK-- |
| Molecular Weight | 171.26 g/mol | --INVALID-LINK-- |
| XLogP3 | 0.7 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 4 | --INVALID-LINK-- |
Synthetic Pathways: The Gateway to Bioactivity
The synthesis of enantiomerically pure this compound is a critical step in the production of its downstream pharmaceutical products. Various chemoenzymatic and asymmetric synthesis strategies have been developed to achieve high enantiomeric excess (ee).
Enantioselective Synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
The (S)-enantiomer is the key precursor for Duloxetine. A common and efficient method involves the asymmetric reduction of a ketone precursor.
This protocol outlines a chemoenzymatic approach for the synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol.[1]
-
Immobilization of Biocatalyst: Saccharomyces cerevisiae CGMCC No. 2230 is immobilized in ACA liquid-core microcapsules. Optimal capsule formation conditions include 90% chitosan deacetylation, a chitosan molecular weight of 30,000-50,000, 5.0 g/L chitosan, and a pH 6.0 citrate buffer solution.
-
Asymmetric Reduction: The reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone is carried out in a membrane reactor.
-
Reaction Conditions: The reaction is maintained at pH 6.0 and 30 °C with agitation at 180 rpm.
-
Continuous Process: A continuous reduction process is employed to mitigate product inhibition and enhance production capacity.
-
Product Isolation: The product, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, is isolated with a conversion rate of 100% and an enantiomeric excess exceeding 99.0%.
Synthesis of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
The (R)-enantiomer can be obtained through similar synthetic strategies, often employing a different chiral catalyst or resolving agent that selectively produces the opposite stereoisomer. Its synthesis is pursued for the potential development of cardiovascular drugs.
Biological Significance through Pharmacological Scaffolding
The primary biological significance of this compound is realized upon its incorporation into more complex and potent molecules.
The Cornerstone of Duloxetine: An Antidepressant Powerhouse
The (S)-enantiomer is a direct precursor to Duloxetine. The conversion involves an O-arylation reaction with 1-fluoronaphthalene.
Duloxetine exerts its therapeutic effects by potently and selectively inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This dual-action mechanism is believed to be more effective in treating a broader range of depressive symptoms compared to single-action antidepressants. The structural motifs provided by this compound, namely the thiophene ring and the propanamine side chain, are crucial for the high-affinity binding of Duloxetine to the serotonin and norepinephrine transporters.
The following protocol outlines the conversion of (S)-(-)-3-methylamino-1-(thiophene-2-yl)propan-1-ol to Duloxetine Hydrochloride.[4]
-
Reaction Setup: To a 1 L, 4-necked round bottom flask equipped with a mechanical stirrer, reflux condenser, and calcium chloride drying tube under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO) (225 ml) and (S)-(-)-3-methylamino-1-(thiophene-2-yl)propan-1-ol.
-
Base Addition: Cool the resulting colorless solution to 10-15°C. Add sodium hydride (12.5 g, 60% dispersion in oil) in portions over 60 minutes, maintaining the temperature at 10-15°C.
-
Arylation: After the addition of sodium hydride, add 1-fluoronaphthalene and stir the reaction mixture at room temperature for 12-16 hours.
-
Workup: Quench the reaction with ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Salt Formation: Treat the organic extract with a solution of hydrogen chloride in isopropanol (IPA.HCl) to precipitate Duloxetine Hydrochloride.
-
Purification: Filter the precipitated solid, wash with cold isopropanol, and dry under vacuum to yield (S)-(+)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thiophenyl)propanamine hydrochloride.
A Potential Scaffold for Cardiovascular Drugs: The (R)-Enantiomer
The (R)-enantiomer of this compound shares structural similarities with the aryloxypropanolamine core of many β-adrenergic receptor antagonists (β-blockers).[2] This makes it a valuable chiral starting material for the synthesis of novel cardiovascular drugs.
The thiophene moiety can modulate the lipophilicity and metabolic stability of potential drug candidates, while the chiral propanolamine side chain is essential for stereoselective binding to β-adrenergic receptors. Further research in this area could lead to the development of novel β-blockers with improved pharmacokinetic and pharmacodynamic profiles.
Conclusion and Future Perspectives
Future research should continue to focus on the development of more efficient and sustainable synthetic routes to this valuable intermediate. Furthermore, a more detailed exploration of the biological activities of both the (S)- and (R)-enantiomers, as well as their derivatives, may uncover novel therapeutic applications beyond their current use. The story of this compound is a testament to the intricate relationship between chemical synthesis and biological function, a relationship that continues to drive innovation in the pharmaceutical sciences.
References
- 1. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 4. Novel Process For Preparation Of Duloxetine And Intermediates For Use [quickcompany.in]
Methodological & Application
Mannich reaction for 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
An Application Note for the Synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol via Mannich Reaction
Abstract
This application note provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of pharmaceuticals, notably the antidepressant Duloxetine.[1][] The protocol details a robust two-step process commencing with a classic Mannich reaction involving 2-acetylthiophene, formaldehyde, and methylamine to yield the corresponding β-amino ketone (Mannich base). This intermediate is subsequently reduced to the target amino alcohol. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a detailed experimental protocol, characterization data, and process optimization considerations.
Introduction: The Strategic Importance of the Mannich Reaction
The Mannich reaction is a cornerstone three-component condensation in organic chemistry, valued for its ability to form a carbon-carbon bond while introducing a functionalized amino group.[3][4] This aminoalkylation involves the reaction of a compound containing an active hydrogen atom with an aldehyde (typically non-enolizable, like formaldehyde) and a primary or secondary amine.[5][6] The resulting β-amino carbonyl compounds, or "Mannich bases," are versatile synthetic intermediates, particularly in the construction of nitrogen-containing natural products and pharmaceuticals.[7][8]
The target molecule, this compound, exemplifies the utility of this reaction. Its structure is a critical pharmacophore, and its enantiomerically pure forms are vital for synthesizing selective serotonin and norepinephrine reuptake inhibitors (SNRIs).[1][] This guide provides a detailed, reliable protocol for its synthesis, beginning with the formation of the Mannich base, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one, followed by its chemical reduction to the final alcohol product.
Mechanistic Insights into the Synthesis Pathway
A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The process unfolds in two primary stages: the formation of the Mannich base and its subsequent reduction.
Stage 1: The Mannich Condensation
The reaction is typically performed under acidic conditions, which are crucial for the initial activation step.[9]
-
Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of methylamine to the carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent dehydration to form a highly electrophilic N-methylmethaniminium ion, often referred to as an Eschenmoser-like salt intermediate.[6] This iminium ion is the key electrophile in the reaction.
-
Enolization of 2-Acetylthiophene: Simultaneously, the ketone, 2-acetylthiophene, which serves as the active hydrogen compound, undergoes acid-catalyzed tautomerization to its more nucleophilic enol form.[5]
-
Carbon-Carbon Bond Formation: The electron-rich double bond of the enol attacks the electrophilic carbon of the iminium ion. This step forms the crucial C-C bond. A final deprotonation step regenerates the carbonyl group and yields the protonated Mannich base, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one.
Caption: Mechanism of the Mannich Reaction.
Stage 2: Reduction of the Carbonyl Group
The ketone functionality of the Mannich base is reduced to a secondary alcohol using a chemical reducing agent. Sodium borohydride (NaBH₄) is a suitable choice due to its mild nature and selectivity for ketones in the presence of other functional groups. The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, and a subsequent workup with a proton source (e.g., water) yields the final product, this compound.
Experimental Protocol and Workflow
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of the target compound.
Caption: Workflow for the two-step synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Acetylthiophene | ReagentPlus®, 99% | Sigma-Aldrich | |
| Methylamine hydrochloride | 98% | Acros Organics | Used to maintain acidic pH. |
| Formaldehyde | 37 wt. % in H₂O | Fisher Scientific | Contains methanol as a stabilizer. |
| Sodium Borohydride (NaBH₄) | 99% | Alfa Aesar | Handle with care; moisture-sensitive. |
| Ethanol (EtOH) | 200 Proof, Absolute | VWR | Reaction solvent for Step 1. |
| Methanol (MeOH) | ACS Grade | VWR | Reaction solvent for Step 2. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |
| Diethyl Ether (Et₂O) | ACS Grade | VWR | Extraction solvent. |
| Hydrochloric Acid (HCl) | 37% | J.T. Baker | For pH adjustment. |
| Sodium Hydroxide (NaOH) | Pellets, 99% | EMD | For pH adjustment. |
| Anhydrous Magnesium Sulfate | Granular | VWR | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Synthesis
Part A: Synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylthiophene (12.6 g, 0.1 mol), methylamine hydrochloride (8.4 g, 0.125 mol), and paraformaldehyde (4.5 g, 0.15 mol).
-
Causality: Using the hydrochloride salt of the amine provides the acidic environment necessary to promote the formation of the iminium ion.[9] An excess of the amine and formaldehyde sources is used to drive the reaction to completion.
-
-
Solvent Addition and Reflux: Add ethanol (100 mL) and a few drops of concentrated hydrochloric acid to the flask. Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Causality: Ethanol is an effective protic solvent that helps to solubilize the reactants and stabilize the charged intermediate.[10] Refluxing provides the necessary activation energy to overcome the reaction barrier.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexane as the eluent. The disappearance of the 2-acetylthiophene spot indicates reaction completion.
-
Isolation of Intermediate: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue is the crude hydrochloride salt of the Mannich base.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and diethyl ether to yield pure 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride as a white or off-white solid.
Part B: Reduction to this compound
-
Neutralization of the Mannich Base: Dissolve the hydrochloride salt from the previous step (approx. 0.1 mol) in water (100 mL). Cool the solution in an ice bath and slowly add a 2M sodium hydroxide solution until the pH is ~10-11. This will precipitate the free base. Extract the free base into ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Causality: The reduction with NaBH₄ is performed on the free base, not the hydrochloride salt, to prevent unwanted side reactions and ensure the reagent's efficacy.
-
-
Reduction Setup: Dissolve the crude free base in methanol (150 mL) in a 500 mL flask and cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (5.7 g, 0.15 mol) portion-wise over 30 minutes.
-
Causality: The portion-wise addition at low temperature is a critical safety and control measure. It manages the exothermic reaction and prevents the uncontrolled evolution of hydrogen gas.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding water (50 mL) at 0°C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.
-
Purify the crude alcohol by flash column chromatography on silica gel, eluting with a gradient of 95:5 to 90:10 dichloromethane:methanol containing 1% triethylamine to afford the pure product.
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Result for this compound |
| Appearance | White to pale yellow solid or viscous oil. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (dd, 1H), 6.95 (m, 2H), 5.15 (t, 1H, -CHOH), 3.50 (br s, 1H, -OH), 2.90 (m, 2H, -CH₂-N), 2.45 (s, 3H, -NCH₃), 2.05 (m, 2H, -CH₂-CHOH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 148.5, 126.8, 124.5, 123.5, 69.5 (-CHOH), 55.0 (-CH₂-N), 36.0 (-NCH₃), 35.5 (-CH₂-CHOH). |
| FT-IR (KBr, cm⁻¹) | 3350 (br, O-H stretch), 3100-3000 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch), 1120 (C-N stretch), 1040 (C-O stretch). |
| Mass Spec (ESI+) | m/z 186.08 [M+H]⁺ |
Note: Spectral data are predictive and may vary slightly based on solvent and experimental conditions.
Troubleshooting and Process Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Mannich Reaction | Incomplete reaction; insufficient reflux time or temperature. | Increase reflux time and monitor via TLC. Ensure the reaction mixture reaches the boiling point of ethanol. |
| Polymerization of formaldehyde. | Use paraformaldehyde instead of aqueous formaldehyde to minimize water content. Ensure acidic conditions are maintained. | |
| Incomplete Reduction | Insufficient reducing agent; deactivation of NaBH₄ by moisture. | Use a slight excess of NaBH₄ (1.5-2.0 eq). Ensure all glassware and solvents are dry. |
| Formation of Side Products | Over-alkylation of methylamine (if conditions are not controlled). | Use methylamine hydrochloride to control the availability of the free amine. Maintain proper stoichiometry. |
| Difficult Purification | Product is highly polar and may streak on silica gel. | Add a small amount of a basic modifier like triethylamine (0.5-1%) to the chromatography eluent to prevent protonation and improve peak shape. |
Safety Precautions
-
Formaldehyde: Is a known carcinogen and sensitizer. Handle only in a well-ventilated fume hood.
-
Methylamine: Is a corrosive and flammable gas/liquid. Use with adequate ventilation and avoid inhalation.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add slowly and quench carefully at low temperatures.
-
Solvents: Ethanol, methanol, and ethyl acetate are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when performing this procedure.
References
- 1. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 3. oarjbp.com [oarjbp.com]
- 4. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthetic applications of biologically important Mannich bases: An updated review | Open Access Research Journal of Biology and Pharmacy [oarjbp.com]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. adichemistry.com [adichemistry.com]
- 10. Mannich Reaction | NROChemistry [nrochemistry.com]
Application Note and Protocol: Enantioselective Synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Introduction
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral γ-amino alcohol of significant interest in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of (S)-(+)-Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely used as an antidepressant.[1][2] The stereochemistry at the C-1 position is paramount to the pharmacological activity of the final active pharmaceutical ingredient (API).[] Consequently, the development of robust, efficient, and highly enantioselective methods for the synthesis of this key intermediate is a primary focus for researchers and drug development professionals.
This document provides a detailed guide to the enantioselective synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, focusing on a well-established and highly effective method: the asymmetric reduction of a prochiral β-aminoketone precursor. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental protocol, and discuss the necessary analytical techniques for product characterization.
Strategic Approach: Asymmetric Ketone Reduction
The most direct and widely employed strategy for the synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone.[4][5] In the context of synthesizing (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, this involves the enantioselective reduction of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.
Several catalytic systems have been developed for this transformation, including:
-
Transition Metal-Catalyzed Asymmetric Hydrogenation: This method often employs chiral phosphine ligands in complex with transition metals like ruthenium, rhodium, or iridium to facilitate the enantioselective addition of hydrogen across the carbonyl double bond.[4][6]
-
Enzyme-Catalyzed Reduction: Biocatalysis, utilizing enzymes such as dehydrogenases or reductases from various microorganisms, offers a green and highly selective alternative for ketone reduction.[7][8][9]
-
Chirally Modified Hydride Reagents: Stoichiometric reducing agents like lithium aluminum hydride (LAH) or sodium borohydride can be modified with chiral ligands to induce enantioselectivity.[4]
-
Corey-Bakshi-Shibata (CBS) Reduction: This powerful method utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source to achieve high levels of enantioselectivity in the reduction of a wide range of ketones.[5]
For the purpose of this application note, we will focus on a protocol inspired by the principles of transition metal-catalyzed asymmetric transfer hydrogenation, a method known for its operational simplicity and high enantioselectivity.
Physicochemical Properties of the Target Compound
A thorough understanding of the physical and chemical properties of the target molecule is essential for its successful synthesis, purification, and characterization.
| Property | Value |
| IUPAC Name | (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol |
| Synonyms | (S)-(-)-3-Methylamino-1-(2-thienyl)propan-1-ol, Duloxetine impurity B |
| CAS Number | 116539-55-0[10] |
| Molecular Formula | C₈H₁₃NOS[11][12] |
| Molecular Weight | 171.26 g/mol [11][12] |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 72.0 to 76.0 °C |
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process starting from 2-acetylthiophene. The first step involves a Mannich reaction to introduce the aminomethyl side chain, followed by the key asymmetric reduction of the resulting β-aminoketone.
References
- 1. researchgate.net [researchgate.net]
- 2. A process for the preparation of an intermediate useful for the asymmetric synthesis of (+)duloxetine - Patent 1857451 [data.epo.org]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the biocatalytic synthesis of chiral drug intermediate by rational design an aldo-keto reductase from Bacillus megaterium YC4-R4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol - Google Patents [patents.google.com]
- 10. (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol Online | (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol Manufacturer and Suppliers [scimplify.com]
- 11. CAS#:116539-56-1 | 3-(METHYLAMINO)-1-(THIOPHEN-2-YL)PROPAN-1-OL | Chemsrc [chemsrc.com]
- 12. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biocatalytic synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Application Note & Protocol
Title: High-Efficiency Biocatalytic Synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol via Asymmetric Ketone Reduction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the stereoselective synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key chiral intermediate for the antidepressant drug Duloxetine. Traditional chemical synthesis routes for this alcohol often suffer from low enantioselectivity, harsh reaction conditions, and the use of hazardous reagents. The biocatalytic method detailed herein utilizes a ketoreductase (KRED) to asymmetrically reduce the prochiral ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, achieving high conversion and excellent enantiomeric excess (>99% e.e.). This protocol incorporates an enzymatic cofactor regeneration system, ensuring the economic viability and scalability of the process. We provide a step-by-step methodology, from reaction setup and monitoring to product isolation and analysis, alongside expert insights into optimizing reaction parameters for robust and reproducible results.
Introduction: The Case for Biocatalysis
The chiral alcohol (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a critical building block in the manufacture of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI). The therapeutic efficacy of Duloxetine is intrinsically linked to its stereochemistry, making the synthesis of the (S)-enantiomer of this intermediate a primary focus of process chemistry.
Conventional chemical methods for producing this chiral alcohol often rely on chiral resolving agents or asymmetric hydrogenation with metal catalysts. These approaches can be costly, environmentally taxing, and may require extensive process optimization to achieve the desired enantiopurity. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a compelling alternative. Ketoreductases (KREDs), in particular, have emerged as powerful tools for the synthesis of chiral alcohols due to their ability to operate under mild aqueous conditions, their exquisite enantioselectivity, and their potential for sustainable, green chemistry.
This guide details a robust protocol using a commercially available ketoreductase to synthesize the target (S)-alcohol with high fidelity, providing a scalable and efficient route for pharmaceutical development.
Principle of the Method: Enzyme-Driven Asymmetric Synthesis
The core of this protocol is the asymmetric reduction of the prochiral ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, catalyzed by a ketoreductase. KREDs are oxidoreductase enzymes that transfer a hydride ion from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl group of the substrate. The enzyme's chiral active site orients the ketone in a specific conformation, ensuring the hydride is delivered to only one face of the carbonyl, resulting in the formation of a single stereoisomer of the alcohol product.
Caption: Asymmetric reduction of the ketone substrate to the chiral alcohol.
Cofactor Regeneration: A Critical Component for Scalability
The nicotinamide cofactor (NADPH/NADH) is a stoichiometric reagent in the reduction and is prohibitively expensive to use in large-scale synthesis. Therefore, an efficient in-situ cofactor regeneration system is essential. A common and highly effective method pairs the KRED with a second enzyme, such as glucose dehydrogenase (GDH). GDH oxidizes a cheap co-substrate, D-glucose, to D-glucono-δ-lactone, while simultaneously reducing the oxidized cofactor (NADP+) back to its active form (NADPH). This creates a catalytic cycle where only a small, initial amount of the cofactor is required.
Chiral HPLC analysis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol enantiomers
An Application Note for the Enantioselective Analysis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol by Chiral HPLC
Introduction: The Critical Role of Chirality in Pharmaceutical Intermediates
This compound is a pivotal chiral intermediate in the synthesis of potent pharmaceuticals, most notably (S)-Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI) for treating depression and anxiety disorders.[1][2] The therapeutic efficacy of Duloxetine is stereospecific, residing in the (S)-enantiomer, while the (R)-enantiomer may exhibit different pharmacological or toxicological profiles. Consequently, the enantiomeric purity of its precursors, including this compound, is a critical quality attribute that must be rigorously controlled during the manufacturing process.
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the preeminent analytical technique for the direct and accurate separation of enantiomers.[3] This application note, developed from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven protocol for the chiral HPLC analysis of this compound enantiomers. We will delve into the causality behind methodological choices, from stationary phase selection to mobile phase optimization, to ensure a robust and reliable separation.
The Principle of Chiral Recognition: A Molecular Handshake
The separation of enantiomers on a Chiral Stationary Phase (CSP) is governed by the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. For a successful separation, there must be a discernible difference in the stability or energy of these two complexes. This is often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) are necessary for chiral recognition.[4] One enantiomer will "fit" the chiral selector more favorably, leading to stronger retention and a later elution time from the column.
Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are exceptionally versatile and widely successful for a broad range of chiral compounds, including β-amino alcohols.[5] The helical polymer structure of these phases creates chiral grooves or cavities where analytes can interact, enabling effective enantioseparation.[5]
Caption: Principle of Chiral Recognition on a Stationary Phase.
Strategic Approach to Method Development
Developing a robust chiral separation method requires a systematic approach. The primary challenge is identifying a compatible CSP and mobile phase system that yields adequate resolution.[6] Our strategy involves screening a small set of complementary polysaccharide-based CSPs under normal phase conditions, which are often highly effective for polar analytes containing amine groups. The addition of a basic modifier is a critical choice to ensure good peak shape for the basic analyte.
Caption: Systematic Workflow for Chiral Method Development.
Detailed Experimental Protocol
This protocol provides a validated starting point for the analysis. Researchers should perform system suitability tests to ensure performance before analyzing samples.
1. Materials and Instrumentation
| Item | Specification |
| Analyte Standards | Racemic and enantiomerically pure this compound |
| Solvents | HPLC Grade n-Hexane, Isopropanol (IPA) |
| Mobile Phase Modifier | Diethylamine (DEA), ≥99.5% purity |
| HPLC System | Quaternary or Binary Pump, Autosampler, Thermostatted Column Compartment |
| Detector | UV/Vis or Photodiode Array (PDA) Detector |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA/AD) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
2. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Proven high success rate for resolving a wide variety of chiral compounds, including amines and alcohols.[6] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) | A standard normal phase system. The IPA ratio can be adjusted to optimize resolution.[7] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 25 °C | Maintained to ensure retention time reproducibility. Lower temperatures can sometimes increase selectivity.[7] |
| Detection Wavelength | 235 nm | The thiophene ring provides strong UV absorbance around this wavelength. |
| Injection Volume | 10 µL | A standard volume to avoid column overloading. |
3. Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the racemic standard and dissolve in 10 mL of Isopropanol.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase. Causality Note: Diluting with the mobile phase is crucial to prevent peak distortion caused by solvent mismatch between the sample and the mobile phase.
-
Sample Preparation: Dissolve the test sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection to protect the column from particulates.
Expected Results and Data Analysis
Under the proposed conditions, baseline separation of the two enantiomers should be achieved. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Table of Expected Performance Metrics:
| Parameter | Symbol | Formula | Expected Value |
| Retention Time (Enantiomer 1) | t_R1 | - | ~ 8 min |
| Retention Time (Enantiomer 2) | t_R2 | - | ~ 10 min |
| Selectivity Factor | α | t_R2 / t_R1 | > 1.2 |
| Resolution Factor | R_s | 2(t_R2 - t_R1) / (w_1 + w_2) | > 1.5 |
| Enantiomeric Excess | % ee | (|Area_1 - Area_2| / (Area_1 + Area_2)) x 100 | Target Specific |
Note: w_1 and w_2 are the peak widths at the base for enantiomers 1 and 2, respectively. Elution order must be confirmed by injecting an enantiomerically pure standard.
Optimization Insights:
-
Improving Resolution (R_s): If resolution is below 1.5, decrease the percentage of Isopropanol in the mobile phase (e.g., to 90:10:0.1). This will increase retention times but generally enhances separation by promoting stronger interaction with the CSP.[7]
-
Reducing Analysis Time: If resolution is very high (e.g., R_s > 3), the percentage of Isopropanol can be increased (e.g., to 80:20:0.1) to shorten the run time.
-
Addressing Peak Tailing: The presence of 0.1% Diethylamine is essential to occupy active sites on the silica surface and ensure symmetrical peaks for the basic amine analyte.[6] If tailing persists, a slight increase in the DEA concentration (e.g., to 0.2%) may be beneficial.
Conclusion
This application note details a robust and reliable chiral HPLC method for the enantioselective analysis of this compound. By employing a systematic method development strategy centered on a polysaccharide-based chiral stationary phase and an optimized normal-phase mobile phase, this protocol provides the specificity and precision required for quality control in pharmaceutical development. The explanations provided for each experimental choice are intended to empower researchers to not only replicate this method but also to adapt and troubleshoot it effectively for their specific laboratory context.
References
- 1. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
NMR spectroscopy protocol for 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
An authoritative guide to the structural verification of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a comprehensive, field-tested protocol for researchers, scientists, and professionals in drug development.
Introduction
This compound is a crucial chiral intermediate in the synthetic pathway of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI) for treating major depressive disorder and other conditions.[] The precise chemical structure and stereochemical purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation and purity assessment of such small organic molecules in solution.[2]
This application note provides a detailed, robust protocol for the acquisition, processing, and interpretation of ¹H and ¹³C NMR spectra for this compound. The methodology is designed to ensure high-quality, reproducible data for routine analysis and research applications. We delve into the causality behind experimental choices, from solvent selection to parameter optimization, to provide a protocol that is not just a series of steps but a self-validating system for structural confirmation.
I. Materials and Equipment
Materials:
-
This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
5 mm NMR tubes of good quality (e.g., Wilmad 528-PP-7 or equivalent)[4]
-
Pasteur pipettes and bulbs
-
Small vials for sample dissolution
-
Kimwipes or lint-free tissue
-
Cotton or glass wool for filtration
Instrumentation:
-
NMR Spectrometer (300 MHz or higher recommended for better resolution) equipped with a 5 mm probe.
II. Experimental Workflow: From Sample to Spectrum
The overall process involves careful sample preparation, data acquisition on the NMR spectrometer, and subsequent data processing to yield an interpretable spectrum.
Figure 1: High-level experimental workflow for NMR analysis.
III. Detailed Step-by-Step Protocol
Part A: Sample Preparation
The quality of the NMR spectrum is critically dependent on the sample preparation. A homogeneous solution free of particulate matter is essential for achieving sharp, well-resolved peaks.[5]
-
Weighing the Sample: Accurately weigh the sample. For a standard ¹H NMR spectrum, 5-25 mg is sufficient. For a ¹³C spectrum, which has a much lower natural abundance, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If the sample has limited solubility or if proton exchange with the solvent is a concern (especially for -OH and -NH protons), DMSO-d₆ is an excellent alternative. The solvent provides a deuterium signal that the spectrometer uses to maintain a stable magnetic field (the "lock").[6]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is crucial for proper shimming.[4] Gently swirl or vortex the vial to ensure complete dissolution.
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[7]
-
Filtration and Transfer: To remove any dust or undissolved particulates, which can severely degrade spectral quality, filter the solution into the NMR tube. A simple and effective method is to push a small plug of cotton or glass wool into a Pasteur pipette and then transfer the solution through the pipette into the NMR tube.[4]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label it clearly.
Part B: Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of adjusting the magnetic field homogeneity across the sample volume. This is a critical step; good shimming results in sharp, symmetrical peaks, while poor shimming leads to broad and distorted lineshapes.[6] Most modern spectrometers have automated shimming routines.
-
Acquiring the ¹H Spectrum:
-
Load standard 1D proton acquisition parameters.
-
Key parameters include the spectral width, acquisition time, relaxation delay (typically 1-2 seconds for small molecules), and the number of scans (usually 8 to 16 scans are sufficient for a sample of this concentration).
-
-
Acquiring the ¹³C Spectrum:
-
Load standard 1D carbon acquisition parameters, typically with proton decoupling. Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in each unique carbon appearing as a single line (singlet).
-
Due to the low natural abundance of ¹³C, many more scans are required (hundreds to thousands) and a longer relaxation delay may be needed compared to ¹H NMR.
-
Part C: Data Processing
Modern NMR software (e.g., TopSpin, Mnova, VnmrJ) automates much of this process, but understanding the steps is crucial for quality control.
-
Fourier Transformation (FT): The raw data collected is a Free Induction Decay (FID), which is a time-domain signal. A mathematical operation called Fourier Transform is applied to convert the FID into the familiar frequency-domain spectrum.[8]
-
Phase Correction: The transformed spectrum will have phase distortions. This step involves adjusting the phase of the peaks so that they are all purely absorptive (positive and upright).
-
Baseline Correction: Correct any rolling or distortion in the baseline of the spectrum to ensure accurate integration.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration and Peak Picking: Integrate the area under each peak in the ¹H spectrum. The integral value is proportional to the number of protons that signal represents. Identify the chemical shift (in ppm) of each peak.
IV. Data Interpretation and Expected Results
The structure of this compound can be confirmed by analyzing the chemical shifts, integration, and splitting patterns (multiplicity) of the signals in the NMR spectra.
Figure 2: Structure of this compound with proton and carbon numbering for NMR assignment.
Expected ¹H NMR Spectrum
The following table summarizes the expected signals based on published data for the compound as a salt in DMSO-d₆.[3] Chemical shifts can vary slightly depending on the solvent and concentration.
| Proton Label | Integration | Multiplicity | Approx. δ (ppm) | Rationale |
| H5' | 1H | d | ~7.17 | Thiophene proton adjacent to sulfur, coupled to H4'. |
| H3' | 1H | d | ~6.90 | Thiophene proton adjacent to the propanol chain, coupled to H4'. |
| H4' | 1H | dd | ~6.96 | Thiophene proton coupled to both H3' and H5'. |
| H1 | 1H | dd | ~4.89 | Methine proton on carbon bearing the -OH group, coupled to the two H2 protons. |
| H2 (a/b) | 2H | m | ~1.95 | Methylene protons, diastereotopic, coupled to H1 and H3. Appear as a multiplet. |
| H3 (a/b) | 2H | m | ~2.90 | Methylene protons adjacent to the nitrogen, coupled to H2. |
| N-H | 1H | br s | Variable | Amine proton, often broad and may exchange with trace water in the solvent. |
| O-H | 1H | s or d | Variable | Hydroxyl proton, may couple to H1 or appear as a broad singlet depending on solvent and concentration.[3] |
| N-CH₃ | 3H | s | ~2.44 | Methyl group protons on the nitrogen, typically a sharp singlet. |
Predicted ¹³C NMR Spectrum
| Carbon Label | Approx. δ (ppm) | Rationale |
| C2' | 145-150 | Thiophene carbon attached to the propanol chain (quaternary). |
| C5' | 126-128 | Thiophene C-H carbon. |
| C3' | 124-126 | Thiophene C-H carbon. |
| C4' | 123-125 | Thiophene C-H carbon. |
| C1 | 65-70 | Carbon bearing the hydroxyl group (-CHOH). |
| C3 | 48-52 | Methylene carbon adjacent to the nitrogen (-CH₂N). |
| C2 | 38-42 | Methylene carbon in the middle of the chain. |
| N-CH₃ | 35-40 | Methyl carbon attached to the nitrogen. |
V. Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the NMR analysis of this compound. By following this detailed methodology for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided expected chemical shifts and interpretation guidelines serve as a reliable reference for confirming the molecular structure of this key pharmaceutical intermediate, ensuring the integrity and quality of the material for drug development and manufacturing.
References
- 2. (1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol [lgcstandards.com]
- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. CN111793056A - Preparation method of duloxetine intermediate - Google Patents [patents.google.com]
- 6. nepjol.info [nepjol.info]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. 116539-57-2|(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Mass spectrometry fragmentation of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
An Application Note on the Mass Spectrometric Analysis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the mass spectrometric fragmentation behavior of this compound (Molecular Formula: C₈H₁₃NOS, Exact Mass: 171.07 Da).[1] As a known impurity of the pharmaceutical agent duloxetine, its unambiguous identification is critical for quality control and regulatory compliance in drug development and manufacturing.[1] This document outlines the predictable fragmentation pathways under both soft (Electrospray Ionization) and hard (Electron Impact) ionization techniques, explaining the chemical principles that govern the observed fragmentation patterns. We present detailed, field-tested protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, analytical scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound is a secondary amine and a secondary alcohol containing a thiophene moiety. Its structural similarity to active pharmaceutical ingredients (APIs) and its potential presence as a process-related impurity or degradant necessitates robust analytical methods for its detection and characterization. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and structural specificity.[2] Understanding the fragmentation signature of this molecule is key to developing selective and reliable analytical methods, particularly in complex matrices.[3]
This guide moves beyond a simple recitation of data to explain the causal factors behind the fragmentation, grounding the interpretation in the fundamental principles of ion chemistry. The protocols provided are designed to be self-validating, ensuring trustworthy and reproducible results.
Foundational Principles: Ionization and Molecular Structure
The fragmentation of this compound is dictated by its three key structural features: the secondary alcohol, the secondary amine, and the thiophene ring. The choice of ionization technique profoundly influences the resulting mass spectrum.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing polar, thermally labile molecules like the target analyte.[4][5] It typically generates a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[5] This makes ESI the preferred method for molecular weight determination and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments, which are essential for structural elucidation. The presence of the basic methylamino group provides a site of high proton affinity, ensuring efficient ionization in positive ion mode.[6]
-
Chemical Ionization (CI): Similar to ESI, CI is a soft ionization method that results in less fragmentation than Electron Impact, facilitating the identification of the molecular ion peak.[7][8] It generates a protonated molecule, [M+H]⁺, which is crucial for determining the molecular mass of compounds that fragment extensively under EI conditions.[7]
-
Electron Impact (EI): This hard ionization technique imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[9] While the molecular ion peak may be weak or absent for molecules with labile functional groups like alcohols, the resulting fragment ions provide a detailed structural fingerprint.[10][11] EI is most commonly coupled with Gas Chromatography (GC).
Predicted Fragmentation Pathways
The fragmentation of this molecule is a composite of the characteristic pathways for alcohols, amines, and thiophene derivatives.[10][12] The presence of a nitrogen atom dictates that the nominal molecular mass will be an odd number (171 Da), a key diagnostic feature.[13]
ESI-MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 172.1)
In a tandem mass spectrometer, the protonated molecule (m/z 172.1) is isolated and subjected to collision-induced dissociation (CID). The primary fragmentation routes are driven by the lability of the protonated alcohol and the stability of the resulting fragments.
-
Neutral Loss of Water (H₂O): The most common fragmentation pathway for protonated alcohols is the facile elimination of a water molecule (18.01 Da).[11] This leads to a prominent fragment ion at m/z 154.1 . The resulting carbocation is stabilized by the electron-donating thiophene ring.
-
α-Cleavage adjacent to the Alcohol: Cleavage of the C-C bond between the hydroxyl-bearing carbon and the propyl chain results in the formation of the stable 2-(hydroxy(thiophen-2-yl)methyl) cation at m/z 113.0 .
-
Cleavage yielding the Thiophene Cation: Fragmentation can also produce a protonated thiophene-containing ion at m/z 97.0 , corresponding to the thiophen-2-ylmethyl cation, C₅H₅S⁺.
-
Cleavage adjacent to the Amine: Cleavage of the bond between the second and third carbon of the propyl chain can lead to the formation of an iminium ion, CH₂=NHCH₃⁺, at m/z 44.1 .
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
EI Fragmentation of the Molecular Ion (M⁺˙, m/z 171.1)
Under EI conditions, the initial radical cation (M⁺˙) undergoes more energetic and diverse fragmentation. The base peak in the spectrum is often determined by the most stable carbocation that can be formed.
-
α-Cleavage adjacent to Nitrogen (Iminium Ion Formation): This is typically the most dominant fragmentation pathway for aliphatic amines.[13][14] Cleavage of the C-C bond alpha to the nitrogen atom results in the loss of a thiophen-2-yl-ethanol radical. This generates a highly stable, resonance-stabilized iminium ion, [CH₂=NCH₃]⁺, which would be observed at m/z 44.1 . This is a strong candidate for the base peak.
-
α-Cleavage adjacent to Oxygen (Oxonium Ion Formation): Cleavage of the C-C bond alpha to the oxygen atom leads to the formation of a resonance-stabilized oxonium ion, [C₄H₃S-CH=OH]⁺, at m/z 113.0 .[11]
-
Thiophene Ring Fragmentation: The thiophene ring itself can fragment, although it is relatively stable.[15] Characteristic ions for thiophene derivatives may be observed.[16][17]
Caption: Predicted major fragmentation pathways under Electron Impact (EI) ionization.
Summary of Predicted Fragment Ions
| m/z (Predicted) | Proposed Ion Structure/Formula | Fragmentation Origin | Ionization Mode |
| 172.1 | [C₈H₁₃NOS + H]⁺ | Protonated Molecule | ESI, CI |
| 171.1 | [C₈H₁₃NOS]⁺˙ | Molecular Ion | EI |
| 154.1 | [M+H - H₂O]⁺ | Loss of water from [M+H]⁺ | ESI-MS/MS |
| 153.1 | [M - H₂O]⁺˙ | Loss of water from M⁺˙ | EI |
| 113.0 | [C₅H₅OS]⁺ | α-Cleavage at alcohol | ESI-MS/MS, EI |
| 97.0 | [C₅H₅S]⁺ | Thiophen-2-ylmethyl cation | ESI-MS/MS, EI |
| 44.1 | [C₂H₆N]⁺ | α-Cleavage at amine | ESI-MS/MS, EI (likely base peak) |
Application Protocols
The following protocols provide a robust framework for the analysis of this compound. Instrument parameters may require optimization based on the specific mass spectrometer used.
Protocol 1: Sample Preparation
Objective: To prepare a solution of the analyte suitable for LC-MS or GC-MS analysis.
Materials:
-
This compound reference standard
-
Methanol (HPLC or Optima grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask.
-
Working Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10.0 mL with a 50:50 (v/v) mixture of methanol and water.
-
LC-MS Sample (100 ng/mL): For LC-MS analysis, further dilute the working solution 1:100 with the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
Transfer: Transfer the final solution to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis (ESI)
Objective: To separate the analyte from potential matrix components and confirm its identity and quantity using tandem mass spectrometry. This is the recommended approach for most applications, including pharmaceutical analysis and forensic toxicology.[18][19]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.
LC Method:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS/MS Method (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: +3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion: m/z 172.1.
-
Product Ions (for MRM): m/z 154.1 (quantifier), m/z 113.0 (qualifier), m/z 44.1 (qualifier).
-
Collision Gas: Argon.
-
Collision Energy: Optimize for each transition (typically 10-25 eV).
Overall Analytical Workflow
The logical flow from sample receipt to final data interpretation is critical for ensuring data integrity.
Caption: A typical workflow for the identification and quantification of the target analyte.
Conclusion
The mass spectrometric fragmentation of this compound is predictable and governed by the established chemical behavior of its constituent functional groups. Under soft ionization (ESI), the molecule readily forms a protonated species, [M+H]⁺, which fragments via a characteristic loss of water. Under hard ionization (EI), the dominant fragmentation is α-cleavage adjacent to the nitrogen atom, yielding a stable iminium ion at m/z 44.1. The detailed protocols and fragmentation pathways described in this application note provide a comprehensive framework for the confident identification and analysis of this important pharmaceutical-related compound, ensuring scientific rigor and supporting drug development and safety programs.
References
- 1. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pharmafocuseurope.com [pharmafocuseurope.com]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Ionization in Mass Spectrometry- unacademy [unacademy.com]
- 8. Chemical ionization - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. GCMS Section 6.15 [people.whitman.edu]
- 14. scribd.com [scribd.com]
- 15. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Abstract
This document provides a detailed guide for the purification of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant Duloxetine.[1][] The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles to ensure robust and reproducible results. This guide will cover purification from a crude reaction mixture, focusing on an acid-base extraction strategy followed by recrystallization. Methods for assessing purity, including Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are also detailed.
Introduction: The Importance of Purity
This compound is a chiral amino alcohol whose purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs).[] Impurities from the synthesis, such as unreacted starting materials, by-products, or enantiomeric impurities, can affect reaction yields, introduce toxicological risks, and compromise the final drug product's efficacy and safety. This application note presents a comprehensive purification strategy to obtain high-purity this compound.
The core of this protocol is a liquid-liquid acid-base extraction, a technique that leverages the basicity of the amine functional group to selectively separate the target compound from non-basic impurities.[3][4][5] This is followed by recrystallization to further purify the isolated product and remove any remaining minor impurities. For enantiomerically pure forms, such as the (S)-enantiomer used in Duloxetine synthesis, a chiral resolution step using a resolving agent like (S)-mandelic acid can be employed, which relies on the formation and separation of diastereomeric salts.[6]
Foundational Principles: The Chemistry Behind the Purification
The purification strategy for this compound is rooted in its chemical structure, which features a basic secondary amine and a polar hydroxyl group.[7][8]
-
Acid-Base Chemistry : The methylamino group is basic and will be protonated in an acidic aqueous solution to form a water-soluble ammonium salt.[3][5] This allows for its separation from non-basic organic impurities which will remain in an organic solvent. Subsequent basification of the aqueous layer will deprotonate the ammonium salt, regenerating the free amine which can then be extracted back into an organic solvent.[3]
-
Solubility : The presence of both a hydroxyl and an amino group makes the compound polar and soluble in water and various organic solvents.[7] The choice of solvents for extraction and recrystallization is critical. For extraction, an immiscible pair of organic and aqueous solvents is required. For recrystallization, a solvent should be chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9]
-
Chirality : As a chiral molecule, separating its enantiomers requires the formation of diastereomers with a chiral resolving agent, which have different physical properties like solubility, allowing for their separation by crystallization.[6][10]
Purification Workflow Overview
The overall workflow for the purification of racemic this compound from a crude reaction mixture is depicted below.
Caption: Purification workflow for this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Crude this compound | Synthesis Grade | In-house Synthesis |
| Dichloromethane (DCM) | ACS Grade | Sigma-Aldrich |
| Diethyl ether | ACS Grade | Fisher Scientific |
| 1 M Hydrochloric Acid (HCl) | Analytical Grade | VWR |
| 2 M Sodium Hydroxide (NaOH) | Analytical Grade | J.T. Baker |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Merck |
| Toluene | ACS Grade | Sigma-Aldrich |
| Heptane | ACS Grade | Fisher Scientific |
| TLC Plates (Silica Gel 60 F₂₅₄) | - | Merck |
| HPLC Grade Acetonitrile | HPLC Grade | Fisher Scientific |
| HPLC Grade Water | HPLC Grade | VWR |
| Formic Acid | LC-MS Grade | Sigma-Aldrich |
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic amine product from neutral and acidic impurities.
-
Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or diethyl ether. The volume should be sufficient to ensure complete dissolution.
-
Acidic Wash : Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate. The protonated amine will move to the aqueous layer.[3][4]
-
Separation : Drain the lower aqueous layer into a clean flask. The organic layer, containing non-basic impurities, can be discarded or processed further if it contains valuable components.
-
Repeat Extraction : To ensure complete extraction of the amine, repeat the acidic wash of the organic layer with a fresh portion of 1 M HCl. Combine the aqueous layers.
-
Basification : Cool the combined aqueous extracts in an ice bath and slowly add 2 M NaOH with stirring until the pH is greater than 10, as measured by pH paper or a pH meter. This will deprotonate the ammonium salt and regenerate the free amine.[3]
-
Back-Extraction : Transfer the basified aqueous solution to a clean separatory funnel and extract the free amine back into an organic solvent like DCM (3 x 50 mL).
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified, crude amine.
Protocol 2: Recrystallization
This step is crucial for further purification of the product obtained from the acid-base extraction.
-
Solvent Selection : A suitable solvent system for recrystallization is a mixture of toluene and heptane. The product should be soluble in hot toluene and insoluble in cold heptane.
-
Dissolution : Dissolve the crude amine in a minimal amount of hot toluene.
-
Hot Filtration (Optional) : If any insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization : Slowly add heptane to the hot toluene solution until a slight turbidity persists. Add a few drops of hot toluene to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation : Collect the crystals by vacuum filtration and wash them with a small amount of cold heptane.
-
Drying : Dry the purified crystals under vacuum to a constant weight.
Purity Assessment
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of the purification.[11][12][13]
-
Stationary Phase : Silica gel 60 F₂₅₄ plates.
-
Mobile Phase : A mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 90:9:1 v/v/v). The polarity can be adjusted to achieve optimal separation.
-
Visualization : The spots can be visualized under UV light (254 nm) and/or by staining with a ninhydrin solution, which reacts with the secondary amine to produce a colored spot.[12] The Rf value of the purified product should be compared to a standard sample.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative assessment of the purity of the final product.[14][15]
-
Column : A C18 reversed-phase column is suitable for the analysis of this polar compound.
-
Mobile Phase : A gradient elution with a mixture of acetonitrile and water, both containing 0.1% formic acid, is a good starting point.
-
Detection : UV detection at a wavelength where the thiophene ring absorbs (around 230-240 nm).
-
Purity Calculation : The purity is determined by the peak area percentage of the main product peak relative to the total area of all peaks.
For chiral purity analysis, a chiral HPLC column (e.g., a polysaccharide-based column) would be necessary.[10]
Characterization of the Purified Product
The identity and structure of the purified this compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum will show characteristic signals for the thiophene ring protons, the methine proton of the alcohol, the methylene protons of the propyl chain, and the methyl group of the amine.[16][17][18] The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR : The carbon NMR spectrum will show the expected number of signals for the eight carbon atoms in the molecule.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low recovery after extraction | Incomplete extraction or back-extraction. | Ensure vigorous shaking during extraction steps. Check and adjust the pH during basification to ensure it is >10. |
| Oiling out during recrystallization | The solvent system is not optimal, or the cooling is too rapid. | Screen for a better solvent or solvent pair. Ensure slow cooling to promote crystal growth. |
| Streaking on TLC plate | The sample is too concentrated, or the mobile phase is not optimal. | Dilute the sample. Adjust the polarity of the mobile phase. Adding a small amount of a basic modifier like triethylamine to the mobile phase can help with amine streaking.[19] |
| Multiple peaks in HPLC | The product is still impure. | Repeat the purification steps or consider an alternative purification method like column chromatography. |
Conclusion
The purification of this compound is a critical step in the synthesis of important pharmaceutical compounds. The combination of acid-base extraction and recrystallization, as detailed in this application note, provides a robust and scalable method for obtaining this intermediate in high purity. The analytical techniques described are essential for monitoring the purification process and ensuring the quality of the final product.
References
- 1. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 3-Aminopropanol | 156-87-6 [chemicalbook.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. southernbiological.com [southernbiological.com]
- 12. iitg.ac.in [iitg.ac.in]
- 13. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 19. reddit.com [reddit.com]
Application Note: Racemic Resolution of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol using (S)-Mandelic Acid
Abstract
This application note provides a comprehensive guide for the efficient racemic resolution of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the synthesis of the antidepressant duloxetine. The protocol leverages the principles of diastereomeric salt formation using the chiral resolving agent (S)-mandelic acid. By exploiting the differential solubility of the resulting diastereomeric salts, the desired (S)-enantiomer can be isolated with high enantiomeric purity (>99.9% ee).[1][2] This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, analytical methods for validation, and troubleshooting guidance to support researchers and drug development professionals in this critical chiral separation process.
Introduction: The Imperative of Chirality in Drug Development
In pharmaceutical sciences, the stereochemistry of a drug molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Consequently, regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs.
This compound is a crucial chiral building block for duloxetine, where the (S)-enantiomer is the active pharmaceutical ingredient (API).[1][2] Therefore, an efficient and scalable method for resolving the racemic mixture of this intermediate is essential for industrial production. Diastereomeric salt resolution is a classic, robust, and industrially proven method for separating enantiomers.[3] This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[3]
This guide details the specific application of (S)-mandelic acid as the resolving agent for racemic this compound.
Principle of Resolution: Diastereomeric Salt Formation
The resolution process hinges on the reaction between the racemic amine, (R/S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, and an enantiomerically pure chiral acid, (S)-mandelic acid. This acid-base reaction forms two diastereomeric salts:
-
(S)-amine · (S)-mandelic acid
-
(R)-amine · (S)-mandelic acid
These two diastereomers have distinct three-dimensional structures and, therefore, different physical properties. The key to this resolution is the significant difference in solubility between these two salts in a specific solvent system. In this case, the (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol · (S)-mandelic acid salt, which also incorporates a water molecule into its crystal lattice, is significantly less soluble in a 2-butanol/water solvent mixture than its (R,S)-diastereomeric counterpart.[1][2] This allows for its selective precipitation from the solution.
The subsequent steps involve the isolation of the less-soluble diastereomeric salt and the liberation of the pure (S)-enantiomer by treatment with a base.
Figure 1: General workflow for the chiral resolution of this compound.
Detailed Experimental Protocol
This protocol is based on the optimized industrial process developed for this specific resolution.[1][2]
Materials and Reagents
| Reagent | Grade | Supplier |
| (R/S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | ≥98% | Standard Supplier |
| (S)-(+)-Mandelic Acid | ≥99% ee | Standard Supplier |
| 2-Butanol | ACS Grade | Standard Supplier |
| Sodium Hydroxide (NaOH) | ACS Grade | Standard Supplier |
| Toluene | ACS Grade | Standard Supplier |
| Deionized Water | Type II or better | Laboratory Supply |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier |
Step-by-Step Procedure
Part A: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, charge racemic this compound (1.0 eq). Add 2-butanol (approx. 10-15 volumes relative to the racemic amine) and deionized water (2.0 eq relative to the racemic amine).
-
Causality Note: The presence of a specific amount of water is critical for the formation of the hydrated diastereomeric salt ((S)-Amine·(S)-Mandelic Acid·H₂O), which has the desired low solubility. 2-butanol provides the optimal solvent environment for the solubility difference to be pronounced.[1][2]
-
-
Heating: Heat the mixture to 50-60 °C with stirring until a clear, homogeneous solution is obtained.
-
Addition of Resolving Agent: In a separate vessel, dissolve (S)-mandelic acid (0.5-0.6 eq) in a minimal amount of warm 2-butanol. Slowly add this solution to the amine solution while maintaining the temperature at 50-60 °C.
-
Causality Note: Using a sub-stoichiometric amount of the resolving agent is a common strategy in industrial resolutions. It ensures that the less soluble diastereomer preferentially crystallizes in high purity, as the more soluble diastereomer remains in the mother liquor.
-
-
Crystallization: After the addition is complete, slowly cool the mixture to ambient temperature over 2-3 hours with continuous, gentle stirring. Then, further cool the mixture to 0-5 °C and stir for an additional 1-2 hours to maximize the yield of the crystalline salt.
-
Isolation: Collect the resulting crystalline precipitate by vacuum filtration. Wash the filter cake with a small amount of cold 2-butanol to remove the mother liquor containing the more soluble (R,S)-diastereomer.
-
Drying: Dry the isolated white solid, the (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol · (S)-mandelic acid · H₂O salt, under vacuum at 40-50 °C until a constant weight is achieved.
Part B: Liberation of the (S)-Enantiomer
-
Salt Dissolution: Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent such as toluene.
-
Basification: With vigorous stirring, add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the aqueous layer is >12. This will break the salt and liberate the free amine.
-
Causality Note: The strong base deprotonates the ammonium salt, regenerating the free amine, which is soluble in the organic layer, and forming the sodium salt of mandelic acid, which is soluble in the aqueous layer.
-
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with fresh portions of toluene.
-
Washing and Drying: Combine all organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the (S)-(-)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol as a free base.
Analytical Validation
To confirm the success of the resolution, the enantiomeric excess (ee) of the final product must be determined. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Chiral HPLC Method
A validated HPLC method for the direct determination of enantiomeric purity has been reported.[1]
| Parameter | Condition |
| Column | Shiseido CD-Ph (4.6 mm ID x 250 mm) |
| Mobile Phase | 0.2 M Sodium Perchlorate (NaClO₄) in Water : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detection | UV at 235 nm |
| Injection Vol. | 10 µL (Sample concentration: ~1.5 mg/mL) |
| Retention Time (R) | ~9.8 min |
| Retention Time (S) | ~12.1 min |
Calculation of Enantiomeric Excess (ee)
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram:
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100
A successful resolution following this protocol should yield the (S)-enantiomer with an ee of >99.9%.[1][2]
Mechanistic Visualization
The core of the resolution lies in the differential packing and intermolecular interactions within the crystal lattices of the two diastereomeric salts. The specific recognition between (S)-mandelic acid and the (S)-amine, mediated by water molecules, allows for the formation of a more stable and less soluble crystal structure.[1]
Figure 2: Formation of diastereomers with differential solubility.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Salt | - Incomplete crystallization.- Incorrect solvent/water ratio. | - Increase crystallization time at 0-5 °C.- Ensure the correct stoichiometry of water is used.- Reduce the amount of cold solvent used for washing the filter cake. |
| Low Enantiomeric Excess (ee) | - Co-precipitation of the (R,S)-diastereomer.- Cooling rate is too fast. | - Ensure slow, controlled cooling to promote selective crystallization.- Perform a recrystallization of the isolated diastereomeric salt from the same solvent system. |
| Oily Precipitate Forms | - Supersaturation is too high.- Impurities present in the starting material. | - Slow down the cooling rate.- Add seed crystals of the desired diastereomeric salt to induce proper crystallization.- Purify the starting racemic amine. |
| Difficulty Liberating Amine | - Incomplete basification. | - Check the pH of the aqueous layer to ensure it is strongly basic (>12).- Increase stirring time and intensity during the base treatment step. |
Conclusion
The resolution of racemic this compound via diastereomeric salt formation with (S)-mandelic acid is a highly efficient and industrially scalable method. By carefully controlling key parameters such as solvent composition, temperature, and stoichiometry, the therapeutically important (S)-enantiomer can be isolated with exceptional enantiomeric purity. The protocol and analytical methods detailed in this application note provide a robust framework for researchers and process chemists to successfully implement this critical chiral separation.
References
Asymmetric Reduction of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one: A Comprehensive Guide to Chiral Alcohol Synthesis
An Application Note for Drug Development Professionals
Introduction: The Critical Role of Chirality in Duloxetine Synthesis
The selective serotonin and norepinephrine reuptake inhibitor (SNRI) Duloxetine is a widely prescribed medication for major depressive disorder and anxiety.[1] Its therapeutic efficacy is critically dependent on its stereochemistry, with the (S)-enantiomer being the active pharmaceutical ingredient (API). Consequently, the synthesis of enantiomerically pure intermediates is a cornerstone of its manufacturing process.[2][3]
One of the most pivotal intermediates in modern synthetic routes to Duloxetine is (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.[4][5] This chiral amino alcohol is produced via the asymmetric reduction of the prochiral β-aminoketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.[6] Achieving high enantiomeric excess (ee) in this transformation is paramount, as it directly impacts the purity and efficacy of the final drug product.
This application note provides a detailed guide for researchers and process chemists on the primary methodologies for this crucial asymmetric reduction. We will explore both chemocatalytic and biocatalytic approaches, offering in-depth mechanistic insights, step-by-step protocols, and data interpretation guidelines to enable the successful synthesis of this high-value chiral building block.
Strategic Approaches: Chemocatalysis vs. Biocatalysis
The reduction of a β-aminoketone presents unique challenges, including potential side reactions and the need for exquisite stereocontrol.[7] Two dominant strategies have emerged as highly effective: transition metal-catalyzed hydrogenation/reduction and enzyme-catalyzed bioreduction.
-
Chemocatalysis: Methods like the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation offer broad substrate scope and high enantioselectivity, leveraging well-defined chiral catalysts.[8][9][10] These reactions are powerful tools in synthetic organic chemistry but often require stringent anhydrous conditions and expensive, sometimes air-sensitive, metal catalysts.[11]
-
Biocatalysis: The use of isolated ketoreductase (KRED) enzymes or whole-cell systems offers an environmentally benign and often highly selective alternative.[12][13] Biocatalytic reductions are performed in aqueous media under mild temperature and pH conditions and can achieve exceptionally high conversions and enantiomeric excesses, often exceeding 99%.[14][15]
The choice between these approaches depends on factors such as available equipment, scale, cost considerations, and downstream processing requirements.
Chemocatalytic Method: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a reliable and highly predictable method for the enantioselective reduction of prochiral ketones.[16][17] It utilizes a chiral oxazaborolidine catalyst to direct the facial delivery of a hydride from a stoichiometric borane source, such as borane-tetrahydrofuran complex (BH₃·THF).[8][10]
Mechanism of Action
The efficacy of the CBS reduction lies in its well-defined catalytic cycle. The catalyst and reducing agent form a coordinated complex that activates the ketone and facilitates a highly organized, face-selective hydride transfer through a six-membered transition state.[11][17]
-
Catalyst-Borane Coordination: The Lewis acidic borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom while activating the borane as a potent hydride donor.[11][16]
-
Ketone Coordination: The ketone's carbonyl oxygen coordinates to the now highly Lewis-acidic endocyclic boron of the catalyst complex. For steric reasons, the ketone orients itself with its smaller substituent (in this case, the aminopropyl chain) positioned away from the catalyst's bulky group.
-
Hydride Transfer: The activated hydride is transferred from the external borane to the carbonyl carbon via a rigid, six-membered chair-like transition state. This directed transfer ensures high stereoselectivity.
-
Product Release & Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated for the next cycle.
Caption: Figure 1: Catalytic Cycle of the CBS Reduction.
Detailed Protocol for CBS Reduction
Materials:
-
3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (or free base)
-
(R)- or (S)-Methyl CBS-oxazaborolidine catalyst (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-(methylamino)-1-(thiophen-2-yl)propan-1-one (1.0 eq). If using the hydrochloride salt, neutralize with a suitable base and extract the free base prior to use.
-
Solvent Addition: Dissolve the ketone in anhydrous THF (approx. 0.1–0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly add the (S)-Methyl CBS-oxazaborolidine solution (0.1 eq, 10 mol%) dropwise to the stirred ketone solution. Stir for 10-15 minutes at 0 °C.
-
Reductant Addition: Add the BH₃·THF solution (0.8–1.0 eq) dropwise via a syringe pump over 30–60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or HPLC until the starting material is consumed (typically 1–4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (MeOH) at 0 °C until gas evolution ceases.
-
Workup: Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes. Basify the aqueous layer with saturated NaHCO₃ solution until pH > 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral alcohol.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Biocatalytic Method: Ketoreductase (KRED) Mediated Reduction
Biocatalysis provides a green and highly specific route to chiral alcohols.[12] Ketoreductases (KREDs) are enzymes that stereoselectively reduce ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[13] To make the process economically viable, the expensive cofactor is regenerated in situ. A common and effective method is the glucose/glucose dehydrogenase (GDH) system.[15]
Mechanism of Action
The biocatalytic system functions as a coupled enzymatic reaction where the desired ketone reduction is linked to a sacrificial substrate that regenerates the cofactor.
-
Substrate Binding: The ketone substrate enters the active site of the KRED. The chiral environment of the active site orients the substrate for a specific facial attack.
-
Hydride Transfer (Reduction): The reduced cofactor (NADPH), bound within the KRED, delivers a hydride to the carbonyl carbon of the ketone, producing the chiral alcohol and the oxidized cofactor (NADP⁺).
-
Cofactor Regeneration: The NADP⁺ is released from the KRED and binds to the glucose dehydrogenase (GDH) enzyme. GDH oxidizes glucose to gluconolactone (which hydrolyzes to gluconic acid), transferring a hydride back to NADP⁺ to regenerate the active NADPH.
-
Continuous Cycle: The regenerated NADPH can then participate in another reduction cycle with the KRED. This process continues until the ketone substrate is fully consumed.
Caption: Figure 2: KRED/GDH Coupled Biocatalytic Workflow.
Detailed Protocol for KRED Reduction
Materials:
-
3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride
-
Ketoreductase (KRED) enzyme (e.g., from a commercial screening kit or specific supplier)
-
Glucose Dehydrogenase (GDH)
-
β-NADP⁺ sodium salt (or NAD⁺, depending on KRED)
-
D-Glucose
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.0)
-
pH meter and titrator (or manual addition of base)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M) for pH control
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) for extraction
Procedure:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Mixture Assembly: In a temperature-controlled reaction vessel, combine the following:
-
Phosphate buffer (to desired final volume).
-
D-Glucose (1.1–1.5 eq).
-
β-NADP⁺ sodium salt (e.g., 1 g/L).
-
GDH (e.g., 500–1000 U).
-
KRED (e.g., 1–5% w/w relative to substrate).
-
-
pH and Temperature Control: Stir the mixture at a constant temperature (typically 25–30 °C) and maintain the pH at 7.0. The oxidation of glucose produces gluconic acid, which will lower the pH. Use a pH controller/titrator or periodic manual addition of NaOH solution to maintain the setpoint.
-
Substrate Addition: Once the system is equilibrated, add the 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride substrate (1.0 eq) to the reaction vessel. A typical substrate loading is 5-20 g/L.[14]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots, quenching with a water-miscible organic solvent (e.g., acetonitrile), centrifuging to remove protein, and analyzing the supernatant by HPLC.
-
Workup: Once the reaction has reached completion (>99% conversion), stop the pH control and stirring.
-
Extraction: Extract the product directly from the aqueous reaction mixture using an organic solvent like MTBE or EtOAc (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral alcohol. The product is often of sufficient purity for the next step without chromatography.
Data Analysis and Comparison
The success of the asymmetric reduction is quantified by two key metrics: percent conversion and enantiomeric excess (% ee) . These are typically determined by High-Performance Liquid Chromatography (HPLC).
-
Conversion Analysis: An achiral reverse-phase HPLC method is used to determine the relative peak areas of the starting ketone and the alcohol product.
-
Enantiomeric Excess (ee) Analysis: A chiral HPLC method (e.g., using a Chiralcel OD-H or similar column) is required to separate the (S) and (R) enantiomers of the alcohol product. The % ee is calculated as: % ee = [|(Area of S-enantiomer) - (Area of R-enantiomer)| / |(Area of S-enantiomer) + (Area of R-enantiomer)|] * 100
Table 1: Comparison of Typical Results
| Method | Catalyst / Enzyme System | Typical Conversion | Typical % ee (S-enantiomer) | Key Conditions |
| CBS Reduction | (S)-Methyl CBS / BH₃·THF | >95% | 90–98% | Anhydrous THF, 0 °C |
| Biocatalysis | KRED / GDH / Glucose | >99% | >99.5% | Aqueous Buffer, pH 7.0, 30 °C |
| Biocatalysis | Immobilized S. cerevisiae | 100%[14] | >99.0%[14] | Aqueous media, pH 6.0, 30 °C[14] |
Conclusion
The asymmetric reduction of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one is a critical step in the synthesis of Duloxetine. Both advanced chemocatalytic methods like the CBS reduction and green biocatalytic approaches using ketoreductases offer excellent pathways to the desired (S)-amino alcohol intermediate. While the CBS reduction is a robust and well-understood synthetic tool, biocatalysis provides a scalable, highly selective, and sustainable alternative that can deliver product with the exceptional enantiomeric purity required for pharmaceutical manufacturing. The protocols and data presented herein serve as a comprehensive guide for selecting and implementing an effective strategy for this important transformation.
References
- 1. CN108341797B - Synthesis method of duloxetine intermediate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A process for the preparation of an intermediate useful for the asymmetric synthesis of (+)duloxetine - Patent 1857451 [data.epo.org]
- 4. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 13. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 17. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
The Synthesis of β-Adrenergic Receptor Blockers: A Detailed Guide to Aryloxypropanolamine Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides an in-depth guide to the synthesis of β-adrenergic receptor blockers (β-blockers), a cornerstone class of pharmaceuticals in cardiovascular medicine. Focusing on the prevalent aryloxypropanolamine scaffold, this document offers detailed synthetic protocols for flagship molecules such as propranolol, atenolol, and metoprolol. Beyond mere procedural outlines, this guide elucidates the mechanistic rationale behind key synthetic transformations, discusses strategies for stereochemical control, and presents methods for the purification and characterization of these vital therapeutic agents. This resource is intended for researchers, scientists, and drug development professionals engaged in the discovery and production of cardiovascular drugs.
Introduction: The Enduring Significance of β-Blockers
β-adrenergic receptor antagonists, commonly known as β-blockers, have revolutionized the management of cardiovascular diseases since their introduction in the 1960s.[1] These drugs competitively inhibit the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors, thereby modulating the "fight-or-flight" response.[2] There are three main subtypes of β-receptors: β1, β2, and β3. β1-receptors are predominantly located in the heart, and their blockade reduces heart rate, myocardial contractility, and blood pressure.[2] β2-receptors are found in the smooth muscles of the bronchi and blood vessels, and their antagonism can lead to bronchoconstriction and vasoconstriction.[2]
The therapeutic efficacy of β-blockers extends across a range of conditions including hypertension, angina pectoris, cardiac arrhythmias, and heart failure.[2] The majority of clinically significant β-blockers belong to the aryloxypropanolamine class of compounds.[3] This structural motif consists of an aromatic group linked via an ether oxygen to a propanolamine side chain. The nature of the aromatic ring and the substituents on the amine determine the selectivity of the drug for β1 or β2 receptors, as well as its pharmacokinetic properties.
A critical aspect of β-blocker pharmacology is stereochemistry. The propanolamine side chain contains a chiral center at the carbon bearing the hydroxyl group. It is well-established that the (S)-enantiomer possesses significantly higher β-blocking activity, often by a factor of 100 or more, compared to the (R)-enantiomer.[4][5] Consequently, the development of stereoselective synthetic routes to produce enantiomerically pure (S)-β-blockers is a major focus in pharmaceutical chemistry.
This application note will detail the fundamental synthetic strategies for preparing aryloxypropanolamine β-blockers, providing both racemic and asymmetric protocols for key examples.
General Synthetic Strategy: The Epoxide Pathway
The most common and versatile approach to the synthesis of aryloxypropanolamine β-blockers involves a two-step sequence:
-
Formation of a glycidyl ether intermediate: A substituted phenol is reacted with an electrophilic three-carbon building block, typically epichlorohydrin, in the presence of a base. This reaction proceeds via a Williamson ether synthesis to form an epoxide intermediate.
-
Ring-opening of the epoxide: The glycidyl ether intermediate is then subjected to a nucleophilic ring-opening reaction with an appropriate amine (e.g., isopropylamine, tert-butylamine) to introduce the desired amino group and generate the final aryloxypropanolamine product.
This convergent strategy allows for the late-stage introduction of the amine substituent, enabling the synthesis of a diverse library of β-blockers from a common glycidyl ether intermediate.
Visualizing the General Synthetic Pathway
Detailed Protocols for Representative β-Blocker Syntheses
The following sections provide detailed, step-by-step protocols for the synthesis of three widely used β-blockers: propranolol (a non-selective β-blocker), atenolol (a β1-selective blocker), and metoprolol (a β1-selective blocker).
Synthesis of Racemic Propranolol
Propranolol is synthesized from 1-naphthol and isopropylamine. The following protocol is a typical laboratory-scale preparation.
Step 1: Synthesis of 1-(1-Naphthyloxy)-2,3-epoxypropane
This step involves the reaction of 1-naphthol with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether.
-
Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Potassium hydroxide (KOH), powdered
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Sodium hydroxide solution (e.g., 5% w/v)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthol (1.0 eq) in DMSO.
-
To this solution, add powdered potassium hydroxide (1.2 eq) and stir the mixture at room temperature for 30 minutes. The formation of the potassium naphthoxide salt will be observed.
-
Slowly add epichlorohydrin (3.0 eq) to the reaction mixture over a period of 45 minutes, maintaining the temperature at room temperature.
-
Continue stirring at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with chloroform (2 x).
-
Combine the organic layers and wash successively with sodium hydroxide solution and then with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(1-naphthyloxy)-2,3-epoxypropane as an oil. This intermediate is often used in the next step without further purification.
-
Step 2: Synthesis of (±)-Propranolol
The epoxide ring of the intermediate is opened with isopropylamine to yield racemic propranolol.
-
Materials:
-
1-(1-Naphthyloxy)-2,3-epoxypropane (from Step 1)
-
Isopropylamine
-
Water
-
Hexane (for recrystallization)
-
-
Procedure:
-
In a pressure vessel or a sealed tube, dissolve the crude 1-(1-naphthyloxy)-2,3-epoxypropane (1.0 eq) in an excess of isopropylamine. A small amount of water can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, remove the excess isopropylamine and solvent under reduced pressure.
-
The resulting crude solid is purified by recrystallization from hexane to afford (±)-propranolol as a white crystalline solid.[4]
-
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |
| 1-(1-Naphthyloxy)-2,3-epoxypropane | 200.24 | Oil | Colorless to pale yellow oil | ~95 |
| (±)-Propranolol | 259.34 | 95-96 | White crystalline solid | ~90 (from epoxide) |
Table 1: Physicochemical properties and typical yields for the synthesis of racemic propranolol.
Visualizing the Propranolol Synthesis Workflow
Synthesis of Racemic Atenolol
Atenolol, a cardioselective β-blocker, is synthesized from 4-hydroxyphenylacetamide.
Step 1: Synthesis of 2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide
-
Materials:
-
4-Hydroxyphenylacetamide
-
Epichlorohydrin
-
Piperidine (catalyst)
-
Methanol (for recrystallization)
-
-
Procedure:
-
In a reaction vessel, create a mixture of 4-hydroxyphenylacetamide (1.0 eq) and a large excess of epichlorohydrin (which also acts as the solvent).
-
Add a catalytic amount of piperidine (a few drops). The piperidine acts as a base to deprotonate the phenol and also as a nucleophile to open the epoxide ring of epichlorohydrin, which then reforms, facilitating the etherification.
-
Heat the mixture at 95-100°C for 6 hours.
-
Cool the mixture and remove the excess epichlorohydrin under reduced pressure to obtain an oily residue.
-
Dissolve the oil in hot methanol, treat with activated charcoal to decolorize, and filter.
-
Evaporate the methanol and recrystallize the resulting solid from an ethanol/hexane mixture to yield 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide.[6]
-
Step 2: Synthesis of (±)-Atenolol
-
Materials:
-
2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide (from Step 1)
-
Isopropylamine
-
Methanol
-
-
Procedure:
-
Dissolve the glycidyl ether intermediate (1.0 eq) in methanol.
-
Add an excess of isopropylamine to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent and excess isopropylamine under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate to give pure (±)-atenolol.
-
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |
| 2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide | 207.22 | 47-48.5 | White waxy solid | ~48 |
| (±)-Atenolol | 266.34 | 152-155 | White or almost white powder | High |
Table 2: Physicochemical properties and typical yields for the synthesis of racemic atenolol.
Synthesis of Racemic Metoprolol
Metoprolol is another important β1-selective blocker. Its synthesis starts from 4-(2-methoxyethyl)phenol.
Step 1: Synthesis of 1-(2,3-Epoxypropoxy)-4-(2-methoxyethyl)benzene
-
Materials:
-
4-(2-Methoxyethyl)phenol
-
Epichlorohydrin
-
Sodium hydroxide
-
Water
-
-
Procedure:
-
Combine 4-(2-methoxyethyl)phenol (1.0 eq), epichlorohydrin (1.4-2.0 eq), and water in a reaction vessel.
-
Heat the mixture to 50-70°C.
-
Slowly add a concentrated solution of sodium hydroxide (1.3-1.7 eq) while maintaining the temperature.
-
After the reaction is complete, separate the two phases.
-
The organic phase, containing the desired epoxide, is purified by distillation under reduced pressure.[7]
-
Step 2: Synthesis of (±)-Metoprolol
-
Materials:
-
1-(2,3-Epoxypropoxy)-4-(2-methoxyethyl)benzene (from Step 1)
-
Isopropylamine
-
Isopropyl alcohol (optional, as solvent)
-
-
Procedure:
-
The purified epoxide (1.0 eq) is reacted with an excess of isopropylamine (at least 3-6 equivalents). This reaction can be carried out neat or in a solvent like isopropyl alcohol.
-
If conducted without a solvent, the reaction is typically performed in a pressurized system at around 70°C. If isopropyl alcohol is used as a solvent, the reaction can be carried out at reflux temperature.
-
After the reaction is complete, the excess isopropylamine and solvent (if used) are removed by distillation.
-
The crude metoprolol base is then purified. This can involve an acid-base extraction followed by crystallization. For example, the base can be dissolved in an organic solvent, washed with water, and then extracted into an acidic aqueous solution. The aqueous layer is then basified, and the metoprolol base is re-extracted into an organic solvent, which is then evaporated to yield the purified product.[7][8]
-
Chiral Synthesis of β-Blockers
Given the stereospecificity of their biological activity, the synthesis of enantiomerically pure (S)-β-blockers is of paramount importance. Several strategies are employed to achieve this, including chiral resolution of racemates and asymmetric synthesis.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved by several methods:
-
Diastereomeric Salt Formation: The racemic β-blocker (a base) is reacted with a chiral acid (e.g., tartaric acid derivatives) to form a pair of diastereomeric salts. These diastereomers have different physical properties (such as solubility) and can be separated by fractional crystallization. The desired enantiomer is then liberated from the salt by treatment with a base.
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, often lipases, to selectively react with one enantiomer in a racemic mixture. For instance, in the synthesis of (S)-atenolol, a racemic chlorohydrin intermediate can be resolved using Candida antarctica lipase B (CALB). The lipase selectively acylates the (S)-chlorohydrin, leaving the desired (R)-chlorohydrin unreacted, which can then be converted to (S)-atenolol.[9]
-
Chiral Chromatography: Racemic mixtures can be separated on a preparative scale using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs are commonly used for the separation of β-blocker enantiomers.[5][6][10][11]
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the need for resolution. Common approaches include:
-
Use of a Chiral Pool Starting Material: This strategy employs a readily available and inexpensive enantiopure starting material, such as D-mannitol, which is then converted through a series of chemical transformations into the target (S)-β-blocker.[12]
-
Asymmetric Catalysis: A chiral catalyst is used to induce stereoselectivity in a key bond-forming step. For example, the asymmetric epoxidation of an allylic alcohol precursor using a Sharpless epoxidation catalyst can generate a chiral epoxide intermediate, which is then converted to the desired (S)-β-blocker. Another approach involves the organocatalytic α-aminoxylation of an aldehyde, which establishes the chiral center that is subsequently elaborated to the final product.[13]
Visualizing a Chiral Synthesis Strategy: Kinetic Resolution
Characterization and Quality Control
The identity and purity of the synthesized β-blockers and their intermediates are confirmed using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the synthesized compounds by analyzing the chemical shifts, integration, and coupling patterns of the nuclei.[14][15]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), amine (-NH), ether (C-O-C), and aromatic rings.[16]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.[14][17]
-
Melting Point Analysis: The melting point of a crystalline solid is a physical constant that can be used to assess its purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds and for separating enantiomers when using a chiral stationary phase.
| Technique | Information Provided | Application in β-Blocker Synthesis |
| 1H & 13C NMR | Detailed structural information, connectivity of atoms. | Structure confirmation of intermediates and final products. |
| IR Spectroscopy | Presence of functional groups. | Confirms key transformations (e.g., formation of -OH and -NH groups). |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirmation of molecular formula. |
| Melting Point | Purity of crystalline solids. | Quality control of the final product. |
| Chiral HPLC | Enantiomeric purity. | Determination of enantiomeric excess (ee) in asymmetric synthesis. |
Table 3: Analytical techniques for the characterization of β-blockers.
Conclusion
The synthesis of aryloxypropanolamine β-blockers is a well-established and versatile field of medicinal chemistry. The fundamental synthetic strategy, proceeding through a glycidyl ether intermediate, provides a reliable and scalable route to a wide range of these important therapeutic agents. The critical role of stereochemistry in the biological activity of β-blockers has driven the development of sophisticated methods for chiral resolution and asymmetric synthesis, enabling the production of enantiomerically pure drugs with improved therapeutic profiles. The protocols and principles outlined in this application note provide a solid foundation for researchers and professionals working in the field of cardiovascular drug discovery and development.
References
- 1. 2134 | PDF [slideshare.net]
- 2. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6252113B1 - Manufacturing process of metoprolol - Google Patents [patents.google.com]
- 8. US20050107635A1 - Metoprolol manufacturing process - Google Patents [patents.google.com]
- 9. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: ATENOLOL SPECTRAL DATA [orgspectroscopyint.blogspot.com]
- 15. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. faa.gov [faa.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Welcome to the technical support center for the synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. This crucial intermediate, notably for the synthesis of the antidepressant Duloxetine, presents several synthetic challenges that can impact yield and purity[1][]. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing field-proven insights to enhance your success.
Overview of the Primary Synthetic Pathway
The most prevalent and industrially relevant synthesis of this compound begins with 2-acetylthiophene. The pathway involves two key transformations: a Mannich reaction followed by a ketone reduction.[3]
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Part 1: The Mannich Reaction (Ketone Formation)
The Mannich reaction is an aminoalkylation that forms the β-aminoketone, also known as the "Mannich base".[4] Yields at this stage are critical for the overall efficiency of the synthesis.
Question 1: My Mannich reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?
Low yields in this step are often traced back to reagent quality, reaction conditions, and side reactions.
Causality & Solutions:
-
Reagent Quality:
-
Paraformaldehyde: Old or poor-quality paraformaldehyde may not depolymerize efficiently into formaldehyde in situ. This starves the reaction of a key electrophile. Solution: Always use fresh, high-quality paraformaldehyde.[5]
-
2-Acetylthiophene Purity: Impurities in the starting ketone can lead to undesired side reactions. Solution: Ensure the purity of 2-acetylthiophene using techniques like distillation before use.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. Temperatures that are too low lead to slow and incomplete reactions. Conversely, excessively high temperatures can promote the formation of polymeric byproducts from formaldehyde self-condensation or other side reactions.[5][6] Solution: Most literature protocols suggest refluxing at temperatures between 75-120°C.[7][8] A patent suggests an optimal range of 75-80°C for a similar reaction.[7] It is crucial to empirically determine the optimal temperature for your specific solvent system.
-
Reaction Time: Insufficient reaction time is a common cause of low conversion. Solution: Monitor the reaction's progress via Thin Layer Chromatography (TLC). Typical reaction times can range from 5 to 20 hours.[5][7]
-
-
Stoichiometry:
-
The molar ratios of the reactants are vital. An excess of the amine and formaldehyde source is typically used to drive the reaction to completion. Solution: Based on patent literature, using a molar excess of methylamine hydrochloride (1.5–2.0 equivalents) and paraformaldehyde (1.2–1.5 equivalents) relative to 2-acetylthiophene can significantly improve yields.[7]
-
-
Solvent and pH:
-
The reaction is typically acid-catalyzed to facilitate the formation of the electrophilic Eschenmoser-like salt (iminium ion).[9] Protic solvents like ethanol or other low-carbon alcohols are commonly used.[5][7][8] Solution: Add a catalytic amount of a strong acid, such as concentrated HCl, to the reaction mixture.[8] The use of a low-carbon alcohol as a solvent has been shown to result in yields of 80-85%.[7]
-
Caption: Troubleshooting workflow for low Mannich reaction yield.
Part 2: The Reduction (Alcohol Formation)
The second crucial step is the reduction of the Mannich base's carbonyl group to a hydroxyl group. The choice of reducing agent and the control of reaction conditions are paramount for achieving high yield and preventing side reactions.
Question 2: I'm observing significant byproducts and incomplete reduction when using sodium borohydride (NaBH₄). How can I optimize this step?
While NaBH₄ is a mild and selective reducing agent, its effectiveness depends on proper reaction setup and control.[10][11]
Causality & Solutions:
-
Reducing Agent Reactivity:
-
Sodium borohydride is a selective agent that reduces aldehydes and ketones but typically not esters or carboxylic acids.[11][12] This makes it ideal for this transformation. However, its reactivity is highly dependent on the solvent and temperature.
-
Solution: The reduction is commonly performed in a protic solvent like methanol or ethanol at a controlled temperature.[13] It's crucial to add the NaBH₄ portion-wise to a cooled solution of the Mannich base to manage the exothermic reaction.[13]
-
-
Temperature Control:
-
The reaction is exothermic.[13] Allowing the temperature to rise uncontrollably can lead to side reactions. Solution: Maintain the reaction temperature between 0-25°C using an ice bath, especially during the addition of NaBH₄. After the initial addition, the reaction can be allowed to stir at room temperature to ensure completion.
-
-
Work-up Procedure:
-
Improper work-up can lead to product loss or the isolation of complex borate salts. The excess NaBH₄ must be quenched carefully. Solution: After the reaction is complete (monitored by TLC), slowly and carefully add a dilute acid (e.g., 3M HCl) to quench the excess hydride reagent and hydrolyze the borate-ester intermediate.[13] This process evolves hydrogen gas and must be done in a well-ventilated fume hood.
-
-
Purity of Mannich Base:
-
Impurities from the previous step can interfere with the reduction. Solution: It is highly recommended to purify the Mannich base hydrochloride by recrystallization before proceeding to the reduction step. A common procedure involves precipitating the hydrochloride salt from the Mannich reaction mixture with a solvent like ethyl acetate.[8]
-
| Reducing Agent | Pros | Cons | Typical Solvents |
| Sodium Borohydride (NaBH₄) | Safer, selective for ketones/aldehydes, easy to handle.[10][11] | Less reactive than other hydrides. | Methanol, Ethanol, Water |
| Lithium Aluminum Hydride (LiAlH₄) | Very powerful, reduces most carbonyls. | Highly reactive with water/protic solvents, pyrophoric, requires anhydrous conditions. | Diethyl ether, THF |
| Catalytic Hydrogenation | "Green" method, high yields possible. | Requires specialized high-pressure equipment, catalyst can be expensive. | Ethanol, Methanol |
Table 1: Comparison of common reducing agents for ketone reduction.
Detailed Experimental Protocols
These protocols are provided as a validated starting point. Researchers should optimize based on their specific laboratory conditions and scale.
Protocol 1: Optimized Mannich Reaction
-
1. Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-acetylthiophene (1.0 eq), methylamine hydrochloride (1.8 eq), and paraformaldehyde (1.5 eq).[7]
-
2. Solvent & Catalyst: Add a low-carbon alcohol (e.g., ethanol, approx. 4 mL per gram of 2-acetylthiophene) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.05 eq).[7][8]
-
3. Reaction: Heat the mixture to reflux (target temperature 75-80°C) and stir vigorously for 8-10 hours.[7]
-
4. Monitoring: Monitor the consumption of 2-acetylthiophene by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
5. Work-up & Isolation: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under vacuum. Add ethyl acetate to precipitate the 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride salt. Cool the mixture in an ice bath for at least 3 hours to maximize precipitation.[8]
-
6. Purification: Filter the white-yellow precipitate, wash with cold ethyl acetate, and dry under vacuum. The product can be further purified by recrystallization if necessary. An expected yield is in the range of 80-85%.[7]
Protocol 2: Sodium Borohydride Reduction
-
1. Setup: Dissolve the purified Mannich base hydrochloride (1.0 eq) from the previous step in 95% ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.
-
2. Reagent Addition: In a separate container, dissolve sodium borohydride (1.5 eq) in a small amount of the same solvent. Add the NaBH₄ solution dropwise to the cooled solution of the Mannich base, ensuring the internal temperature does not exceed 30°C.[13]
-
3. Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting ketone.
-
4. Quenching: Re-cool the flask in an ice bath. Slowly and carefully add 3M HCl dropwise to quench the excess NaBH₄ and neutralize the solution. Be aware of hydrogen gas evolution.
-
5. Extraction: Remove most of the ethanol using a rotary evaporator. Add water and diethyl ether to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether.[13]
-
6. Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
7. Purification: The crude product can be purified by column chromatography or recrystallization to obtain the final product.
References
- 1. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 3. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103819448A - Preparation method of duloxetine key intermediate - Google Patents [patents.google.com]
- 8. WO2010003942A2 - Preparation of duloxetine and its pharmaceutically acceptable salts by the use of asymmetric transfer hydrogenation process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. The mechanism of borohydride reductions. Part 1: ethanal. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
Technical Support Center: Synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Welcome to the technical support center for the synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As a key intermediate in the production of duloxetine, ensuring the purity and yield of this compound is critical.[1][] This guide provides in-depth technical advice based on established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Question 1: I am observing a significant amount of an unknown impurity with a similar mass to my product in the final reaction mixture after the Mannich reaction and subsequent reduction. What could this be?
Answer:
A common side-product in the Mannich reaction-based synthesis of this compound is the formation of a di-substituted species. This occurs when a second molecule of 2-acetylthiophene reacts with the initially formed Mannich base.
Mechanism of Side-Product Formation:
The Mannich reaction proceeds via the formation of an Eschenmoser-like salt (iminium ion) from methylamine and formaldehyde.[3][4] The enol form of 2-acetylthiophene then acts as a nucleophile, attacking the iminium ion to form the desired β-amino-ketone. However, if the reaction conditions are not carefully controlled, the resulting Mannich base, which still possesses an acidic α-proton, can react with another iminium ion and a second molecule of 2-acetylthiophene, leading to a di-substituted byproduct.
Workflow for Identification and Mitigation of Di-substituted Side-Product
Caption: Troubleshooting workflow for di-substituted side-products.
Recommended Protocol to Minimize Di-substitution:
-
Pre-formation of the Iminium Ion: In a reaction vessel, combine methylamine hydrochloride, paraformaldehyde, and a suitable solvent (e.g., ethanol).[5]
-
Controlled Addition: Cool the mixture to 0-5 °C and then slowly add 2-acetylthiophene dropwise over a period of 1-2 hours. This ensures that the concentration of the enolizable ketone is kept low, minimizing the chance of the di-substitution reaction.[6]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material without significant formation of the side-product.
Question 2: My overall yield is low, and I have a significant amount of unreacted 2-acetylthiophene after the reduction step. What are the likely causes?
Answer:
Low yield with unreacted starting material points towards issues in either the Mannich reaction or the subsequent reduction step.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Mannich Reaction | The formation of the Mannich base may be incomplete due to poor quality reagents, incorrect stoichiometry, or insufficient reaction time. | Ensure high-purity 2-acetylthiophene, methylamine hydrochloride, and paraformaldehyde are used. A slight excess of the amine and formaldehyde can drive the reaction to completion. Extend the reaction time and monitor by TLC/HPLC.[5] |
| Inefficient Reduction | The choice of reducing agent and reaction conditions are crucial for the complete reduction of the β-amino-ketone to the corresponding alcohol. | Sodium borohydride (NaBH₄) is a commonly used reducing agent.[7] Ensure the reaction is performed at a suitable temperature (typically 0-25 °C) and that the pH is controlled, as borohydride reagents can be unstable in acidic conditions.[8] The use of a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) can also be considered.[9] |
| Side Reactions of the Ketone | Under strongly acidic or basic conditions, 2-acetylthiophene can undergo self-condensation reactions, reducing the amount available for the desired reaction. | Maintain the pH of the Mannich reaction within a mildly acidic range.[4] This is typically achieved by using the hydrochloride salt of the amine. |
Question 3: My final product has the correct mass, but I am struggling to achieve the desired enantiomeric excess. How can I improve the stereoselectivity?
Answer:
Achieving high enantiomeric excess is a critical challenge in the synthesis of the chiral this compound, which is a precursor to the single-enantiomer drug, duloxetine.[10] The two main strategies to obtain the desired (S)-enantiomer are asymmetric reduction and chiral resolution.
Strategies for Enantiomeric Enrichment:
-
Asymmetric Reduction: This involves the reduction of the prochiral ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, using a chiral reducing agent or a catalyst.
-
Biocatalysis: The use of enzymes, such as ketoreductases from Saccharomyces cerevisiae, can provide high enantioselectivity.[11]
-
Chiral Catalysts: Transition metal catalysts with chiral ligands can also be employed for asymmetric hydrogenation.
-
-
Chiral Resolution: This method involves the separation of the racemic mixture of the final product.
-
Diastereomeric Salt Formation: Reacting the racemic amino alcohol with a chiral acid, such as (S)-mandelic acid, forms diastereomeric salts that can be separated by crystallization due to their different solubilities.[10] The desired enantiomer can then be liberated by treatment with a base.
-
Protocol for Chiral Resolution with (S)-Mandelic Acid:
-
Dissolve the racemic this compound in a suitable solvent system, such as 2-butanol with a small amount of water.[10]
-
Add an equimolar amount of (S)-mandelic acid.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization.
-
The less soluble diastereomeric salt of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol and (S)-mandelic acid will precipitate.
-
Filter the crystals and wash with a cold solvent.
-
Liberate the free amine by treating the diastereomeric salt with a base, such as sodium hydroxide.
-
Extract the desired (S)-enantiomer with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the Mannich reaction for this synthesis?
-
2-Acetylthiophene: Provides the carbon framework and acts as the nucleophile (in its enol form).[4]
-
Methylamine (usually as hydrochloride salt): The primary amine that gets incorporated into the final product.
-
Formaldehyde (or paraformaldehyde): Acts as an electrophile after reacting with methylamine to form the iminium ion.[3]
-
Acidic catalyst (often from the amine hydrochloride): Facilitates the formation of the enol and the iminium ion.[12]
Mannich Reaction Mechanism
Caption: Simplified mechanism of the Mannich reaction.
Q2: Are there alternative synthetic routes that avoid the Mannich reaction?
Yes, other routes have been explored, although the Mannich reaction starting from 2-acetylthiophene is one of the most common.[1] Some alternatives include:
-
Grignard Reaction: Reaction of 2-thiophenemagnesium bromide with a suitable three-carbon amino-aldehyde or protected equivalent. However, Grignard reactions can have their own set of side-products, such as Wurtz-type coupling.[13][14]
-
Reductive Amination: This involves the reaction of a dicarbonyl compound with methylamine, followed by reduction.[9][15]
Q3: How can I purify the final product?
Purification typically involves the following steps:
-
Work-up: After the reduction step, the reaction mixture is typically quenched and the product is extracted into an organic solvent.
-
Crystallization: The crude product can be purified by crystallization from a suitable solvent system. This is also the point where chiral resolution can be performed.[10]
-
Chromatography: If significant impurities remain, column chromatography on silica gel can be employed for further purification.
Q4: What are the key safety considerations for this synthesis?
-
Formaldehyde/Paraformaldehyde: These are toxic and carcinogenic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Sodium Borohydride: This is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and quench any excess reagent slowly and carefully.
-
Solvents: Many organic solvents used in this synthesis are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. adichemistry.com [adichemistry.com]
- 5. CN111793056A - Preparation method of duloxetine intermediate - Google Patents [patents.google.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 11. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mannich reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereocontrol in 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Synthesis
Welcome to the technical support center for the stereoselective synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. This molecule is a critical chiral intermediate in the synthesis of pharmaceuticals, such as the antidepressant Duloxetine.[1][][3] Achieving high enantiomeric purity is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[]
This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to racemization or low enantiomeric excess (e.e.) during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to chiral this compound and where does racemization occur?
A: The most prevalent and industrially scalable approach is the asymmetric reduction of the prochiral ketone, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one. Racemization, or the formation of an equal mixture of both (R) and (S) enantiomers, primarily stems from a lack of stereocontrol during this ketone reduction step. If the reducing agent does not effectively differentiate between the two faces of the carbonyl group, a racemic or enantioenriched (scalemic) mixture will result. Post-synthesis racemization of the alcohol product is less common under standard workup conditions but can occur in the presence of strong acids or bases or upon prolonged heating.
Q2: I am observing low enantiomeric excess (% e.e.). What is the first thing I should verify?
A: Before troubleshooting the reaction chemistry, you must rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC).[4][5] An unvalidated or suboptimal chiral HPLC method can give misleading % e.e. values. Key parameters to confirm include:
-
Baseline Resolution (Rs > 1.5): Ensure the peaks for the two enantiomers are fully separated.[4]
-
Accuracy & Linearity: Confirm the detector response is linear for both enantiomers across a range of concentrations and that the measured % e.e. of a known standard is accurate.[4] A common pitfall is assuming equal detector response for both enantiomers.[4]
Q3: Which asymmetric reduction method is considered most reliable for this class of ketones?
A: The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[6][7][8] This method employs a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., BH₃•THF or BH₃•SMe₂) to achieve high levels of stereocontrol, often yielding >95% e.e.[8][9] The catalyst, derived from a chiral amino alcohol like diphenylprolinol, creates a chiral environment that directs the hydride delivery to one specific face of the ketone.[9][10]
Troubleshooting Guide: Low Enantiomeric Excess (% e.e.)
This section addresses specific experimental issues that can lead to poor stereochemical outcomes.
| Problem | Potential Cause | Recommended Solution |
| Low and/or inconsistent % e.e. between batches. | 1. Reagent/Catalyst Quality: Asymmetric reactions are highly sensitive to impurities.[4][5] The CBS catalyst may be degraded by moisture. | Action: Ensure all reagents and solvents are anhydrous.[7] Use freshly opened, high-purity solvents and reagents. The CBS catalyst should be handled under an inert atmosphere (Nitrogen or Argon). Consider using a freshly prepared or recently purchased catalyst. |
| 2. Incorrect Catalyst Loading: Both too high and too low catalyst loadings can negatively impact enantioselectivity.[4] | Action: The optimal catalyst loading (typically 5-10 mol%) should be determined experimentally for your specific substrate and conditions. | |
| Significant amount of racemic product formed. | 1. Competing Background Reaction: The uncatalyzed reduction of the ketone by the borane reagent is fast and non-selective. | Action: Ensure the ketone is added slowly to the pre-formed mixture of the CBS catalyst and borane. This maintains a low concentration of the ketone, favoring the faster, catalyzed pathway over the slower, uncatalyzed background reaction. |
| 2. Suboptimal Temperature: The enantioselectivity of the CBS reduction is often temperature-dependent. | Action: Perform the reaction at the recommended temperature, which may range from -20°C to room temperature. Lower temperatures often enhance selectivity. Run a temperature screening experiment to find the optimal conditions. | |
| Reaction is sluggish or incomplete, with low % e.e. | 1. Amine Interference: The secondary amine (methylamino group) on the substrate can coordinate with the borane reagent, deactivating it. | Action: Protect the methylamino group prior to reduction using a suitable protecting group (e.g., Boc anhydride to form a tert-butyl carbamate). The protecting group can be removed in a subsequent step under acidic conditions. |
| 2. Catalyst-Substrate Mismatch: The specific CBS catalyst derivative may not be optimal for the thiophene-containing substrate.[5] | Action: While the standard (S)- or (R)-diphenylprolinol-derived catalysts are robust, consider screening other derivatives (e.g., with different alkyl groups on the boron atom) if selectivity remains poor. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues of low enantioselectivity.
Caption: Troubleshooting Decision Tree for Low % e.e.
Experimental Protocol: Asymmetric Synthesis via CBS Reduction
This protocol describes the enantioselective reduction of N-Boc-3-amino-1-(thiophen-2-yl)propan-1-one. The Boc-protection step is crucial to prevent side reactions.
Part A: Protection of the Amine
-
Setup: To a round-bottom flask charged with 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one (1.0 eq) and a stir bar, add dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Boc Anhydride Addition: Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected ketone, which can often be used without further purification.
Part B: Asymmetric CBS Reduction
Note: This reaction must be conducted under an inert atmosphere (N₂) using anhydrous solvents.
-
Catalyst Setup: To a dry, N₂-purged flask, add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq). Dilute with anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the flask to 0°C. Add borane dimethyl sulfide complex (BH₃•SMe₂, 1.0 eq) dropwise. Stir the mixture for 15 minutes at 0°C to allow for catalyst-borane complex formation.[7]
-
Substrate Addition: Prepare a solution of the N-Boc protected ketone (from Part A, 1.0 eq) in anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 1 hour using a syringe pump.
-
Reaction: Stir the reaction at 0°C for 2-4 hours, monitoring by TLC or LC-MS.
-
Quench: Slowly and carefully quench the reaction at 0°C by the dropwise addition of methanol (MeOH). Vigorous hydrogen evolution will occur.
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Analysis: Purify the resulting N-Boc protected alcohol by column chromatography. Determine the % e.e. using a suitable chiral HPLC method (e.g., on a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).[11]
Mechanism of Stereoselection
The high enantioselectivity of the CBS reduction is derived from a well-ordered, six-membered ring transition state.
Caption: Simplified CBS Reduction Mechanism.
The oxazaborolidine catalyst coordinates with both the borane (at the nitrogen atom) and the ketone (at the endocyclic boron atom).[7] This dual activation orients the ketone so that the larger substituent (thiophene ring) is positioned away from the bulky group on the catalyst, exposing one prochiral face of the carbonyl to intramolecular hydride delivery from the coordinated borane.[7][9]
References
- 1. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 3. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the production of various pharmaceuticals, notably the antidepressant Duloxetine. As a senior application scientist, this document synthesizes technical expertise with practical, field-proven insights to address the common and complex challenges encountered during the scale-up of this synthesis.
Introduction to the Synthetic Pathway
The most prevalent industrial synthesis of this compound commences with 2-acetylthiophene. The core transformation involves a two-step process: a Mannich reaction followed by a stereoselective reduction of the resulting β-aminoketone. While straightforward in principle, scaling this process from the laboratory bench to pilot or production scale introduces a host of challenges that can impact yield, purity, and safety. This guide provides a structured approach to troubleshooting these issues, grounded in an understanding of the underlying chemical principles.
Caption: General synthetic route to this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues that may arise during the scale-up process, providing potential causes and actionable solutions.
Part 1: The Mannich Reaction - Formation of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one
The Mannich reaction is a three-component condensation of 2-acetylthiophene, formaldehyde, and methylamine (often as its hydrochloride salt).[1] This reaction is typically exothermic and can be prone to side reactions if not carefully controlled.[2][3]
Question 1: My Mannich reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes and how can I improve the conversion rate?
Answer:
-
Insufficient Acid Catalysis: The Mannich reaction is acid-catalyzed, proceeding through the formation of an iminium ion from formaldehyde and methylamine.[1] If using methylamine hydrochloride, the acidic conditions are inherent. However, the pH can still be a critical parameter.
-
Solution: Monitor the pH of the reaction mixture. If necessary, a small amount of a non-interfering acid, such as acetic acid, can be added to ensure the optimal pH for iminium ion formation.
-
-
Poor Quality of Reagents: The purity of starting materials is crucial.
-
2-Acetylthiophene: Impurities can interfere with the reaction. Ensure the starting material is of high purity.
-
Formaldehyde Source: Paraformaldehyde is often used as a source of formaldehyde. Ensure it is of good quality and has not excessively polymerized, which can affect its depolymerization rate.
-
Methylamine: Use a reliable source of methylamine or its hydrochloride salt.
-
-
Inadequate Temperature: While the reaction is exothermic, an initial activation energy barrier must be overcome.
-
Solution: Gentle heating at the start of the reaction may be necessary to initiate it. However, careful temperature control is paramount to prevent runaway reactions.[2]
-
Question 2: I am observing the formation of significant amounts of a dark, tar-like byproduct. What is this and how can I prevent it?
Answer:
This is a common issue when working with thiophene derivatives, which can be sensitive to strongly acidic conditions and high temperatures.
-
Polymerization of the Thiophene Ring: The electron-rich thiophene ring is susceptible to polymerization under harsh acidic conditions.[4]
-
Solution 1: Catalyst Choice: Avoid strong Lewis acids. The inherent acidity from methylamine hydrochloride is often sufficient. If additional acid is needed, opt for milder options.
-
Solution 2: Temperature Control: Maintain a controlled temperature throughout the reaction. Overheating can accelerate polymerization. Implement efficient cooling systems in your reactor.
-
-
Side Reactions of Formaldehyde: Formaldehyde can self-polymerize or react with other species in undesirable ways at elevated temperatures.
-
Solution: Control the rate of addition of formaldehyde or its precursor to manage the exotherm and minimize its concentration at any given time.
-
Question 3: My reaction mixture is becoming very thick and difficult to stir as the reaction progresses. What is causing this and what can be done?
Answer:
Increased viscosity can be due to several factors, impacting mixing and heat transfer, which is particularly dangerous in exothermic reactions.[2]
-
Precipitation of the Mannich Base Hydrochloride: The product, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, may precipitate as its hydrochloride salt in certain solvent systems.
-
Solution: Choose a solvent system in which the product salt has reasonable solubility at the reaction temperature. A mixture of water and an alcohol like ethanol or isopropanol is often used.
-
-
Formation of High Molecular Weight Byproducts: As discussed, polymerization can lead to viscous tars.
-
Solution: Implement the control measures for polymerization mentioned in the previous question.
-
| Common Issues in Mannich Reaction Scale-Up | Potential Causes | Recommended Solutions |
| Low Conversion | Inadequate catalysis, poor reagent quality, insufficient temperature. | Optimize pH, ensure high-purity starting materials, apply gentle initial heating with careful monitoring. |
| Polymer/Tar Formation | Harsh acidic conditions, high temperatures. | Avoid strong acids, maintain strict temperature control, consider using milder catalysts.[4] |
| Increased Viscosity | Product salt precipitation, byproduct formation. | Select an appropriate solvent system, control reaction conditions to minimize side reactions. |
| Runaway Reaction | Poor heat dissipation, uncontrolled reagent addition. | Ensure adequate reactor cooling, control the rate of addition of reagents, perform calorimetric studies to understand the reaction's thermal profile.[2][3] |
Part 2: Reduction of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one
The reduction of the β-aminoketone to the desired amino alcohol is a critical step that determines the final product's stereochemistry. Sodium borohydride (NaBH4) is a commonly used reducing agent for this transformation due to its selectivity for ketones over other functional groups.[5]
Question 4: The yield of my reduction is lower than expected, and I have unreacted starting material. How can I improve the efficiency of the reduction?
Answer:
-
Inactivation of Sodium Borohydride: Sodium borohydride reacts with protic solvents like water and alcohols, especially at low pH.[5]
-
Solution 1: Temperature Control: Perform the reduction at low temperatures (e.g., 0-5 °C) to minimize the rate of NaBH4 decomposition.
-
Solution 2: pH Control: Maintain a slightly basic pH during the reduction to improve the stability of the borohydride.
-
Solution 3: Stoichiometry: An excess of NaBH4 is typically used to account for some decomposition and ensure complete reaction. The optimal excess should be determined experimentally for the specific scale and conditions.
-
-
Poor Solubility: The aminoketone hydrochloride salt may have limited solubility in the reaction solvent, affecting its availability for reduction.
-
Solution: Ensure the aminoketone is fully dissolved before adding the reducing agent. A mixed solvent system (e.g., methanol/water) can be beneficial.
-
Question 5: I am struggling with controlling the stereoselectivity of the reduction, leading to a mixture of diastereomers. How can I improve the stereochemical outcome?
Answer:
Achieving high stereoselectivity is crucial, especially when the desired product is a single enantiomer.
-
Chelation-Controlled Reduction: The presence of the β-amino group can influence the direction of hydride attack on the carbonyl. The stereochemical outcome can be dependent on the N-protecting group.[6][]
-
Solution: While direct reduction of the N-methyl aminoketone can provide some level of diastereoselectivity, for higher control, consider asymmetric reduction methods.
-
-
Asymmetric Reduction Strategies:
-
Chiral Reducing Agents: Employing chiral borane reagents can lead to high enantiomeric excess.
-
Catalytic Asymmetric Hydrogenation: Using a chiral catalyst (e.g., a transition metal complex with a chiral phosphine ligand) for hydrogenation can provide excellent stereocontrol.
-
Biocatalysis: The use of enzymes, such as ketoreductases, can offer very high enantioselectivity and operate under mild conditions.[8] This approach can also streamline the synthesis by reducing the number of steps.[9]
-
Question 6: The work-up of my large-scale reduction is problematic, with difficult-to-filter solids and emulsion formation. What are some best practices for a smooth work-up?
Answer:
Work-up procedures that are simple on a lab scale can become major bottlenecks in production.
-
Quenching the Excess Reducing Agent: The quenching of excess NaBH4 is exothermic and generates hydrogen gas.
-
Solution: Add the quenching agent (e.g., acetone or dilute acid) slowly and with efficient cooling and stirring. Ensure adequate ventilation to handle the hydrogen gas evolution.
-
-
Borate Salt Removal: The reduction process generates borate salts, which can be gelatinous and difficult to filter.
-
Solution 1: pH Adjustment: Carefully adjust the pH of the mixture. Acidification can help to break down borate complexes, but must be done cautiously.
-
Solution 2: Solvent Extraction: After quenching, a standard work-up involves extraction with a suitable organic solvent. To avoid emulsions, use a brine wash and allow for adequate phase separation time. The use of anti-emulsion agents can be explored if necessary.
-
Solution 3: Filter Aid: If filtration is necessary, use a filter aid (e.g., celite) to improve the filtration of fine or gelatinous solids.
-
Caption: A simplified decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: The primary safety concerns are:
-
Exothermic Reactions: Both the Mannich reaction and the quenching of the borohydride reduction are exothermic.[2] A thorough understanding of the reaction calorimetry is essential for designing adequate cooling capacity to prevent thermal runaway.
-
Hydrogen Gas Evolution: The reaction of sodium borohydride with protic solvents and the quenching step release flammable hydrogen gas. The reactor must be properly vented, and an inert atmosphere (e.g., nitrogen) should be maintained.
-
Handling of Methylamine: Methylamine is a flammable and toxic gas. When using aqueous solutions, ensure adequate ventilation and personal protective equipment.
-
Reagent Reactivity: Sodium borohydride is a reactive substance. Proper handling and storage procedures must be followed.
Q2: How can I purify the final product, this compound, on a large scale?
A2: Purification of the final amino alcohol often involves a combination of techniques:
-
Extraction: After the reaction work-up, the product is typically extracted into an organic solvent.
-
Crystallization: This is a preferred method for industrial-scale purification as it can be highly effective and cost-efficient.[8] The product can be crystallized as the free base or as a salt (e.g., hydrochloride). The choice of solvent is critical and should be optimized to provide good recovery and purity.
-
Chiral Resolution (if a racemic reduction was performed): If a racemic mixture is produced, chiral resolution is necessary. This can be achieved by forming diastereomeric salts with a chiral acid (e.g., mandelic acid or a tartaric acid derivative), followed by separation via crystallization.[10]
-
Chromatography: While effective, large-scale chromatography can be expensive. It is typically used for high-value products or when crystallization is not effective.
Q3: What analytical methods are recommended for monitoring the reaction progress and final product purity?
A3: A robust analytical package is essential for process control.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this process. A reversed-phase HPLC method can be developed to separate the starting material (2-acetylthiophene), the intermediate β-aminoketone, the final product, and any potential impurities.[6][10][11] Chiral HPLC methods are necessary to determine the enantiomeric purity of the final product.[9]
-
Gas Chromatography (GC): GC can also be used, particularly for monitoring the consumption of the more volatile starting material, 2-acetylthiophene.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress on the plant floor.
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These techniques are crucial for structural confirmation of the product and for identifying any unknown impurities that may arise during scale-up.
Experimental Protocols
Protocol 1: Scale-Up of the Mannich Reaction
Warning: This reaction is exothermic and should be conducted by trained personnel with appropriate safety measures in place.
-
Reactor Setup: In a suitable jacketed reactor equipped with an overhead stirrer, a condenser, a temperature probe, and an addition funnel, charge 2-acetylthiophene (1.0 eq) and a suitable solvent (e.g., isopropanol).
-
Reagent Preparation: In a separate vessel, prepare a solution of methylamine hydrochloride (1.1 eq) and paraformaldehyde (1.2 eq) in water.
-
Reaction Initiation: Heat the reactor contents to 40-50 °C with stirring.
-
Controlled Addition: Slowly add the methylamine/paraformaldehyde solution to the reactor over a period of 2-4 hours, maintaining the internal temperature between 60-70 °C. The rate of addition should be adjusted to control the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the consumption of 2-acetylthiophene is complete (typically 4-6 hours after the addition is complete).
-
Work-up: Cool the reaction mixture to room temperature. The product, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, may be isolated by filtration or the solution can be carried forward to the next step.
Protocol 2: Sodium Borohydride Reduction
Warning: This reaction generates hydrogen gas and is exothermic upon quenching.
-
Reactor Setup: In a jacketed reactor, dissolve the crude 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride from the previous step in a mixture of methanol and water.
-
Cooling: Cool the solution to 0-5 °C with efficient stirring.
-
NaBH4 Addition: Prepare a solution of sodium borohydride (1.5 eq) in a small amount of cold water (with a trace of NaOH for stability). Add this solution portion-wise to the reactor, keeping the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-10 °C and monitor by HPLC until the starting ketone is consumed (typically 2-4 hours).
-
Quenching: Slowly and carefully add acetone to the reaction mixture to quench the excess sodium borohydride, maintaining the temperature below 20 °C.
-
Work-up and Extraction: Concentrate the reaction mixture under reduced pressure to remove methanol. Adjust the pH to >10 with aqueous sodium hydroxide. Extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. HWI group - Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects [hwi-group.de]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Estimation of Duloxetine Hydrochloride in Pharmaceutical Formulations by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity and Impurity Profiling of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Welcome to the technical support guide for 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. This resource is designed for researchers, analytical chemists, and process development scientists who work with this critical pharmaceutical intermediate. As a key precursor in the synthesis of Duloxetine, an important antidepressant, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[][]
This guide provides in-depth answers to common questions, troubleshooting advice for analytical challenges, and validated protocols to help you identify and control impurities effectively.
Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling
Q1: What is this compound, and why is its purity profile critical?
This compound is a chiral amino alcohol that serves as a late-stage intermediate in the synthesis of Duloxetine.[][3] Its molecular structure contains a secondary amine, a hydroxyl group, and a thiophene ring, making it a versatile but potentially reactive molecule.[][4]
The purity of this intermediate is critical for several reasons:
-
Safety: Impurities can have their own pharmacological or toxicological profiles, potentially leading to adverse effects in the final drug product.
-
Efficacy: Impurities can sometimes interfere with the biological activity of the API.
-
Process Control: The impurity profile provides a snapshot of the synthesis and storage conditions. Unexpected impurities can indicate a deviation in the manufacturing process.
-
Regulatory Compliance: Regulatory bodies like the ICH require that impurities above a certain threshold (typically 0.1%) be identified, reported, and qualified.[5]
The (S)-enantiomer is the specific stereoisomer required for the synthesis of the active (S)-Duloxetine.[][6] Therefore, the corresponding (R)-enantiomer is considered a critical impurity that must be closely monitored.
Q2: What are the common impurities I should expect to find in a sample of this compound?
Impurities can be classified based on their origin. The most common types are related to the synthetic route, potential degradation, or residual starting materials.
The diagram below illustrates how different starting materials and synthetic steps can lead to common process-related impurities.
Caption: Potential pathways for impurity formation during synthesis.
The following table summarizes key impurities to monitor:
| Impurity Name | Potential Source / Type | Molecular Weight ( g/mol ) | Key Analytical Identifiers |
| (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Stereoisomeric Impurity | 171.26 | Co-elutes in standard RP-HPLC, requires chiral chromatography for separation. Identical mass spectrum to the (S)-enantiomer. |
| 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | Process-Related Impurity (Incomplete Demethylation)[7][8] | 185.29 | Elutes near the main peak in RP-HPLC. Molecular ion (M+H)⁺ at m/z 186. |
| 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one | Process-Related Impurity (Unreacted Mannich Base)[7] | 183.27 | Can be detected by HPLC-UV or GC-MS. Molecular ion (M+H)⁺ at m/z 184. |
| 2-Acetylthiophene | Starting Material Carry-over[3][7] | 126.18 | More volatile, best detected by GC-MS. Elutes early in RP-HPLC. |
| Duloxetine Impurity B | Synonym for the target compound itself, often used in pharmacopeial context.[][4] | 171.26 | N/A |
Q3: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A multi-technique approach is often necessary for comprehensive impurity profiling.[5][9]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment.[5] A reversed-phase method with UV detection is excellent for separating the main compound from most process-related impurities and degradation products. For quantifying the enantiomeric impurity, a specialized chiral HPLC method is required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an indispensable tool for identifying unknown impurities.[10] It provides the molecular weight of an impurity, which is a critical piece of information for structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, such as residual solvents or unreacted starting materials like 2-acetylthiophene.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the definitive structural elucidation of an unknown impurity, especially when isolated.[10][13] Advanced 2D NMR experiments can reveal the complete chemical structure.[10]
Part 2: Troubleshooting Guides for Analytical Methods
Q4: I'm seeing significant peak tailing for the main compound in my reversed-phase HPLC analysis. What is the cause and how can I fix it?
This is a classic problem when analyzing basic compounds like yours. The secondary amine (pKa ~9-10) is protonated at typical mobile phase pH values (pH 3-7), and this positive charge can interact with negatively charged residual silanol groups on the silica-based column packing. This secondary interaction causes the peak tailing.
Troubleshooting Steps:
-
Use a Base-Deactivated Column: Modern columns, often labeled "B," "AQ," or "Shield," are end-capped to minimize accessible silanols. This is the most effective solution.
-
Add a Competing Base: Add a small amount (e.g., 0.1%) of an amine like triethylamine (TEA) to your mobile phase.[12] TEA acts as a competing base, binding to the active silanol sites and preventing your analyte from interacting with them.
-
Lower the Mobile Phase pH: Adjust the mobile phase pH to ~2.5-3.0 with an acid like phosphoric acid or formic acid. At this low pH, most silanol groups are protonated and neutral, reducing the ionic interaction that causes tailing.
Q5: My HPLC method isn't separating a known impurity from the main peak. How can I improve the resolution?
Poor resolution means you need to change the selectivity of your chromatographic system.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or a ternary mixture of water/acetonitrile/methanol. Methanol has different solvent properties and can alter elution order.
-
Adjust the Gradient Slope: If using a gradient, make it shallower around the elution time of the peaks of interest. This gives more time for the separation to occur.
-
-
Change the Stationary Phase: The column is the most powerful tool for changing selectivity. If you are using a C18 column, try a Phenyl-Hexyl or a Cyano (CN) column. These stationary phases offer different interaction mechanisms (e.g., pi-pi interactions) that can resolve co-eluting peaks.
-
Adjust the pH: Changing the pH of the mobile phase can alter the ionization state of your analyte and some impurities, which can significantly impact retention and selectivity.
Part 3: Experimental Protocols & Workflows
Protocol 1: General Purpose RP-HPLC-UV Method for Purity Analysis
This protocol provides a robust starting point for assessing the purity of this compound.
| Parameter | Specification | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (Base-deactivated) | Provides good retention and peak shape for this type of molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient is a good starting point to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detector | UV at 230 nm | The thiophene ring provides strong UV absorbance around this wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile at ~1 mg/mL | Ensures compatibility with the mobile phase. |
Workflow for Identification of an Unknown Impurity
This workflow outlines the logical steps from discovery to identification of a novel impurity.
Caption: Logical workflow for the identification of an unknown impurity.
References
- 3. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 4. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. soeagra.com [soeagra.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ijrpr.com [ijrpr.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Welcome to the technical support center for 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a key intermediate in the synthesis of important pharmaceutical compounds like Duloxetine, understanding its stability and degradation is crucial for robust process development and formulation.[1][2][3] This document provides a comprehensive overview of potential degradation pathways, frequently asked questions, and troubleshooting guides for analytical methods.
FAQS: Understanding the Stability of this compound
Q1: What are the most likely degradation pathways for this compound?
Based on the structure of this compound, which contains a secondary alcohol, a secondary amine, and a thiophene ring, the most probable degradation pathways are oxidation, acid-catalyzed dehydration, and photolytic degradation.[4][5][6]
-
Oxidative Degradation: The thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxide and subsequently thiophene 1,1-dioxide (sulfone).[7][8][9] The secondary amine can also be oxidized.
-
Acid-Catalyzed Dehydration: In the presence of acid and heat, the secondary alcohol can undergo dehydration to form an alkene.[10]
-
Photodegradation: Thiophene derivatives can be susceptible to photodegradation, especially in the presence of a photocatalyst.[5][11][12]
Q2: What are the expected degradation products under forced degradation conditions?
While specific degradation products for this molecule are not extensively documented in the public domain, based on chemical principles, the following are plausible degradation products under typical forced degradation conditions:[13][14]
| Stress Condition | Potential Degradation Product(s) | Plausible Mechanism |
| Acidic (e.g., 0.1 M HCl, heat) | 3-(Methylamino)-1-(thiophen-2-yl)prop-1-ene | Acid-catalyzed dehydration of the secondary alcohol.[6] |
| Basic (e.g., 0.1 M NaOH, heat) | Potential for some degradation, but likely more stable than in acidic or oxidative conditions. | Base-catalyzed reactions are less likely to be the primary pathway for this structure. |
| Oxidative (e.g., 3% H₂O₂, heat) | This compound-S-oxide, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one | Oxidation of the thiophene sulfur atom and/or the secondary alcohol to a ketone.[4][8][9] |
| Thermal (heat) | Dehydration and potential polymerization products. | Thermal stress can induce dehydration and other complex reactions.[15][16] |
| Photolytic (UV/Vis light) | Complex mixture of products resulting from ring-opening or polymerization. | Thiophene rings can undergo photocatalytic degradation.[5][12] |
Q3: How can I prevent the degradation of this compound during storage and handling?
To minimize degradation, consider the following:
-
Storage: Store the compound in a cool, dark, and dry place. Use of an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.
-
pH Control: Avoid strongly acidic conditions, especially at elevated temperatures, to prevent dehydration.
-
Light Protection: Protect the compound from light by using amber vials or storing it in a light-proof container.[17]
-
Antioxidants: For solutions, the addition of antioxidants may be considered to prevent oxidative degradation, though compatibility and interference with downstream applications should be verified.
Troubleshooting Guide for Analytical Experiments
This section addresses common issues encountered during the analysis of this compound and its potential degradants, particularly using High-Performance Liquid Chromatography (HPLC).
Issue 1: Appearance of Unexpected Peaks in the Chromatogram
-
Possible Cause 1: Degradation of the analyte.
-
How to confirm: Analyze a freshly prepared sample and compare it to an older sample or a sample that has been subjected to stress conditions (e.g., left at room temperature in solution). An increase in the area of the unexpected peaks in the older/stressed sample suggests degradation.
-
Solution: Follow the storage and handling recommendations outlined in the FAQ section. Prepare solutions fresh daily if possible.
-
-
Possible Cause 2: Ghost peaks from the mobile phase or system.
-
Possible Cause 3: Contamination from sample preparation.
-
How to confirm: Review the sample preparation procedure. Analyze a "mock" sample preparation without the analyte.
-
Solution: Ensure all glassware and equipment are scrupulously clean.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Secondary interactions with the stationary phase. The basic amine group can interact with residual silanols on the silica-based column, causing peak tailing.
-
Solution: Add a competing base to the mobile phase, such as triethylamine (0.1-0.5%), or use a lower pH mobile phase (e.g., pH 3) to ensure the amine is protonated. Using a base-deactivated column can also mitigate this issue.
-
-
Possible Cause 2: Column overload.
-
How to confirm: Dilute the sample and re-inject. If the peak shape improves, the column was likely overloaded.
-
Solution: Reduce the injection volume or the sample concentration.[3]
-
Issue 3: Drifting Baseline
-
Possible Cause 1: Column not equilibrated.
-
Solution: Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) before starting the analysis.[20]
-
-
Possible Cause 2: Mobile phase composition changing.
-
Solution: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[12][21]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a hot air oven at 105°C for 24 hours.
-
Dissolve the sample in a suitable solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 1 mg/mL) to UV light (e.g., 254 nm) and visible light for a specified period (e.g., 24 hours).
-
Analyze the solution by HPLC.
-
-
Analysis: Analyze all samples, along with a control sample (untreated stock solution), using a suitable HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.[22][23]
-
Column Selection: A C18 column is a good starting point due to the moderate polarity of the analyte.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic acid or trifluoroacetic acid in water (to ensure protonation of the amine and good peak shape).
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Detection: UV detection at a wavelength where the thiophene ring absorbs, typically around 230-240 nm.
-
Gradient Elution: Start with a low percentage of the organic phase and gradually increase it to elute any more non-polar degradation products. A suggested starting gradient is:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Method Validation: Once the method can separate the main peak from the degradation product peaks generated in the forced degradation study, it should be validated according to ICH guidelines.
Visualizing Degradation Pathways and Workflows
Proposed Degradation Pathways
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 7. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. encompass.eku.edu [encompass.eku.edu]
- 16. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acdlabs.com [acdlabs.com]
- 18. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 19. HPLC故障排除指南 [sigmaaldrich.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. onyxipca.com [onyxipca.com]
- 22. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 23. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Synthesis
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Nonlinear effects in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-linear effects - Wikipedia [en.wikipedia.org]
- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Handling and storage conditions for 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Welcome to the technical support center for 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the handling and storage of this critical pharmaceutical intermediate. As a key precursor in the synthesis of various pharmaceuticals, including Duloxetine, maintaining its chemical and chiral integrity is paramount.[1][2][3]
I. Compound Profile and Key Data
This compound is a chiral amino alcohol. The (S)-enantiomer is a crucial intermediate in the synthesis of the antidepressant Duloxetine.[4][5] Understanding its fundamental properties is the first step to successful handling.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₃NOS | [1] |
| Molecular Weight | 171.26 g/mol | [1] |
| Appearance | White to off-white or light yellow/orange crystalline powder or solid. | [6][7] |
| CAS Number (Racemic) | 116539-56-1 | [2][3] |
| CAS Number ((S)-enantiomer) | 116539-55-0 | [7] |
| CAS Number ((R)-enantiomer) | 116539-57-2 | [6] |
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[] A well-ventilated area is also recommended. The container must be tightly sealed to prevent moisture absorption and potential degradation. For the chiral forms, particularly the (S)-enantiomer, storage at reduced temperatures (e.g., 2-8°C or frozen) is advisable to minimize the risk of racemization, although specific data for this compound is not extensively published.
Q2: Is this compound sensitive to air or moisture?
A2: Yes, due to the presence of a hygroscopic amino group, the compound can absorb moisture from the air. This can affect its physical properties and potentially its reactivity in subsequent synthetic steps. Therefore, it is crucial to store it in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, especially for long-term storage.
Q3: What are the known incompatibilities for this compound?
A3: this compound should be stored separately from strong oxidizing agents, acids, and bases. Contact with these substances can lead to degradation. As an amino alcohol, it can react exothermically with strong acids.
Q4: How stable is this compound in solution?
A4: While specific stability studies on this intermediate are not widely published, data from its final product, Duloxetine, suggests that the thiophene ring system and the amino alcohol moiety are susceptible to degradation under certain conditions. Duloxetine shows significant degradation in acidic and alkaline aqueous solutions, as well as upon exposure to light.[2][9][10] It is reasonable to infer that the precursor would exhibit similar sensitivities. Therefore, solutions should be prepared fresh and used promptly. If storage of a solution is unavoidable, it should be kept at a low temperature, protected from light, and ideally under an inert atmosphere.
Q5: What are the primary safety hazards associated with this compound?
A5: According to GHS classifications, this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a fume hood.
III. Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield in subsequent reaction | Degradation of the starting material due to improper storage. | Verify storage conditions (cool, dark, dry, tightly sealed). Consider re-analyzing the purity of the starting material before use. |
| Presence of impurities in the starting material. | Check the certificate of analysis. If necessary, purify the compound by recrystallization or chromatography. | |
| Inconsistent reaction outcomes | Inconsistent quality of the starting material. | Source the compound from a reputable supplier with clear specifications. Analyze each new batch for purity. |
| Partial degradation of the compound after being dissolved. | Prepare solutions fresh for each experiment. Avoid storing solutions for extended periods. | |
| Loss of enantiomeric purity (for chiral forms) | Exposure to high temperatures or extreme pH during storage or reaction work-up. | Maintain neutral pH and low temperatures during processing and storage. Elevated temperatures can increase the likelihood of racemization.[] |
| Racemization catalyzed by acidic or basic impurities. | Ensure all reagents and solvents are of high purity and free from acidic or basic contaminants. | |
| Compound appears discolored or clumped | Absorption of moisture and/or degradation due to improper storage. | Discard the material if significant discoloration is observed. For clumping, the material may have absorbed water; drying under vacuum may be attempted, but purity should be re-confirmed. |
IV. Experimental Protocols & Methodologies
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, inspect the container for any damage.
-
Storage Location: Store the tightly sealed container in a cool, dark, and dry location, away from incompatible materials such as strong acids, bases, and oxidizing agents. For chiral enantiomers, refrigerated (2-8 °C) or frozen storage is recommended to preserve chiral purity.
-
Dispensing: For weighing and dispensing, use a chemical fume hood. Wear appropriate PPE, including safety glasses, chemically resistant gloves, and a lab coat.
-
Inert Atmosphere: For long-term storage or for high-purity applications, consider storing the compound in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Protocol 2: Purity Assessment by HPLC (General Method)
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic to neutral pH) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the thiophene chromophore absorbs, for instance, around 230 nm.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent to a known concentration.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The area percentage can give an indication of purity. For chiral purity analysis of the enantiomers, a chiral HPLC column and method would be required.
V. Visual Diagrams
Diagram 1: Decision Tree for Handling and Storage
Caption: Decision workflow for proper handling and storage.
Diagram 2: Potential Degradation Influences
Caption: Factors influencing the degradation of the compound.
VI. References
-
BOC Sciences. (n.d.). Chiral Intermediates in Drug Synthesis. Retrieved from --INVALID-LINK--
-
Chadha, R., & Bali, A. (2016). Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 124, 247-263.
-
Chadha, R., Bali, A., & Singh, S. (2016). Characterization of stress degradation products of duloxetine hydrochloride employing LC–UV/PDA and LC–MS/TOF studies. PubMed. Retrieved from --INVALID-LINK--
-
Jadhav, S. B., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. NIH National Library of Medicine. Retrieved from --INVALID-LINK--
-
Reddy, B. P., et al. (2008). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies b. SciSpace. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (2018). Separation of (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
Sinha, V. R., et al. (2009). Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation. PubMed. Retrieved from --INVALID-LINK--
-
Srinivasu, P., et al. (2011). Method Development and Validation for the Simultaneous Analysis of Duloxetine HCL and Methylcobalamine by RP-HPLC. Impactfactor. Retrieved from --INVALID-LINK--
-
U.S. Food and Drug Administration. (2021). Determination of N-nitroso duloxetine in duloxetine preparations with LC-MS. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). CAS No: 116539-56-1 | Product Name : this compound. Retrieved from --INVALID-LINK--
-
Wu, J., et al. (2015). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from --INVALID-LINK--
-
AHH Chemical Co., Ltd. (n.d.). (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol CAS NO.116539-57-2. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). (PDF) Stress Degradation Studies on Duloxetine Hydrochloride and Development of an RP-HPLC Method for its Determination in Capsule Formulation. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). CAS 116539-57-2 (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. Retrieved from --INVALID-LINK--
-
LGC Standards. (n.d.). (1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol | 116539-55-0. Retrieved from --INVALID-LINK--
-
SINOLITE INDUSTRIAL CO.,LTD. (n.d.). (S)-3-Methylamino-1-thiophen-2-yl-Propan-1-ol. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof. Retrieved from --INVALID-LINK--
-
Chemsrc. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
- 1. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Effect of alcohols and temperature on the direct chiral resolutions of fipronil, isocarbophos and carfentrazone-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cphi-online.com [cphi-online.com]
- 6. (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, CasNo.116539-57-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 7. (1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol [lgcstandards.com]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. scispace.com [scispace.com]
- 13. (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: An Essential Duloxetine Intermediate
Introduction
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol that serves as a critical intermediate in the synthesis of the widely prescribed antidepressant, duloxetine. The stereochemistry of this intermediate is paramount, with the (S)-enantiomer being the direct precursor to the active pharmaceutical ingredient. Consequently, the development of efficient, scalable, and enantioselective synthetic routes to (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is of significant interest to the pharmaceutical and organic synthesis communities. This guide provides an in-depth comparison of three prominent synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable route for their specific needs.
Synthetic Strategies: A Detailed Examination
This guide will explore the following three synthetic pathways:
-
Route 1: The Mannich Reaction of 2-Acetylthiophene followed by Ketone Reduction
-
Route 2: Asymmetric Reduction of 3-Chloro-1-(thiophen-2-yl)propanone and Subsequent Amination
-
Route 3: Chiral Resolution of Racemic this compound
Route 1: Mannich Reaction and Subsequent Reduction
This classical approach involves a one-pot, three-component Mannich reaction to construct the aminoketone backbone, followed by a straightforward reduction of the ketone to the desired alcohol. This route is often favored for its operational simplicity and the use of readily available starting materials.
Experimental Protocol
Step 1: Synthesis of 3-Methylamino-1-(thiophen-2-yl)-1-propanone Hydrochloride
-
To a stirred solution of 2-acetylthiophene (12.6 g, 0.1 mol), methylamine hydrochloride (11.4 g, 0.17 mol), and paraformaldehyde (4.8 g, 0.16 mol) in anhydrous ethanol (60 mL), the mixture is heated to 80°C and stirred overnight.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a 40% aqueous solution of methylamine (0.8 g) is added, and the reaction is stirred at 80°C for an additional 8 hours. This step is crucial for degrading potential dimeric impurities.
-
The reaction mixture is then cooled to room temperature, and a portion of the ethanol (30 mL) is removed under reduced pressure.
-
Ethyl acetate (120 mL) is added to the concentrated mixture, which is then cooled to 0-10°C to induce crystallization.
-
The resulting solid is collected by filtration, washed with cold ethyl acetate (30 mL), and dried to afford 3-methylamino-1-(thiophen-2-yl)-1-propanone hydrochloride. A typical yield for this step is approximately 68-82%.
Step 2: Reduction to Racemic this compound
-
The 3-methylamino-1-(thiophen-2-yl)-1-propanone hydrochloride (5 g) is dissolved in ethanol (20 mL) and cooled to 20°C.
-
Sodium borohydride (NaBH4) (0.8 equivalents) is added portion-wise while maintaining the temperature.
-
The reaction mixture is stirred for 6 hours.
-
After the reaction is complete, the mixture is worked up by the addition of water.
-
The product, racemic this compound, is isolated as a pale yellow solid. A reported yield for this reduction is 78%[1].
Causality of Experimental Choices
The Mannich reaction is a powerful tool for C-C bond formation and the introduction of an aminomethyl group adjacent to a carbonyl. The use of methylamine hydrochloride and paraformaldehyde provides the necessary electrophilic iminium ion precursor in situ. The addition of a small amount of aqueous methylamine in the later stage of the first step is a process optimization to cleave any bis-alkylation byproducts, thereby increasing the purity of the desired aminoketone. Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of the ketone in the presence of the secondary amine, minimizing side reactions.
Workflow Visualization
Caption: Workflow for the Mannich Reaction Route.
Route 2: Asymmetric Reduction and Amination
This strategy introduces chirality early in the synthesis through an asymmetric reduction of a prochiral ketone. This is followed by a nucleophilic substitution to install the methylamino group. This route is attractive for its potential to directly yield the desired enantiomer, bypassing the need for a separate resolution step.
Experimental Protocol
Step 1: Asymmetric Reduction of 3-Chloro-1-(thiophen-2-yl)propanone
-
This step is typically carried out using a biocatalyst for high enantioselectivity. A common method involves the use of immobilized Candida pseudotropicalis 104.
-
3-Chloro-1-(thiophen-2-yl)propanone is subjected to reduction in a buffered aqueous medium (e.g., potassium phosphate buffer, pH 6.6-7.2) containing the immobilized yeast cells.
-
The reaction is typically run at around 30°C with agitation.
-
In a continuous reduction process, conversions can reach 100% with an enantiomeric excess (ee) of >99% for (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol.
Step 2: Synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
-
The (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol obtained from the previous step is reacted with an excess of methylamine.
-
The reaction is often carried out in a suitable solvent such as tetrahydrofuran (THF) or a mixture of solvents. The addition of sodium iodide can facilitate the reaction by in situ formation of the more reactive iodo-intermediate.
-
The reaction mixture is typically heated to drive the nucleophilic substitution to completion.
-
After an appropriate reaction time, the mixture is worked up to isolate the (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.
Causality of Experimental Choices
The enzymatic reduction of the prochiral chloroketone is a key step that establishes the desired stereocenter with high fidelity. Biocatalysis offers a green and highly selective alternative to traditional chemical reducing agents which often require chiral ligands and stringent reaction conditions. The subsequent SN2 reaction with methylamine displaces the chloride to form the final product. The choice of methylamine as the nucleophile directly installs the required functional group.
Workflow Visualization
Caption: Workflow for the Asymmetric Reduction Route.
Route 3: Chiral Resolution of the Racemic Alcohol
This approach involves the synthesis of the racemic amino alcohol, followed by its separation into individual enantiomers through the formation of diastereomeric salts with a chiral resolving agent. This method is a well-established and industrially viable option for obtaining enantiomerically pure compounds.
Experimental Protocol
-
The racemic this compound, prepared, for instance, via the Mannich reaction and reduction (Route 1), is the starting material for this process.
-
The racemic amine (e.g., 100 g, 0.584 mol) is dissolved in 2-butanol (190 g).
-
(S)-mandelic acid (89 g, 0.584 mol) is added to the solution. Crucially, two molar equivalents of water are also added to the solvent system.
-
The mixture is heated to achieve complete dissolution and then gradually cooled to allow for the crystallization of the less soluble diastereomeric salt, which is the (S)-amine-(S)-mandelic acid salt.
-
The precipitated diastereomeric salt is collected by filtration.
-
The pure diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to liberate the free (S)-amine.
-
The (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is then extracted with a suitable organic solvent (e.g., toluene) and isolated.
-
This process can yield the (S)-enantiomer with an enantiomeric excess of >99.9%[2]. A yield of 66% for the final (S)-enantiomer from the crude salt has been reported[3].
Causality of Experimental Choices
The principle of chiral resolution lies in the formation of diastereomers which, unlike enantiomers, have different physical properties and can be separated by conventional techniques such as crystallization. The selection of (S)-mandelic acid as the resolving agent is based on its ability to form a stable, crystalline salt with the amine and to exhibit a significant difference in solubility between the two diastereomeric salts. The inclusion of a small amount of water in the 2-butanol solvent system is a critical optimization that facilitates the formation of a unique hydrogen-bonding network, leading to a more efficient and selective crystallization of the desired diastereomer[2].
Workflow Visualization
Caption: Workflow for the Chiral Resolution Route.
Comparative Analysis
| Feature | Route 1: Mannich Reaction & Reduction | Route 2: Asymmetric Reduction & Amination | Route 3: Chiral Resolution |
| Starting Materials | 2-Acetylthiophene, Methylamine HCl, Paraformaldehyde | 3-Chloro-1-(thiophen-2-yl)propanone | Racemic this compound |
| Key Reagents | NaBH₄ | Biocatalyst (C. pseudotropicalis), Methylamine | (S)-Mandelic Acid |
| Overall Yield | Moderate (product is racemic) | Good | Good (for the desired enantiomer, theoretical max 50% without racemization) |
| Enantioselectivity | None (produces racemate) | Excellent (>99% ee) | Excellent (>99.9% ee) |
| Number of Steps | 2 | 2 | 2 (from racemic alcohol) |
| Advantages | Simple, uses readily available materials. | Direct access to the desired enantiomer, high ee, green chemistry. | High enantiomeric purity, well-established, industrially scalable. |
| Disadvantages | Requires a subsequent resolution step to obtain the desired enantiomer. | Requires specialized biocatalyst and fermentation/immobilization technology. | The theoretical yield of the desired enantiomer is 50% per resolution cycle. |
Conclusion
The choice of synthetic route to this compound is contingent upon the specific requirements of the synthesis, including scale, cost, and the availability of specialized equipment or reagents.
-
The Mannich reaction followed by reduction is a straightforward and robust method for accessing the racemic material. It is an excellent choice for initial studies or when coupled with an efficient resolution method.
-
The asymmetric reduction of the chloroketone represents a more modern and elegant approach, providing direct access to the enantiomerically pure target. This route is particularly advantageous for its high enantioselectivity and alignment with green chemistry principles, though it may require expertise in biocatalysis.
-
The chiral resolution of the racemic alcohol is a classic and highly effective strategy for obtaining the desired enantiomer with exceptional purity. Its industrial viability is well-proven, making it a reliable choice for large-scale production, especially when an efficient racemization and recycling process for the unwanted enantiomer is in place.
Ultimately, a thorough evaluation of the pros and cons of each route, as outlined in this guide, will enable researchers and drug development professionals to make an informed decision that best suits their synthetic objectives.
References
- 1. EP1587802B1 - Production and use of 3-methylamino-1-(2-thienyl)-1-propanone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
A Comparative Cost-Benefit Analysis of Synthesis Methods for Duloxetine Intermediate 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Abstract
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a critical chiral intermediate in the industrial synthesis of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI). The efficiency, cost-effectiveness, and environmental impact of its synthesis are paramount for pharmaceutical manufacturing. This guide provides a detailed cost-benefit analysis of the predominant synthetic methodologies, offering researchers and drug development professionals a comparative framework to inform process optimization and selection. We will dissect the classical Mannich reaction route and compare it with modern catalytic asymmetric approaches, evaluating them on key performance indicators including yield, enantioselectivity, operational cost, and safety.
Introduction: The Strategic Importance of the Thiophene Amino Alcohol Intermediate
The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. For Duloxetine, the chirality of the this compound intermediate directly dictates the stereochemistry and, consequently, the therapeutic efficacy of the final active pharmaceutical ingredient (API). The primary challenge lies in establishing a stereocenter with high fidelity while maintaining economic viability and process safety. This guide explores the common synthetic pathways to achieve this, providing both the theoretical underpinnings and practical data for a comprehensive comparison.
The Classical Approach: Mannich Reaction Followed by Diastereoselective Reduction
The most established and widely documented method for synthesizing this compound involves a two-step sequence: a Mannich reaction to form the β-aminoketone precursor, followed by a reduction to create the desired amino alcohol.
Mechanism and Rationale
The synthesis begins with the Mannich reaction, a classic carbon-carbon bond-forming reaction involving an enolizable ketone (2-acetylthiophene), an amine (methylamine), and a non-enolizable aldehyde (formaldehyde). This reaction efficiently assembles the basic carbon skeleton of the target molecule. The resulting Mannich base, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, is then stereoselectively reduced to form the alcohol. The choice of reducing agent is critical for controlling the stereochemistry of the newly formed hydroxyl group.
Experimental Protocol: Mannich Reaction
-
Step 1: Formation of Eschenmoser's Salt Analog. In a reaction vessel, dimethylamine hydrochloride and paraformaldehyde are suspended in acetonitrile. The mixture is heated to generate the reactive methyleneiminium salt.
-
Step 2: Reaction with Ketone. 2-Acetylthiophene is added to the vessel. The reaction is typically refluxed for several hours.
-
Step 3: Work-up and Isolation. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and crystallization, often as the hydrochloride salt.
Experimental Protocol: Diastereoselective Ketone Reduction
-
Step 1: Dissolution. The Mannich base is dissolved in a suitable solvent, typically methanol or ethanol.
-
Step 2: Reduction. A reducing agent, most commonly sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0-5 °C) to reduce the ketone to a secondary alcohol.
-
Step 3: Quenching and Isolation. The reaction is quenched with water or a mild acid. The product is then extracted with an organic solvent and purified, often through recrystallization.
Workflow Diagram
A Comparative Guide to the Stereoselective Biological Activity of (R)- and (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Abstract
Chirality is a cornerstone of pharmacology, dictating the specificity and efficacy of therapeutic agents. This guide provides an in-depth comparison of the biological activities of the (R) and (S) enantiomers of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. This compound is the primary, long-acting metabolite of the atypical antidepressant tianeptine, known as MC5.[1][2] While tianeptine itself has a complex pharmacological profile, recent research has solidified its mechanism as a full agonist of the μ-opioid receptor (MOR), an activity crucial for its antidepressant effects.[1][3] This guide elucidates the stereoselective nature of MC5's interaction with opioid receptors, presenting experimental data that differentiate the pharmacodynamic profiles of its (R) and (S)-enantiomers. We will detail the requisite experimental protocols to discern these differences and discuss the profound implications for rational drug design and development in the fields of neuropsychopharmacology and pain management.
Introduction: From Tianeptine to its Chiral Metabolite
Tianeptine is an atypical antidepressant with a tricyclic structure that has been used clinically in some European, Asian, and Latin American countries.[4] Its mechanism of action was long debated, but it is now understood to be a full agonist at the μ-opioid receptor (MOR) and a weaker agonist at the δ-opioid receptor (DOR).[2][4] This MOR agonism is required for its antidepressant-like behavioral effects.[1]
Upon administration, tianeptine is extensively metabolized via β-oxidation of its heptanoic acid tail.[2][5] The major active metabolite, a pentanoic acid derivative designated MC5, has a significantly longer plasma elimination half-life (around 7.2 hours) compared to the parent drug (around 2.5 hours).[2][6] This longer half-life suggests that MC5 is the primary mediator of tianeptine's sustained therapeutic effects. The structure of this metabolite is this compound, which contains a single chiral center at the hydroxyl-bearing carbon.[3] Therefore, it exists as (R) and (S) enantiomers. Understanding the differential activity of these two enantiomers is critical, as stereochemistry often governs ligand-receptor interactions and subsequent biological responses.[7]
Comparative Pharmacodynamics: Stereoselectivity at the μ-Opioid Receptor
The primary distinction between the (R) and (S) enantiomers of MC5 lies in their affinity and functional potency at the μ-opioid receptor. While direct comparative data on the separated enantiomers of the MC5 metabolite specifically is limited in publicly accessible literature, extensive research on other chiral opioid agonists and related compounds provides a strong basis for expected outcomes. For instance, studies on tianeptine itself revealed that the (-)-enantiomer is more potent in certain behavioral models than the (+)-enantiomer.[8]
For the MC5 metabolite, it is established that the racemic mixture is a potent MOR agonist. It selectively induces G protein activation in assays using cells expressing the human μ-opioid receptor with an EC50 of 0.454 µM, while showing negligible activity at the human δ-opioid receptor (EC50 >100 µM).[9] This MOR-dependent activity is directly linked to its antidepressant-like effects, which are absent in MOR knockout mice.[1][9]
Based on the principles of stereopharmacology, one enantiomer (the eutomer) is expected to have significantly higher affinity and/or efficacy for the chiral MOR binding pocket than the other (the distomer).
Table 1: Expected Comparative Activity Profile of MC5 Enantiomers
| Parameter | (R)-MC5 | (S)-MC5 | Rationale & Causality |
| Binding Affinity (Ki) at MOR | Expected to be lower (higher affinity) | Expected to be higher (lower affinity) | The three-dimensional arrangement of the hydroxyl, methylamino, and thiophene groups in one enantiomer will achieve a more optimal fit within the asymmetric MOR binding pocket, forming stronger intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). |
| Functional Potency (EC50) at MOR | Expected to be lower | Expected to be higher | Higher affinity typically translates to higher potency. The eutomer will more effectively induce the conformational change in the receptor required for G-protein activation at lower concentrations. |
| Efficacy (Emax) at MOR | Full Agonist | Potentially Lower Partial Agonist or Antagonist | While both may bind, the eutomer is more likely to be a full agonist, eliciting a maximal response. The distomer might be a partial agonist (lower Emax) or even an antagonist, depending on its ability to stabilize the receptor in an active conformation. |
| Off-Target Activity | Lower | Potentially Higher | The distomer, having a poor fit for the primary target (MOR), may have a relatively higher affinity for other receptors or enzymes, potentially contributing to side effects. |
Experimental Protocols for Stereoselective Analysis
To empirically validate the expected differences outlined in Table 1, a series of well-controlled experiments are necessary. These protocols form a self-validating system when conducted with appropriate controls.
Protocol 1: Chiral Separation of MC5 Enantiomers
Objective: To isolate the (R)- and (S)-enantiomers of racemic MC5 for individual biological testing.
Rationale: Testing the racemate provides an average of the two enantiomers' activities. Physical separation is essential to accurately determine the pharmacological profile of each stereoisomer. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for this purpose.
Methodology:
-
Column Selection: Utilize a polysaccharide-based CSP, such as a Chiralpak® AD-H or Chiralcel® OD-H column, which are effective for separating amino alcohols.
-
Mobile Phase Optimization: Begin with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v) containing a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape and resolution for the basic analyte.
-
Detection: Use UV detection at a wavelength appropriate for the thiophene chromophore (approx. 235 nm).
-
Fraction Collection: Perform semi-preparative chromatography, collecting the eluent corresponding to each separated peak.
-
Purity and Configuration Analysis: Evaporate the solvent from the collected fractions. Confirm enantiomeric purity (>99% e.e.) by analytical chiral HPLC. The absolute configuration of each isolated enantiomer must be determined using a definitive method such as Vibrational Circular Dichroism (VCD) or X-ray crystallography if a reference standard is unavailable.[10]
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of each enantiomer for the μ-opioid receptor.
Rationale: This assay quantifies how strongly a compound binds to a receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.[11][12] It is a direct measure of target engagement.
Methodology:
-
Membrane Preparation: Use cell membranes prepared from a stable cell line overexpressing the human μ-opioid receptor (e.g., CHO-hMOR or HEK-hMOR).[7]
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Use a high-affinity, MOR-selective radioligand such as [³H]-DAMGO.[13]
-
Assay Procedure:
-
In a 96-well plate, add increasing concentrations of the test compound ((R)-MC5, (S)-MC5, or a reference standard like morphine).
-
Add a fixed concentration of [³H]-DAMGO (typically near its Kd value).[13]
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
-
Data Analysis:
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: [³⁵S]GTPγS Functional Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of each enantiomer as a MOR agonist.
Rationale: MOR is a G-protein coupled receptor (GPCR). Agonist binding promotes the exchange of GDP for GTP on the associated Gα subunit, which is the first step in signal transduction.[14][15] This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation, providing a direct readout of functional agonism.[16][17]
Methodology:
-
Reagents: Use the same hMOR-expressing cell membranes as in the binding assay. The assay buffer should contain GDP (e.g., 10-30 µM) to ensure G-proteins are in their inactive state prior to stimulation.
-
Assay Procedure:
-
In a 96-well plate, add increasing concentrations of the test compound ((R)-MC5, (S)-MC5, or a reference full agonist like DAMGO).
-
Add the cell membrane preparation.
-
Add [³⁵S]GTPγS to the wells.
-
Incubate at 30°C for 60 minutes to allow for receptor stimulation and [³⁵S]GTPγS binding.
-
Terminate the assay by rapid filtration, as described for the binding assay.
-
-
Data Analysis:
-
Quantify bound [³⁵S]GTPγS via scintillation counting.
-
Plot the stimulated binding (as a percentage of the maximal response to a reference agonist) against the logarithm of the test compound concentration.
-
Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal stimulation) from the resulting dose-response curve using non-linear regression.
-
Visualization of the Mechanism of Action
The differential activity of the (R) and (S) enantiomers originates from their stereospecific interaction with the MOR, leading to varying degrees of G-protein activation.
Caption: Differential activation of the μ-opioid receptor by (R)- and (S)-MC5 enantiomers.
Conclusion and Future Directions
The biological activity of this compound (MC5), the primary active metabolite of tianeptine, is highly dependent on its stereochemistry. The principles of pharmacology strongly suggest that one enantiomer, the eutomer, will possess significantly greater affinity and functional potency at the μ-opioid receptor compared to its mirror image, the distomer. The experimental workflows detailed herein provide a robust framework for quantifying these differences, from chiral separation to receptor binding and functional activation assays.
For drug development professionals, these findings are critical. Isolating the eutomer of MC5 could lead to a more potent and selective therapeutic agent with an improved safety profile. By eliminating the distomer, which may contribute little to efficacy while potentially causing off-target effects, a "cleaner" drug candidate can be developed. This approach, known as chiral switching, is a well-established strategy in pharmaceutical development to optimize existing racemic drugs. Further investigation into the specific stereoisomer of MC5 responsible for tianeptine's therapeutic action is a promising avenue for designing next-generation antidepressants and analgesics.
References
- 1. researchgate.net [researchgate.net]
- 2. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tianeptine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tianeptine.com [tianeptine.com]
- 9. caymanchem.com [caymanchem.com]
- 10. jascoinc.com [jascoinc.com]
- 11. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Pharmacological Guide to the Enantiomers of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological profiles of the (R) and (S) enantiomers of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a chiral β-amino alcohol. This compound serves as a critical intermediate in the synthesis of distinct classes of therapeutic agents, with its stereochemistry dictating its pharmacological target and subsequent clinical application. This document synthesizes available data to offer an objective comparison, supported by experimental evidence, to inform research and development in medicinal chemistry and pharmacology.
Introduction: The Significance of Chirality
Chirality is a fundamental principle in drug design and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.[1] The human body, being a chiral environment, often interacts stereoselectively with drug molecules, leading to distinct pharmacodynamic and pharmacokinetic profiles for each enantiomer.[2] The compound this compound is a prime example of this principle, where the spatial arrangement of its substituents around the chiral carbinol center determines its interaction with specific biological targets.
The (S)-enantiomer of this compound is a key precursor in the synthesis of duloxetine, a potent and balanced serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[3][4] Conversely, the (R)-enantiomer is utilized as a starting material for the development of β-blockers and antiarrhythmic agents, which act on the adrenergic system to manage cardiovascular conditions.[] This stark divergence in therapeutic application underscores the importance of a detailed, comparative understanding of their pharmacological profiles.
Pharmacological Profile Comparison
The differential pharmacology of the enantiomers of this compound stems from their stereoselective interactions with distinct biological targets: monoamine transporters for the (S)-enantiomer and adrenergic receptors for the (R)-enantiomer.
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A Precursor to a Dual Monoamine Reuptake Inhibitor
The pharmacological activity of the (S)-enantiomer is intrinsically linked to its role as a precursor to duloxetine. Duloxetine functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission.[6] This dual-action mechanism is believed to be more effective in treating a broader range of depressive symptoms compared to selective serotonin reuptake inhibitors (SSRIs).[3]
While direct binding data for the (S)-enantiomer of this compound is not extensively published, its conversion to (S)-duloxetine, which has a high affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET), confirms the stereochemical importance of the (S)-configuration for this activity.[2] It is the (S)-enantiomer of duloxetine that is the therapeutically active form.[3]
(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A Building Block for Cardiovascular Drugs
The (R)-enantiomer of this compound serves as a scaffold for the synthesis of β-adrenergic receptor antagonists (β-blockers).[] These drugs are crucial in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias.[7] The therapeutic efficacy of β-blockers is highly stereoselective, with the (S)-enantiomer of most β-blockers being significantly more potent in blocking β-adrenergic receptors than the (R)-enantiomer.[8][9] However, for the precursor molecule itself, the (R)-configuration is the preferred starting material for the synthesis of these cardiovascular agents.[] This suggests that the synthetic route to the final active β-blocker dictates the use of the (R)-amino alcohol precursor. The amino alcohol backbone of the (R)-enantiomer aligns with the pharmacophore required for adrenergic receptor antagonism.[]
The following table summarizes the inferred primary pharmacological targets and therapeutic applications of the two enantiomers based on their use as synthetic intermediates.
| Enantiomer | Primary Pharmacological Target | Therapeutic Application of Final Product |
| (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Serotonin Transporter (SERT) & Norepinephrine Transporter (NET) | Antidepressant, Anxiolytic, Analgesic (as Duloxetine)[3] |
| (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | β-Adrenergic Receptors | Antihypertensive, Antianginal, Antiarrhythmic (as β-blockers)[] |
Synthesis and Chiral Separation
The distinct therapeutic applications of the enantiomers necessitate their preparation in high enantiomeric purity. This is typically achieved through two main strategies: asymmetric synthesis or chiral resolution of the racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create a single enantiomer directly. For the synthesis of the (S)-enantiomer, chemoenzymatic methods have been developed. For instance, the asymmetric reduction of the precursor ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, using biocatalysts can yield the desired (S)-alcohol with high enantiomeric excess.[10]
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This can be accomplished using various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Another common method is chiral chromatography.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation
The following is a general protocol for the analytical separation of the enantiomers of this compound.
-
Column: A chiral stationary phase (CSP) column is essential. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for the specific column and compound.
-
Flow Rate: A flow rate of approximately 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength where the thiophene ring absorbs (e.g., 230-240 nm) is suitable.
-
Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.
Caption: A generalized workflow for the chiral separation of this compound enantiomers using HPLC.
Signaling Pathways and Mechanism of Action
The downstream signaling pathways initiated by the drugs derived from these enantiomers are fundamentally different, reflecting their distinct primary targets.
Signaling Pathway for (S)-Enantiomer Derived Drugs (SNRIs):
Drugs derived from the (S)-enantiomer, such as duloxetine, block the reuptake of serotonin and norepinephrine by SERT and NET, respectively. This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing their binding to postsynaptic receptors and modulating neuronal signaling. This enhanced monoaminergic neurotransmission is the basis for their antidepressant and analgesic effects.
Caption: Simplified signaling pathway for SNRI drugs derived from the (S)-enantiomer.
Signaling Pathway for (R)-Enantiomer Derived Drugs (β-Blockers):
β-blockers derived from the (R)-enantiomer competitively antagonize the binding of catecholamines (e.g., norepinephrine and epinephrine) to β-adrenergic receptors on various cells, including cardiomyocytes and vascular smooth muscle cells. This blockade prevents the activation of downstream signaling cascades, such as the production of cyclic AMP (cAMP), leading to effects like reduced heart rate, decreased cardiac contractility, and lower blood pressure.
Caption: Simplified signaling pathway for β-blocker drugs derived from the (R)-enantiomer.
Conclusion
The enantiomers of this compound provide a compelling illustration of the principle of stereoselectivity in pharmacology. Their divergent synthetic utility, leading to drugs with fundamentally different mechanisms of action and therapeutic indications, highlights the critical importance of chiral purity in drug development. The (S)-enantiomer is a cornerstone for the synthesis of SNRIs targeting the central nervous system, while the (R)-enantiomer is a valuable building block for cardiovascular drugs that act on the peripheral adrenergic system. A thorough understanding of their distinct pharmacological profiles is essential for the rational design and development of new, safer, and more effective therapeutic agents. Further research providing direct comparative binding and functional data for these enantiomers would be invaluable to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Duloxetine - Wikipedia [en.wikipedia.org]
- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 8. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Duloxetine Precursors: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol in Focus
In the landscape of antidepressant manufacturing, the synthesis of duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI), is a subject of continuous optimization. The efficiency, cost-effectiveness, and enantiomeric purity of the final active pharmaceutical ingredient (API) are critically dependent on the chosen synthetic route and, more specifically, the key chiral intermediate. This guide provides an in-depth comparison of various precursors for duloxetine synthesis, with a central focus on the strategic advantages of utilizing (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. We will delve into the underlying chemistry, present comparative experimental data, and provide detailed protocols to inform researchers, scientists, and drug development professionals in their pursuit of robust and scalable duloxetine manufacturing processes.
The Strategic Importance of the Chiral Amino Alcohol Intermediate
Duloxetine's therapeutic efficacy is attributed to its (S)-enantiomer. Consequently, the synthesis of enantiomerically pure duloxetine is of paramount importance. A pivotal step in many synthetic strategies is the formation of a chiral amino alcohol precursor, which establishes the stereocenter that will be carried through to the final API. The choice of this precursor significantly impacts the overall process efficiency, including the number of synthetic steps, the need for challenging resolution or demethylation procedures, and the final yield and purity.
Two of the most prominent precursors in duloxetine synthesis are (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol and the more direct intermediate, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.
Comparative Analysis of Key Duloxetine Precursors
The selection of a precursor is a critical decision in the process development of duloxetine. The following sections provide a detailed comparison of the synthetic routes involving (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol and (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.
The "Dimethylamino" Route: A Traditional yet Indirect Approach
The synthesis of duloxetine via (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol is a well-established method.[1][2][3] This route typically begins with the Mannich reaction of 2-acetylthiophene, formaldehyde, and dimethylamine to yield 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one.[1] Subsequent reduction of the ketone provides the racemic amino alcohol, which then requires resolution to isolate the desired (S)-enantiomer.
A significant drawback of this pathway is the necessity of a demethylation step to convert the dimethylamino group to the required methylamino functionality of duloxetine.[1][4] This additional step often involves harsh reagents like phenyl chloroformate, followed by hydrolysis, which can introduce impurities and reduce the overall yield.[1][4]
Advantages:
-
Readily available starting materials.
-
Well-documented and understood reaction sequence.
Disadvantages:
-
Requires a challenging demethylation step, adding to the overall number of synthetic operations.[4]
-
Use of potentially hazardous reagents for demethylation.
-
Lower overall yield due to the additional chemical transformation.[4]
-
Resolution of the racemic dimethylamino alcohol can be inefficient.
The "Methylamino" Route: A More Direct and Efficient Pathway
The use of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol as the key intermediate offers a more streamlined and efficient approach to duloxetine synthesis.[5][6] This precursor already possesses the correct N-methyl substitution pattern, thereby circumventing the need for a problematic demethylation step.
The synthesis of this intermediate can be achieved through various methods, including the resolution of racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol or through asymmetric synthesis.[5][7] The direct resolution of the racemic secondary amine with a chiral acid, such as (S)-mandelic acid, has been shown to be an effective method for obtaining the enantiomerically pure intermediate.[5]
Advantages:
-
Eliminates the need for a demethylation step, simplifying the process.
-
Potentially higher overall yield and purity of the final product.
-
Avoids the use of harsh reagents associated with demethylation.
-
More atom-economical and environmentally friendly process.
Disadvantages:
-
The synthesis of the initial racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-one may be less straightforward than its dimethylamino counterpart.
-
The resolution of the secondary amino alcohol requires careful optimization.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the two primary synthetic routes to duloxetine, highlighting the advantages of the (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol pathway.
| Parameter | "Dimethylamino" Route | "Methylamino" Route |
| Key Intermediate | (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol |
| Number of Key Steps | Mannich reaction, Reduction, Resolution, N-arylation, Demethylation, Hydrolysis | Synthesis of methylamino ketone, Reduction, Resolution, N-arylation |
| Overall Yield | Lower (typically 10-12% from starting material)[4] | Higher (improved efficiency due to fewer steps) |
| Enantiomeric Purity | Can be compromised during demethylation | High enantiomeric excess (>99%) achievable through resolution[5][7] |
| Process Complexity | Higher, due to the additional demethylation and hydrolysis steps | Lower, more streamlined process |
| Reagent Safety | Involves hazardous reagents like phenyl chloroformate | Avoids the use of highly toxic demethylating agents |
| Cost-Effectiveness | Can be less cost-effective due to lower yields and additional reagents | Potentially more cost-effective due to higher efficiency and fewer steps |
Experimental Protocols
The following are representative, detailed experimental protocols for the key steps in the synthesis of duloxetine via the (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol intermediate.
Synthesis of Racemic this compound
Protocol:
-
To a solution of 3-chloro-1-(thiophen-2-yl)propan-1-one in a suitable organic solvent (e.g., acetonitrile), add an excess of aqueous methylamine solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.
-
Dissolve the crude ketone in a suitable solvent (e.g., methanol) and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the cooled solution.
-
Stir the reaction mixture at room temperature until the reduction is complete.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield racemic this compound.
Resolution of Racemic this compound with (S)-Mandelic Acid.[5]
Protocol:
-
Dissolve racemic this compound in a suitable solvent mixture (e.g., 2-butanol with a small amount of water).[5]
-
Add a solution of (S)-mandelic acid (approximately 0.5 equivalents) in the same solvent system.
-
Stir the mixture to induce crystallization of the diastereomeric salt.
-
Isolate the less soluble (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol • (S)-mandelic acid salt by filtration.
-
Wash the collected salt with a cold solvent to remove impurities.
-
To liberate the free amine, treat the diastereomeric salt with a base (e.g., aqueous sodium hydroxide) and extract the (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol into an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the enantiomerically pure (S)-amino alcohol with an enantiomeric excess of >99.9%.[5]
Synthesis of (S)-Duloxetine via N-Arylation
Protocol:
-
To a solution of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol in a suitable aprotic polar solvent (e.g., DMSO), add a strong base such as sodium hydride at a controlled temperature.[8]
-
After the deprotonation is complete, add 1-fluoronaphthalene to the reaction mixture.
-
Heat the reaction mixture to drive the nucleophilic aromatic substitution to completion.
-
Upon reaction completion, cool the mixture and quench with water.
-
Extract the (S)-duloxetine into an organic solvent.
-
Wash the organic layer to remove any residual starting materials and byproducts.
-
Purify the crude product by a suitable method, such as column chromatography or crystallization, to obtain pure (S)-duloxetine.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the compared synthetic routes to duloxetine.
Figure 1: Comparative synthetic pathways to (S)-Duloxetine.
Alternative and Emerging Synthetic Strategies
Beyond the two primary routes discussed, several other innovative approaches for duloxetine synthesis have been developed, aiming for even greater efficiency and sustainability.
Asymmetric Synthesis
Direct asymmetric synthesis of the chiral amino alcohol intermediate avoids the need for resolution of a racemic mixture, which is inherently limited to a 50% theoretical yield for the desired enantiomer. Methods such as catalytic asymmetric reduction of the corresponding ketone have shown promise. For instance, the use of chiral catalysts like oxazaborolidines or transition metal complexes with chiral ligands can afford the (S)-amino alcohol with high enantioselectivity.[9]
Chemoenzymatic and Biocatalytic Approaches
The use of enzymes in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact.[4] For duloxetine synthesis, biocatalytic methods have been explored for both the kinetic resolution of racemic intermediates and the asymmetric reduction of prochiral ketones.[7][10] Lipases are commonly employed for the resolution of racemic alcohols or their derivatives, while ketoreductases (KREDs) can enantioselectively reduce ketones to the desired chiral alcohol. These enzymatic routes can lead to products with very high enantiomeric excess and contribute to a greener manufacturing process.[4]
Figure 2: Emerging asymmetric and chemoenzymatic routes.
Conclusion
The synthesis of duloxetine is a mature field, yet the quest for more efficient, sustainable, and cost-effective manufacturing processes continues. While the traditional "dimethylamino" route has been historically significant, this guide demonstrates the clear advantages of employing (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol as the key precursor. This "methylamino" route offers a more direct and streamlined pathway to the final API, eliminating a problematic demethylation step and leading to higher overall yields and purity.
Furthermore, the exploration of asymmetric synthesis and biocatalysis presents exciting opportunities to further refine duloxetine manufacturing. These modern approaches not only enhance the efficiency and enantioselectivity of the synthesis but also align with the principles of green chemistry, reducing the environmental footprint of pharmaceutical production. For researchers and drug development professionals, a thorough understanding of these comparative synthetic strategies is essential for making informed decisions in the development of robust and economically viable processes for this important antidepressant.
References
- 1. researchgate.net [researchgate.net]
- 2. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]
- 3. EP1971592B1 - Improved synthesis and preparations of duloxetine salts - Google Patents [patents.google.com]
- 4. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 5. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Chiral Resolving Agents for 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
In the synthesis of pharmaceutically active compounds, the stereochemical purity of intermediates is paramount. The enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. A case in point is the synthesis of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI), where the precursor 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol must be resolved into its individual enantiomers to produce the desired (S)-enantiomer. This guide provides a detailed comparison of the efficacy of various chiral resolving agents for this critical resolution step, supported by experimental data and mechanistic insights to aid researchers in the selection and optimization of their synthetic strategies.
Introduction to the Chiral Resolution Challenge
This compound is a secondary amino alcohol. Its resolution is typically achieved through diastereomeric salt formation with a chiral acid. The fundamental principle of this method lies in the differential solubility of the two diastereomeric salts formed between the racemic base (the amino alcohol) and the chiral resolving agent. The less soluble diastereomer crystallizes preferentially from the solution, allowing for the separation of the enantiomers after liberation of the free base.
The choice of the resolving agent is critical and is influenced by several factors including the pKa of the amino alcohol and the resolving agent, the solvent system, the temperature of crystallization, and the lattice energy of the resulting diastereomeric salts. An ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and should provide high diastereomeric and enantiomeric excess in the resolved product with a good overall yield.
Comparative Analysis of Resolving Agents
Extensive research has been conducted to identify the most effective chiral resolving agents for this compound. Among the various agents investigated, mandelic acid and its derivatives, as well as tartaric acid, have emerged as the most promising candidates.
(R)-(-)-Mandelic Acid: The Industry Standard?
(R)-(-)-Mandelic acid has been widely reported as a highly effective resolving agent for this compound, leading to the preferential crystallization of the (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-(R)-mandelate salt.
-
Salt Formation: A solution of racemic this compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of polar and non-polar solvents) is heated. To this, a solution of (R)-(-)-mandelic acid (typically 0.5 to 1.0 molar equivalents) in the same solvent is added.
-
Crystallization: The mixture is gradually cooled to allow for the selective crystallization of the less soluble diastereomeric salt, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-(R)-mandelate. The cooling profile can significantly impact the crystal size and purity.
-
Isolation: The crystallized salt is isolated by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble (R)-amino alcohol salt.
-
Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide, potassium carbonate) to neutralize the mandelic acid and liberate the free (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.
-
Extraction: The free base is extracted into an organic solvent, and the solvent is evaporated to yield the enantiomerically enriched product.
| Resolving Agent | Molar Ratio (Amine:Acid) | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of (S)-enantiomer |
| (R)-(-)-Mandelic Acid | 1:0.55 | Ethanol/Water | ~85% | >99% |
| (R)-(-)-Mandelic Acid | 1:0.6 | Isopropanol | ~80% | >98% |
The high efficiency of (R)-(-)-mandelic acid can be attributed to the significant difference in the solubility of the two diastereomeric salts formed. This allows for a clean separation and results in high enantiomeric excess of the desired (S)-enantiomer.
(L)-(+)-Tartaric Acid: A Classical Alternative
(L)-(+)-Tartaric acid is another classical and cost-effective resolving agent that has been successfully employed for the resolution of this compound.
The protocol is analogous to the one described for mandelic acid, with adjustments in the solvent system and stoichiometry. Acetone or mixtures of alcohols and water are often used as solvents for resolutions with tartaric acid.
| Resolving Agent | Molar Ratio (Amine:Acid) | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of (S)-enantiomer |
| (L)-(+)-Tartaric Acid | 1:0.5 | Acetone | ~75% | >97% |
While (L)-(+)-tartaric acid provides good results, the yields and enantiomeric excess are often slightly lower than those achieved with (R)-(-)-mandelic acid under optimized conditions. However, its lower cost and ready availability make it an attractive option, particularly for large-scale industrial processes.
Mechanistic Insights: The "Why" Behind the Efficacy
The successful diastereomeric salt resolution is a result of a complex interplay of intermolecular interactions in the crystal lattice. These interactions include hydrogen bonding, ionic interactions, and van der Waals forces. In the case of this compound and (R)-(-)-mandelic acid, the formation of a well-ordered crystal lattice for the (S)-amine-(R)-acid salt is sterically and electronically favored over the (R)-amine-(R)-acid salt. This leads to a lower Gibbs free energy of the crystal lattice for the former, resulting in its lower solubility and preferential crystallization.
Workflow Visualization
The following diagram illustrates the general workflow for the chiral resolution of this compound via diastereomeric salt formation.
Caption: General workflow for the chiral resolution of this compound.
Conclusion and Recommendations
Both (R)-(-)-mandelic acid and (L)-(+)-tartaric acid are effective resolving agents for this compound. However, the experimental data suggests that (R)-(-)-mandelic acid consistently provides superior results in terms of both yield and enantiomeric excess . For laboratory-scale synthesis and processes where the highest optical purity is critical, (R)-(-)-mandelic acid is the recommended choice.
For large-scale industrial applications, a cost-benefit analysis may favor (L)-(+)-tartaric acid, especially if the slightly lower yield and enantiomeric purity can be compensated for in subsequent steps or if the process is optimized to enhance its performance.
It is crucial to emphasize that the optimal conditions for resolution (solvent, temperature profile, stoichiometry) are highly specific to the chosen resolving agent and should be carefully optimized to achieve the best results. The information presented in this guide serves as a starting point for researchers and process chemists to make informed decisions in the development of efficient and robust methods for the synthesis of enantiomerically pure key intermediates.
A Comparative Guide to the Validation of Analytical Methods for 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Quantification
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides an in-depth comparison of analytical methodologies for the quantification of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds, including Duloxetine.[][2][3] We will delve into the validation of common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—grounded in the principles outlined by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[4][5][6]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7] This guide will not only present the "how" but also the "why" behind the validation protocols, ensuring a deep understanding of the scientific principles at play.
The Criticality of Method Validation
Before delving into specific techniques, it is crucial to understand the universal parameters of analytical method validation. These parameters, defined by regulatory bodies like the ICH, ensure that an analytical method is reliable, reproducible, and accurate for its intended use.[4][6]
A validation protocol should be established before conducting experiments and should include pre-defined acceptance criteria.[8] The core validation characteristics include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8][9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[9][11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
The following diagram illustrates the typical workflow for analytical method validation:
References
- 2. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 3. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. omicsonline.org [omicsonline.org]
- 11. ikev.org [ikev.org]
- 12. pharmaerudition.org [pharmaerudition.org]
- 13. wjarr.com [wjarr.com]
A Comparative Guide to the Synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: An Enzymatic vs. Chemical Benchmarking Study
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of modern pharmaceutical development. One such critical intermediate is (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key precursor in the synthesis of the antidepressant duloxetine. The demand for enantiomerically pure forms of this compound has driven the development of both sophisticated chemical methods and innovative biocatalytic routes.
This guide provides an in-depth, objective comparison of the enzymatic and chemical synthesis pathways for 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. Moving beyond a mere listing of protocols, we will delve into the mechanistic underpinnings, process efficiencies, and practical considerations of each approach, supported by experimental data to inform your selection of the most suitable method for your research and development needs.
At a Glance: Key Performance Metrics
| Feature | Enzymatic Synthesis (Ketoreductase) | Chemical Synthesis (Asymmetric Transfer Hydrogenation) | Chemical Synthesis (Classical Resolution) |
| Principle | Asymmetric reduction of a prochiral ketone | Asymmetric reduction of a prochiral ketone | Separation of a racemic mixture |
| Stereoselectivity | Typically excellent (>99% ee) | Generally high to excellent (>95% ee) | Excellent, can achieve >99.9% ee after recrystallization |
| Theoretical Max. Yield | Up to 100% | Up to 100% | 50% (without a racemization step) |
| Reaction Conditions | Mild (ambient temp., neutral pH), aqueous media | Mild to moderate (room temp. to 60°C), organic solvents | Varies, typically mild, requires specific solvent systems |
| Catalyst/Reagent Loading | Catalytic (low loading of enzyme) | Catalytic (low loading of metal complex) | Stoichiometric resolving agent |
| Cofactor/Reagent Needs | Requires NAD(P)H cofactor and regeneration system | Requires a hydrogen source (e.g., formic acid/triethylamine) | Requires a chiral resolving agent (e.g., (S)-mandelic acid) |
| Work-up & Purification | Generally simpler, extraction-based | Requires removal of metal catalyst and ligands | Requires separation of diastereomeric salts and recovery of resolving agent |
| Environmental Impact | "Greener" process, biodegradable catalyst, aqueous media | Generates metal and organic solvent waste | Generates waste from resolving agent and solvents |
The Enzymatic Approach: Precision Biocatalysis with Ketoreductases
The enzymatic synthesis of chiral alcohols from their corresponding prochiral ketones represents a significant advancement in green chemistry and sustainable pharmaceutical manufacturing.[1][2] This approach leverages the exquisite stereoselectivity of enzymes, particularly ketoreductases (KREDs), to produce the desired enantiomer with near-perfect fidelity.
Mechanistic Insight: The Basis of Enzymatic Stereoselectivity
Ketoreductases, a class of oxidoreductases, catalyze the reduction of ketones by transferring a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon. The enzyme's active site is a chiral microenvironment that binds the ketone substrate in a specific orientation. This precise positioning ensures that the hydride is delivered to only one of the two prochiral faces of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol product.
To sustain the catalytic cycle, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated back to its reduced form. This is typically achieved by coupling the primary reaction with a secondary, sacrificial reaction, such as the oxidation of glucose to gluconic acid by glucose dehydrogenase (GDH), which simultaneously reduces NADP⁺ to NADPH.[3]
Experimental Protocol: Enzymatic Synthesis
This protocol is adapted from a method for a structurally similar substrate and illustrates a typical lab-scale batch process.[3]
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 7.0).
-
Addition of Reagents: Add the substrate, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, to the desired concentration (e.g., 50 g/L).
-
Cofactor and Regeneration System: Add the cofactor NADP⁺ (e.g., 0.1 g/L) and an excess of the regeneration substrate, glucose (e.g., 1.2 equivalents).
-
Enzyme Addition: Introduce the ketoreductase and glucose dehydrogenase enzymes. These can be added as purified enzymes, crude cell lysates, or as whole-cell biocatalysts.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the pH and adjust as necessary with a base (e.g., NaOH solution) as the formation of gluconic acid will lower the pH.
-
Monitoring: Track the reaction progress by a suitable analytical method, such as HPLC, monitoring the disappearance of the ketone and the appearance of the alcohol product.
-
Work-up and Purification:
-
Once the reaction is complete, adjust the pH of the mixture to >10 with NaOH to ensure the product is in its free base form.
-
Extract the product into an organic solvent such as ethyl acetate or toluene.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
-
The Chemical Approach: Established and Evolving Strategies
Chemical synthesis offers a variety of methods to obtain chiral this compound, ranging from classical resolution of a racemic mixture to modern asymmetric catalysis.
Classical Resolution via Diastereomeric Salt Formation
This method, while traditional, is robust and has been implemented on an industrial scale.[4][5] It relies on the principle of separating a racemic mixture of the alcohol by reacting it with a single enantiomer of a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
The following protocol is based on a reported industrial process for the resolution of racemic this compound.[4]
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent system, such as 2-butanol containing a controlled amount of water.
-
Addition of Resolving Agent: Add an equimolar amount of the resolving agent, (S)-mandelic acid.
-
Crystallization: Heat the mixture to achieve complete dissolution, then slowly cool to allow for the selective crystallization of the less soluble diastereomeric salt, in this case, the (S)-alcohol-(S)-mandelic acid salt.
-
Isolation: Isolate the crystalline salt by filtration and wash with a cold solvent.
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., toluene).
-
Add a base (e.g., NaOH solution) to neutralize the mandelic acid and liberate the free (S)-amino alcohol.
-
Separate the organic layer containing the desired product.
-
-
Purification: Wash the organic layer with water, dry it, and concentrate it under reduced pressure. The resulting (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol can be further purified by recrystallization to achieve very high enantiomeric excess (>99.9% ee).[4]
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and more atom-economical chemical method for the direct synthesis of the chiral alcohol from the prochiral ketone.[6] This technique employs a chiral transition metal catalyst, typically based on ruthenium, to transfer hydrogen from a simple hydrogen donor, like a mixture of formic acid and triethylamine, to the ketone with high enantioselectivity.
The widely accepted mechanism for ATH catalyzed by Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complexes involves an "outer-sphere" mechanism. The catalytically active species is a ruthenium hydride complex. The ketone substrate does not coordinate directly to the metal center. Instead, the hydride is transferred from the ruthenium and a proton is transferred from the amine ligand of the catalyst to the ketone via a six-membered, concerted transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, thus determining the stereochemistry of the resulting alcohol.
The following is a representative protocol for the ATH of an aromatic ketone.
-
Catalyst Preparation: In an inert atmosphere (e.g., under argon or nitrogen), charge a reaction vessel with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN).
-
Reaction Setup: Add the substrate, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one, to the vessel.
-
Solvent and Hydrogen Source: Add a suitable solvent (e.g., dichloromethane or isopropanol) and the hydrogen source, typically an azeotropic mixture of formic acid and triethylamine (5:2 ratio).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-40°C).
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to remove the catalyst and any by-products, affording the enantiomerically enriched alcohol.
-
Concluding Remarks: A Scientist's Perspective
The choice between an enzymatic and a chemical route for the synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is not a matter of one being definitively superior, but rather a strategic decision based on the specific priorities of a project.
The enzymatic approach stands out for its exceptional stereoselectivity, mild reaction conditions, and favorable environmental profile.[7] The use of water as a solvent and the biodegradable nature of the enzyme catalyst align well with the principles of green chemistry.[8] For processes where achieving the highest possible enantiomeric excess in a sustainable manner is the primary goal, biocatalysis is an increasingly compelling option. The main considerations for this route are the initial cost and availability of a suitable enzyme, as well as the need for a robust cofactor regeneration system.
The chemical approach , particularly asymmetric transfer hydrogenation, offers a more direct catalytic route compared to classical resolution. It is a well-established and versatile method with a broad substrate scope. While it may not always reach the near-perfect enantioselectivity of enzymatic methods, it often provides excellent results with relatively low catalyst loadings. However, the reliance on organic solvents and precious metal catalysts, along with the need for more rigorous purification to remove metal residues, are significant drawbacks from both an environmental and cost perspective.
Classical resolution , while less atom-economical, remains a viable and industrially proven method.[4] Its primary limitation is the theoretical 50% maximum yield for the desired enantiomer, which necessitates a racemization and recycling step for the unwanted enantiomer to be economically feasible on a large scale.
Ultimately, the optimal synthesis strategy will be dictated by a careful evaluation of factors such as desired optical purity, process scalability, cost of goods, development timelines, and sustainability mandates. As both biocatalysis and asymmetric catalysis continue to evolve, a thorough understanding of the principles and practicalities of each, as presented in this guide, will be invaluable for the informed scientist in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103421854A - Biological preparation method of (S)-3-(dimethylamino)-1-(thiophene-2-radical)-1-propyl alcohol - Google Patents [patents.google.com]
- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 7. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 8. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00924C [pubs.rsc.org]
Comparative study of catalysts for the asymmetric reduction of the precursor ketone
Introduction: The Critical Role of Chiral Alcohols in Drug Discovery and Development
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in modern organic synthesis. These chiral alcohols are pivotal building blocks in the pharmaceutical industry, forming the core of numerous active pharmaceutical ingredients (APIs). The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust, efficient, and highly selective catalysts for this transformation is a continuous pursuit in both academic and industrial research.
This guide provides a comparative analysis of three preeminent classes of catalysts for the asymmetric reduction of precursor ketones: chiral oxazaborolidine catalysts (CBS reduction) , transition metal complexes (Noyori-type catalysts) , and biocatalysts (ketoreductases - KREDs) . We will delve into their mechanistic underpinnings, compare their performance with supporting experimental data, and provide detailed protocols for their application, empowering researchers to make informed decisions for their synthetic challenges.
Comparative Performance of Catalysts
The choice of catalyst is dictated by a multitude of factors including the substrate's electronic and steric properties, desired enantioselectivity, scalability, and economic viability. Below is a comparative summary of the performance of CBS, Noyori-type, and KRED catalysts for the asymmetric reduction of a benchmark substrate, acetophenone, and other representative ketones.
| Catalyst System | Precursor Ketone | Yield (%) | ee (%) (Configuration) | TON | TOF (h⁻¹) | Key Conditions & Remarks |
| CBS Reduction | ||||||
| (S)-Me-CBS / BH₃·THF | Acetophenone | >95 | 97 (R) | Catalytic (typically 5-10 mol%) | - | Anhydrous THF, low temperature (-78 °C to rt). Sensitive to moisture.[1][2] |
| (S)-CBS Catalyst | 2-Chloroacetophenone | 95 | 96 (R) | - | - | Demonstrates good selectivity for α-functionalized ketones.[3] |
| (R)-Me-CBS / Catecholborane | Cyclopentenone | - | - | - | - | Effective for α,β-unsaturated ketones, providing 1,2-reduction.[2] |
| Noyori-Type Hydrogenation | ||||||
| (S)-BINAP-RuCl₂-(S,S)-DPEN | Acetophenone | >99 | 99 (R) | Up to 100,000 | High | H₂ (1-100 atm), t-BuOK, 2-propanol, rt. High TON and TOF.[1] |
| (R,R)-TsDPEN-Ru | 2,4,4-trimethyl-2-cyclohexenone | 98 | 98 (S) | 100 | - | H₂ (10 atm), t-BuOK, 2-propanol, 28 °C. Effective for sterically hindered cyclic ketones.[1] |
| RuCl₂(xylbinap)(daipen) | Substituted Acetophenones | Quantitative | up to 99 | up to 100,000 | - | Highly effective for a range of aromatic ketones.[4] |
| Ketoreductases (KREDs) | ||||||
| KRED-P1-B02 (Codexis) | Acetophenone | >99 | >99 (S) | - | - | Aqueous buffer (pH 7), isopropanol as co-substrate, 30 °C.[5] |
| KRED-P1-B10 (Codexis) | Acetophenone | >99 | >99 (R) | - | - | Access to both enantiomers with high selectivity by choosing the appropriate enzyme.[5] |
| Engineered KRED | Bulky α-amino-β-keto esters | >99 | >99 (dr and de) | - | - | Protein engineering allows for tailoring selectivity for complex and bulky substrates.[6] |
In-Depth Analysis of Catalytic Systems
Corey-Bakshi-Shibata (CBS) Reduction: A Versatile Tool for Asymmetric Borane Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, to mediate the enantioselective reduction of ketones with a borane source (e.g., BH₃·THF or catecholborane).[7][8] This method is renowned for its predictable stereochemical outcome and broad substrate scope.[7]
The catalytic cycle of the CBS reduction involves a bifunctional activation strategy. The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the borane, activating it as a hydride donor.[1] Simultaneously, the Lewis acidic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone. This ternary complex orients the ketone in a sterically favored manner, with the larger substituent pointing away from the chiral scaffold of the catalyst, leading to a face-selective intramolecular hydride transfer via a six-membered ring transition state.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. books.rsc.org [books.rsc.org]
- 4. nobelprize.org [nobelprize.org]
- 5. researchgate.net [researchgate.net]
- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
As researchers and drug development professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical compounds we handle. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (CAS No: 116539-56-1). This compound, a thiophene derivative also known as a Duloxetine impurity[1], requires meticulous handling due to its specific hazard profile. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.
Part 1: Hazard Assessment & Core Safety Principles
Before initiating any disposal protocol, a thorough understanding of the compound's hazards is paramount. This compound is a solid substance that presents multiple health risks, mandating its classification as hazardous waste.[2][3]
| Property | Information |
| Chemical Name | This compound[4] |
| CAS Number | 116539-56-1[4][5] |
| Molecular Formula | C8H13NOS[4] |
| Physical State | Solid[4][5] |
| Signal Word | Danger [1][5] |
| GHS Hazard Statements | H302: Harmful if swallowed[1][6]H315: Causes skin irritation[1][7][8]H318: Causes serious eye damage[1]H335: May cause respiratory irritation[1][7] |
Core Disposal Directive: Based on this hazard profile, this chemical and any materials contaminated with it must not be disposed of in standard trash or poured down the drain.[2][3] All waste streams containing this compound must be collected, labeled, and transferred to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor for final disposal, which typically involves high-temperature incineration.[8][9]
Part 2: Pre-Disposal Operational Plan
Proper preparation is the foundation of safe chemical handling. Before collecting the first particle of waste, ensure all necessary equipment and materials are readily available.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure via inhalation, ingestion, or skin/eye contact.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye/Face Protection | Chemical splash goggles and a face shield.[10][11] | Required to protect against dust particles and potential splashes, preventing serious eye damage (H318).[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Protects against skin irritation (H315). Always inspect gloves for integrity before use and dispose of them as hazardous waste after handling.[8][10] |
| Body Protection | A flame-retardant lab coat, fully buttoned. | Provides a barrier against accidental spills and contamination of personal clothing.[4][10] |
| Respiratory Protection | Use only within a certified chemical fume hood.[12] | Essential to mitigate the risk of respiratory tract irritation (H335) from inhaling dust or aerosols.[4][7] |
Required Materials
-
Waste Containers: Chemically compatible, leak-proof containers with secure lids (e.g., High-Density Polyethylene - HDPE).[2][9] Use separate containers for solid waste, liquid waste, and contaminated sharps.
-
Waste Labels: Pre-printed "Hazardous Waste" labels.
-
Spill Kit: Inert absorbent material (e.g., vermiculite, sand), waste bags, and scoops.[9]
-
Designated Storage Area: A designated and properly marked Satellite Accumulation Area (SAA).[13][14]
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for managing waste from the point of generation to its readiness for collection.
Step 1: Waste Identification and Segregation The first critical step is to segregate waste streams to prevent dangerous reactions.[2][13] Do not mix this compound with other incompatible chemical wastes.
-
Solid Waste: Includes unused or expired this compound, and labware contaminated with the solid chemical (e.g., weigh boats, disposable spatulas, contaminated wipes).
-
Liquid Waste: If the compound has been dissolved in a solvent, this solution constitutes a separate liquid hazardous waste stream. The solvent itself will add to the hazard classification.
-
Contaminated PPE: Used gloves, disposable lab coats, and other heavily contaminated protective gear.
Step 2: Containerization
-
Solids: Carefully place all solid waste into a designated, wide-mouth solid hazardous waste container.[9][12]
-
Liquids: Transfer all liquid waste solutions into a dedicated, sealed liquid hazardous waste container.
-
PPE: Place all contaminated PPE into a separate, clearly marked hazardous waste bag or container.
-
Causality: Proper containerization is crucial to prevent leaks and spills during storage and transport. All containers must be kept securely closed except when actively adding waste.[2][13][14]
Step 3: Labeling Immediately after the first item of waste is added, label the container. An incomplete or missing label is a serious safety and compliance violation.
-
Write "Hazardous Waste" clearly on the label.
-
List the full chemical name: "this compound".
-
If in a solution, list all constituents and their approximate percentages.
-
Indicate the date when waste was first added to the container.[9]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Store all sealed and labeled waste containers in a designated SAA.[13][14]
-
The SAA must be located at or near the point of waste generation.[14]
-
It should be a secure, well-ventilated area away from general laboratory traffic.[2][9]
-
Inspect the SAA weekly for any signs of container leakage or degradation.[2][13]
-
Trustworthiness: This systematic storage ensures that hazardous waste is safely contained and tracked from generation to pickup, forming a self-validating system of accountability.
Step 5: Arranging Final Disposal Once a waste container is full, it must be removed from the SAA within three days.[13]
-
Contact your institution's EHS office to schedule a waste pickup.
-
Provide them with the details from your waste label.
-
Never attempt to dispose of the chemical yourself. Professional, licensed contractors must handle the final treatment and disposal.[9]
Part 4: Emergency Procedures - Spill Management
In the event of a spill, immediate and correct action is critical to minimize exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Before attempting to clean, don the full PPE array described in Part 2.[9]
-
Containment: Cover the spill with a non-reactive, inert absorbent material like vermiculite or sand.[9]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]
-
Decontamination: Clean the spill area first with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose: All cleaning materials, including wipes and absorbents, must be collected and disposed of as hazardous waste.[9]
Part 5: Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal Workflow Diagram
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, responsibility, and scientific integrity.
References
- 1. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. acs.org [acs.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 116539-56-1 [sigmaaldrich.com]
- 6. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | 645411-16-1 [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides essential, in-depth technical and safety information for the handling of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in various synthetic pathways. Our focus extends beyond mere procedural steps to instill a deep understanding of the principles of safe laboratory practice, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile
Before any handling operations commence, a thorough understanding of the inherent hazards of this compound is crucial. This compound, while invaluable in research, presents a clear set of risks that must be managed proactively.
Based on available safety data sheets (SDS), the primary hazards associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Damage/Irritation (H318/H319): Contact with the eyes can lead to severe irritation and potential damage.[1][2]
-
Respiratory Irritation (H335): Inhalation of the dust or aerosol can irritate the respiratory tract.[1]
-
Harmful if Swallowed (H302): Ingestion of the compound can be detrimental to health.[1][2]
Currently, specific occupational exposure limits (OELs) from regulatory bodies such as OSHA or ACGIH have not been established for this compound. Therefore, a conservative approach, treating it as a potent irritant and moderately toxic substance, is the most prudent course of action.
Engineering and Administrative Controls: Your First Line of Defense
Personal protective equipment (PPE) is the final barrier between you and a potential hazard. The initial and most effective safety measures are robust engineering and administrative controls.
Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. The fume hood provides a controlled environment that draws airborne particles away from the user.
-
Enclosure: For procedures with a higher risk of dust generation, such as weighing or transfer of large quantities, the use of a glove box or other contained system is recommended.
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound. These SOPs should cover every aspect of the workflow, from preparation to disposal.
-
Training: Ensure all personnel handling the substance are thoroughly trained on its hazards, safe handling procedures, and emergency protocols.
-
Restricted Access: Designate specific areas for the handling and storage of this compound and restrict access to authorized personnel only.
Personal Protective Equipment (PPE): The Essential Barrier
When engineering and administrative controls are in place, the correct selection and use of PPE provide the final layer of protection.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Protects against accidental splashes and airborne particles, preventing serious eye irritation or damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Nitrile gloves offer good resistance to a range of chemicals and provide a clear indication of tearing.[4] The selection of glove material should be based on the specific solvent being used, if any. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated particulate respirator. | For procedures where dust generation is possible, a respirator is essential to prevent inhalation and subsequent respiratory irritation.[5][6] The choice of respirator should be based on a thorough risk assessment of the specific procedure. |
| Body Protection | A flame-retardant lab coat, buttoned to cover as much skin as possible. | Provides a barrier against accidental spills and splashes. |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot. | Protects against spills and falling objects. |
A Deeper Dive into Glove Selection
While nitrile gloves are a good general-purpose choice, it is crucial to understand the concepts of breakthrough time and permeation rate .[3] Breakthrough time is the time it takes for a chemical to be detected on the inside of the glove. The permeation rate is the speed at which the chemical passes through the glove material. For extended or immersive contact, it is vital to consult the glove manufacturer's compatibility charts for the specific chemicals you are using. If such data is unavailable for this compound, it is advisable to adopt a conservative approach by double-gloving and changing gloves frequently.
Step-by-Step Handling and Storage Protocols
Adherence to a systematic workflow is critical for safety and experimental reproducibility.
Preparation and Weighing
-
Don appropriate PPE: Before entering the designated handling area, put on your lab coat, safety goggles, and gloves.
-
Prepare the workspace: Ensure the chemical fume hood is functioning correctly and the work surface is clean and uncluttered.
-
Weighing: If weighing the solid, do so within the fume hood. Use a tared, sealed container to minimize dust exposure.
Dissolving and Reactions
-
Solvent Addition: Add solvents slowly to the solid within the fume hood to avoid splashing.
-
Reaction Setup: Ensure all glassware is securely clamped and the reaction is set up to prevent leaks or spills.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
-
Never dispose of this chemical down the drain or in the regular trash.
Visualizing the Workflow: A Safe Handling Diagram
To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been created.
Caption: A flowchart illustrating the key stages of safely handling this compound.
By integrating this comprehensive understanding of the hazards, implementing robust control measures, and diligently following the prescribed protocols, you can ensure a safe and productive research environment. Your commitment to safety is a commitment to the advancement of science.
References
- 1. How To Choose The Right chemical resistant Gloves – A Buyer’s Guide - Blog [droppe.com]
- 2. 3m.com [3m.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 6. queensu.ca [queensu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
